2-(Pyridin-2-yldisulfanyl)ethanamine
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-(pyridin-2-yldisulfanyl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2S2/c8-4-6-10-11-7-3-1-2-5-9-7/h1-3,5H,4,6,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGGFHAVVTPGHRD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)SSCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60232441 | |
| Record name | Pyridyldithioethylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60232441 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
83578-21-6 | |
| Record name | Pyridyldithioethylamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083578216 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pyridyldithioethylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60232441 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
2-(Pyridin-2-yldisulfanyl)ethanamine hydrochloride properties
An In-Depth Technical Guide to 2-(Pyridin-2-yldisulfanyl)ethanamine Hydrochloride (PDEA) for Advanced Biomedical Applications
Introduction
This compound hydrochloride (PDEA), also known as Pyridyldithioethylamine hydrochloride (PDA-HCl), is a pivotal heterobifunctional crosslinking reagent in the fields of drug delivery, bioconjugation, and materials science.[1][2] Its unique structure, featuring a primary amine and a reactive pyridyl disulfide group, allows for the covalent linkage of molecules to thiol-containing entities through a highly specific thiol-disulfide exchange reaction. This guide provides a comprehensive overview of PDEA's properties, core chemical principles, and field-proven applications, designed for researchers and scientists in drug development. The content herein emphasizes the mechanistic rationale behind its use and provides validated protocols for its successful implementation.
Physicochemical Properties of PDEA
A thorough understanding of PDEA's fundamental properties is critical for its effective application in experimental design. These properties dictate its solubility, stability, and reactivity in various systems.
| Property | Value | Source(s) |
| Chemical Structure | C₇H₁₁ClN₂S₂ | [2][] |
| IUPAC Name | This compound;hydrochloride | [] |
| Synonyms | PDA-HCl, 2-(2-Pyridyldithio)ethylamine Hydrochloride, Pyridyldithioethylamine hydrochloride | [2][][4] |
| Molecular Weight | 222.76 g/mol | [] |
| Appearance | White to off-white solid/crystals | [][5] |
| Melting Point | 124-126 °C | [2][4] |
| Solubility | Slightly soluble in Water, Methanol, and DMSO | [2][] |
| Storage Conditions | Room Temperature, Inert atmosphere | [2] |
Core Chemistry: The Thiol-Disulfide Exchange Reaction
The primary utility of PDEA stems from the reactivity of its pyridyl disulfide bond. This group readily reacts with free sulfhydryl (thiol) groups, such as those found in cysteine residues of proteins or on thiol-modified surfaces. This reaction is a thiol-disulfide exchange, which proceeds via an SN2 nucleophilic attack mechanism.[6][7]
The process is initiated by a deprotonated thiol group (thiolate anion), which acts as a nucleophile, attacking one of the sulfur atoms in the disulfide bond of PDEA.[6] This leads to the formation of a new, stable disulfide bond between the target molecule and the ethanamine portion of PDEA, with the concurrent release of pyridine-2-thione. This reaction is highly efficient under mild physiological conditions (neutral to slightly basic pH).[6]
Bioconjugation and Surface Functionalization
The pyridyl disulfide group is an excellent handle for bioconjugation, allowing for the stable yet reversible attachment of molecules. [8][9]This is particularly useful for:
-
Immobilizing Peptides and Proteins: Attaching targeting ligands (e.g., peptides) to the surface of nanoparticles or liposomes to enhance their specificity for target tissues. [10]* Creating Antibody-Drug Conjugates (ADCs): While other chemistries are common, disulfide linkers derived from reagents like PDEA can be used to attach cytotoxic drugs to antibodies. The disulfide bond is relatively stable in circulation but can be cleaved inside a cell where the reducing environment (high glutathione concentration) facilitates drug release. [11]* Functionalizing Surfaces: Modifying sensor chips or other materials to immobilize thiol-containing biomolecules for diagnostic or analytical purposes. [12]
Experimental Protocols
The following protocols provide a framework for the practical application of PDEA. They are designed as self-validating systems, where the outcome of each major step is confirmed by characterization.
Protocol 1: Synthesis of PDEA-Functionalized Polymeric Nanoparticles for Drug Delivery
This protocol describes the creation of pH-responsive nanoparticles using a PDEA-containing polymer via the emulsification-solvent evaporation method. [13][14] Objective: To synthesize and characterize drug-loaded, pH-sensitive nanoparticles.
Materials:
-
PDEA-co-polymer (e.g., a copolymer of PDEA and a biodegradable polymer like PLGA or PCL)
-
Hydrophobic drug (e.g., Doxorubicin, Paclitaxel)
-
Dichloromethane (DCM) or Chloroform
-
Polyvinyl alcohol (PVA) aqueous solution (e.g., 2.5% w/v)
-
Deionized water
-
Phosphate-buffered saline (PBS) at pH 7.4 and pH 5.5
Methodology:
-
Preparation of Organic Phase:
-
Dissolve 30-50 mg of the PDEA-co-polymer and 5-10 mg of the hydrophobic drug in 1-2 mL of DCM. Vortex until fully dissolved.
-
Causality Check: Using a volatile organic solvent is crucial for its eventual removal by evaporation, which is what drives nanoparticle formation.
-
-
Emulsification:
-
Add the organic phase dropwise to 5-10 mL of the aqueous PVA solution while sonicating on an ice bath.
-
Sonicate for 3-5 minutes at high intensity to form a stable oil-in-water (o/w) emulsion.
-
Causality Check: Sonication provides the energy needed to break the organic phase into nano-sized droplets. PVA acts as a surfactant, stabilizing these droplets and preventing their coalescence. [15]
-
-
Solvent Evaporation:
-
Transfer the emulsion to a beaker and stir magnetically at room temperature for at least 4 hours (or overnight) to allow the DCM to evaporate.
-
This process causes the polymer to precipitate from the droplets, forming solid nanoparticles.
-
-
Nanoparticle Purification:
-
Centrifuge the nanoparticle suspension at high speed (e.g., 15,000 x g) for 20-30 minutes.
-
Discard the supernatant, which contains residual PVA and unloaded drug.
-
Resuspend the nanoparticle pellet in deionized water. Repeat this washing step 2-3 times to ensure purity.
-
Finally, resuspend the purified nanoparticles in an appropriate buffer or lyophilize for long-term storage.
-
-
Characterization and Validation:
-
Size and Zeta Potential: Use Dynamic Light Scattering (DLS) to measure the hydrodynamic diameter and surface charge. At pH 7.4, a slightly negative or neutral zeta potential is expected. At pH 5.5, a shift to a positive zeta potential should be observed, confirming the protonation of PDEA.
-
Morphology: Use Transmission Electron Microscopy (TEM) or Scanning Electron Microscopy (SEM) to visualize the nanoparticle shape and size distribution. [13] * Drug Loading and Encapsulation Efficiency: Quantify the amount of drug in the nanoparticles using UV-Vis spectrophotometry or HPLC after dissolving a known mass of lyophilized nanoparticles in a suitable solvent.
-
In Vitro Drug Release: Incubate the drug-loaded nanoparticles in PBS at pH 7.4 and pH 5.5. At predetermined time points, collect aliquots and measure the released drug concentration. A significantly faster release profile at pH 5.5 validates the pH-responsive nature of the formulation. [16]
-
Protocol 2: Characterization by FT-IR Spectroscopy
Objective: To confirm the successful incorporation of PDEA into a polymer backbone or its conjugation to a surface.
Methodology:
-
Sample Preparation: Prepare pellets of the starting materials (e.g., base polymer) and the final PDEA-functionalized product using potassium bromide (KBr).
-
Data Acquisition: Obtain the Fourier-Transform Infrared (FT-IR) spectra for all samples over a range of 4000-400 cm⁻¹.
-
Data Interpretation and Validation:
-
Compare the spectrum of the final product with the starting materials.
-
Look for the appearance of characteristic peaks corresponding to the pyridine ring from PDEA (e.g., C=N and C=C stretching vibrations typically around 1590-1430 cm⁻¹).
-
The presence of these new peaks in the final product, which are absent in the starting material, provides strong evidence of successful functionalization. [16]
-
Safety and Handling
As with any chemical reagent, proper safety precautions are essential.
-
Handling: Handle in a well-ventilated area. Wear suitable protective clothing, including gloves and safety glasses, to avoid contact with skin and eyes. [4]Avoid the formation of dust and aerosols. [4]* Storage: Store the container tightly closed in a dry, cool, and well-ventilated place. [2][4]For long-term stability, storage under an inert atmosphere is recommended. [2]* Regulatory: Note that in some regions, the acronym "PDEA" refers to governmental drug enforcement agencies. [17][18]It is crucial to use the full chemical name or CAS number (106139-15-5) in official documentation to avoid confusion.
Conclusion
This compound hydrochloride is a powerful and versatile reagent for creating advanced and intelligent biomedical systems. Its reliability in thiol-disulfide exchange reactions and the pH-responsive nature of its amine group enable the rational design of targeted drug delivery vehicles, sophisticated bioconjugates, and functionalized materials. By understanding the core chemical principles and employing validated protocols for synthesis and characterization, researchers can effectively leverage the unique properties of PDEA to drive innovation in drug development and nanotechnology.
References
-
ChemBK. (n.d.). PDEA. Retrieved from [Link]
-
Yuan, Y., et al. (2016). pH-responsive micelles based on (PCL)2(PDEA-b-PPEGMA)2 miktoarm polymer: controlled synthesis, characterization, and application as anticancer drug carrier. PubMed Central. Retrieved from [Link]
-
Pinto, F., et al. (2012). Drug delivery systems: Advanced technologies potentially applicable in personalized treatments. PubMed Central. Retrieved from [Link]
-
Chi, E. Y., et al. (2013). Thiol-Disulfide Exchange in Peptides Derived from Human Growth Hormone. PubMed Central. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Unveiling the Potential of this compound Hydrochloride in Advanced Chemical Synthesis. Retrieved from [Link]
-
D'Souza, A. A., & Devare, J. (2015). Peptide–drug conjugates (PDCs): a novel trend of research and development on targeted therapy, hype or hope? PubMed Central. Retrieved from [Link]
-
O'Neill, R. A., & Tatu, U. (2023). The mechanism of thiol–disulfide exchange in protein disulfide isomerase (PDI). ResearchGate. Retrieved from [Link]
-
Wang, L., et al. (2018). PH-Sensitive, Polymer Functionalized, Nonporous Silica Nanoparticles for Quercetin Controlled Release. ResearchGate. Retrieved from [Link]
-
Sira, S., et al. (2023). Polyethylene Glycol-Mediated Directional Conjugation of Biological Molecules for Enhanced Immunoassays at the Point-of-Care. PubMed Central. Retrieved from [Link]
-
Kavitha, T., et al. (2013). pH-Sensitive nanocargo based on smart polymer functionalized graphene oxide for site-specific drug delivery. ResearchGate. Retrieved from [Link]
-
Nagy, P. (2013). Kinetics and Mechanisms of Thiol–Disulfide Exchange Covering Direct Substitution and Thiol Oxidation-Mediated Pathways. PubMed Central. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Synthesis of this compound Hydrochloride. Retrieved from [Link]
-
Luber, S., et al. (2011). On the mechanism of spontaneous thiol–disulfide exchange in proteins. RSC Publishing. Retrieved from [Link]
-
Dangerous Drugs Board. (n.d.). Annex L - Safe keeping, storage, and transportation. Retrieved from [Link]
-
Appenzeller-Herzog, C., & Ellgaard, L. (2008). Thiol-disulfide exchange between the PDI family of oxidoreductases negates the requirement for an oxidase or reductase for each enzyme. National Institutes of Health. Retrieved from [Link]
-
NANBIOSIS. (n.d.). Preparation of peptide-functionalized nanoparticles. Retrieved from [Link]
-
Mi, P. (2019). Endogenous and Exogenous Stimuli-Responsive Drug Delivery Systems for Programmed Site-Specific Release. MDPI. Retrieved from [Link]
-
Aslam, B., et al. (2021). Stimulus-Responsive Sequential Release Systems for Drug and Gene Delivery. PubMed Central. Retrieved from [Link]
-
Hasan, A., et al. (2023). Polydopamine Nanomaterials for Overcoming Current Challenges in Cancer Treatment. MDPI. Retrieved from [Link]
-
Dangerous Drugs Board. (n.d.). Republic of the Philippines. Retrieved from [Link]
-
Singh, R., et al. (2023). Bioconjugation Techniques for Enhancing Stability and Targeting Efficiency of Protein and Peptide Therapeutics. Bentham Science. Retrieved from [Link]
-
Import Licensing Procedures. (n.d.). Dangerous drugs and controlled precursors and essential chemicals and their preparations/mixtures. Retrieved from [Link]
-
Faria, M., et al. (2024). Polydopamine Nanosystems in Drug Delivery: Effect of Size, Morphology, and Surface Charge. MDPI. Retrieved from [Link]
-
Al-Shakarchi, W., et al. (2022). Exploring Various Techniques for the Chemical and Biological Synthesis of Polymeric Nanoparticles. PubMed Central. Retrieved from [Link]
-
Sharma, A., et al. (2023). Bioconjugation Strategies for Enhancing Drug Delivery and Therapeutic Efficacy. LinkedIn. Retrieved from [Link]
-
Fini, A., et al. (1998). Aqueous solubility of diclofenac diethylamine in the presence of pharmaceutical additives: a comparative study with diclofenac sodium. PubMed. Retrieved from [Link]
-
Manila Bulletin. (2024). DDB transfers dangerous drugs regulatory control systems to PDEA. Retrieved from [Link]
-
Dangerous Drugs Board. (2024). Official Transfer: DDB Hands Over Regulatory Control Systems to PDEA. Retrieved from [Link]
-
PDEA. (n.d.). Regulatory Compliance System. Retrieved from [Link]
-
Cytiva Life Sciences. (n.d.). PDEA Thiol Coupling Reagent. Retrieved from [Link]
-
Li, M., et al. (2018). Stimuli-Responsive Polymeric Nanosystems for Controlled Drug Delivery. MDPI. Retrieved from [Link]
-
Dai, Y., et al. (2021). Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations. MDPI. Retrieved from [Link]
-
Num, S. M., et al. (2019). Applications of Polyhydroxyalkanoates in Drug Delivery. FABAD Journal of Pharmaceutical Sciences. Retrieved from [Link]
-
Dai, Y., et al. (2021). Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations. PubMed. Retrieved from [Link]
-
ResearchGate. (n.d.). Common delivery nanoplatforms and stimuli-responsive drug release systems. Retrieved from [Link]
-
Scigine. (2020). Method to Conjugate Antibody and DNA | Bioconjugation. YouTube. Retrieved from [Link]
-
PubChem. (n.d.). Perfluorodecanoic acid. National Institutes of Health. Retrieved from [Link]
-
Dash, S. S., et al. (2023). Functionalized nanoparticles: Tailoring properties through surface energetics and coordination chemistry for advanced biomedical applications. RSC Publishing. Retrieved from [Link]
-
ALWSCI. (2024). Drug Solubility And Stability Studies: Critical Factors in Pharmaceutical Development. Retrieved from [Link]
-
ResearchGate. (n.d.). Chemical structure of DEA. Retrieved from [Link]
-
Rizvi, S. A. A., & Saleh, A. M. (2017). Applications of nanoparticle systems in drug delivery technology. PubMed Central. Retrieved from [Link]
-
Safe Haven. (n.d.). Guide to DEA Physical Security Requirements for Controlled Substances. Retrieved from [Link]
-
Misra, R., et al. (2010). Single-Step Surface Functionalization of Polymeric Nanoparticles for Targeted Drug Delivery. PubMed Central. Retrieved from [Link]
-
IMDEA Nanociencia. (n.d.). P3 Nanotechnology for Health-Care. Retrieved from [Link]
-
Drug Enforcement Administration. (2016). Orange Book - List of Controlled Substances and Regulated Chemicals. Retrieved from [Link]
-
PubChem. (n.d.). Perfluorodecanesulfonic acid. National Institutes of Health. Retrieved from [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. Pyridine dithioethylamine hydrochloride(PDA-HCl) | 106139-15-5 [chemicalbook.com]
- 4. echemi.com [echemi.com]
- 5. chembk.com [chembk.com]
- 6. Thiol-Disulfide Exchange in Peptides Derived from Human Growth Hormone - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Thiol-disulfide exchange between the PDI family of oxidoreductases negates the requirement for an oxidase or reductase for each enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Bioconjugation Techniques for Enhancing Stability and Targeting Efficiency of Protein and Peptide Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pharmiweb.com [pharmiweb.com]
- 10. Preparation of peptide-functionalized nanoparticles - Nanbiosis [nanbiosis.es]
- 11. Stimulus-Responsive Sequential Release Systems for Drug and Gene Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 12. cytivalifesciences.com [cytivalifesciences.com]
- 13. Exploring Various Techniques for the Chemical and Biological Synthesis of Polymeric Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 14. dergi.fabad.org.tr [dergi.fabad.org.tr]
- 15. Single-Step Surface Functionalization of Polymeric Nanoparticles for Targeted Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. mb.com.ph [mb.com.ph]
- 18. Regulatory Compliance System [rcs.prod.pdea.gov.ph]
An In-Depth Technical Guide to 2-(Pyridyldithio)ethylamine Hydrochloride (CAS 106139-15-5): A Keystone Reagent for Redox-Responsive Bioconjugation and Drug Delivery
Introduction: The Power of a Cleavable Bond
In the landscape of advanced drug delivery and bioconjugation, the ability to create stable yet selectively cleavable linkages is paramount. The intracellular environment, rich in reducing agents like glutathione (GSH), offers a unique trigger for releasing therapeutic payloads precisely where they are needed.[][2] It is within this context that 2-(Pyridyldithio)ethylamine hydrochloride (CAS 106139-15-5), hereafter referred to as PDA-HCl, has emerged as a critical chemical tool. This guide provides an in-depth exploration of PDA-HCl, from its fundamental chemical properties and synthesis to its sophisticated applications in creating stimuli-responsive materials for the next generation of therapeutics.
This document is structured to provide researchers, chemists, and drug development professionals with a comprehensive understanding of not just how to use PDA-HCl, but why specific methodologies are employed, grounding practical protocols in their core chemical and biological principles.
Core Chemical Profile of 2-(Pyridyldithio)ethylamine Hydrochloride (PDA-HCl)
PDA-HCl is a versatile thiol-reactive cross-linking agent. Its utility is rooted in the pyridyl disulfide moiety, which readily participates in thiol-disulfide exchange reactions.[3] This reactivity forms the basis of its function as a cleavable linker in complex biological systems.
| Property | Data | Source(s) |
| CAS Number | 106139-15-5 | |
| Synonyms | (S)-2-Pyridylthio Cysteamine Hydrochloride, PDA-HCl, 2-(2-pyridinyldisulfanyl)ethanamine hydrochloride | |
| Molecular Formula | C₇H₁₁ClN₂S₂ | |
| Molecular Weight | 222.76 g/mol | |
| Appearance | White to off-white or light brown solid | [4] |
| Solubility | Soluble in water and DMSO | [5] |
| Storage | 4°C, sealed from moisture. In solvent: -80°C (6 months), -20°C (1 month) |
The Central Mechanism: Thiol-Disulfide Exchange
The primary function of PDA-HCl is to introduce a disulfide bond that can be cleaved under reducing conditions. This is achieved through a thiol-disulfide exchange reaction with a free sulfhydryl group (e.g., from a cysteine residue on a protein or a thiol-modified molecule).
The reaction proceeds via a nucleophilic attack of a thiolate anion (-S⁻) on one of the sulfur atoms of the pyridyl disulfide bond. This results in the formation of a new, stable disulfide bond and the release of pyridine-2-thione.[4] The release of this chromophoric byproduct is a key experimental advantage, as it can be monitored spectrophotometrically at approximately 343 nm to quantify the progress of the conjugation reaction in real-time.[6]
Sources
- 2. Mechanism, regulation and functions of the unfolded protein response - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Lipid–peptide bioconjugation through pyridyl disulfide reaction chemistry and its application in cell targeting and drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Application of a water-soluble pyridyl disulfide amine linker for use in Cu-free click bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
synthesis protocol for 2-(pyridin-2-yldisulfanyl)ethanamine hydrochloride
An In-depth Technical Guide to the Synthesis of 2-(pyridin-2-yldisulfanyl)ethanamine hydrochloride
Introduction: The Role of a Versatile Heterobifunctional Crosslinker
This compound hydrochloride (PDA-HCl), with CAS Number 106139-15-5, is a pivotal reagent in the fields of bioconjugation, drug delivery, and materials science.[1][] Its structure incorporates a primary amine and a pyridyl disulfide group, making it a valuable heterobifunctional crosslinker. The key feature of this molecule is the disulfide bond, which can react with free sulfhydryl (thiol) groups via a thiol-disulfide exchange mechanism. This reaction is reversible under reducing conditions, a property that is highly exploited in the design of stimuli-responsive systems, such as drug delivery vehicles that release their payload in the reducing environment of the cell.[1][3]
This guide provides a comprehensive overview of the synthesis of PDA-HCl, detailing the underlying chemical principles, a field-proven experimental protocol, and methods for characterization. It is intended for researchers and professionals engaged in chemical synthesis and drug development who require a reliable method for preparing this essential building block.
Synthesis Strategy: Thiol-Disulfide Exchange
The most common and efficient synthesis of this compound hydrochloride involves a thiol-disulfide exchange reaction between an excess of 2,2'-dipyridyl disulfide and cysteamine hydrochloride (2-aminoethanethiol hydrochloride).[4]
The mechanism proceeds via nucleophilic attack of the thiolate anion from cysteamine on one of the sulfur atoms of the 2,2'-dipyridyl disulfide bond. This results in the formation of the desired mixed disulfide (PDA) and the release of one molecule of pyridine-2-thione, which exists in tautomeric equilibrium with 2-mercaptopyridine. Using a molar excess of 2,2'-dipyridyl disulfide ensures the reaction goes to completion and minimizes the formation of the symmetrical disulfide of cysteamine (cystamine).
An alternative, though less common, synthetic route involves the acid-catalyzed deprotection of a Boc-protected precursor, tert-Butyl 2-(pyridin-2-yldisulfanyl)ethylcarbamate, using concentrated hydrochloric acid.[5]
Experimental Protocol: Synthesis of PDA-HCl
This protocol is adapted from established literature procedures and provides a reliable method for laboratory-scale synthesis.[4]
Materials and Reagents
| Reagent/Material | Formula | Molar Mass ( g/mol ) | Notes |
| 2,2'-Dipyridyl disulfide | C₁₀H₈N₂S₂ | 220.31 | Reagent grade, ≥98% purity |
| Cysteamine hydrochloride | C₂H₇NS·HCl | 113.61 | Reagent grade, ≥98% purity |
| Methanol (MeOH) | CH₃OH | 32.04 | Anhydrous or HPLC grade |
| Acetic Acid (AcOH) | C₂H₄O₂ | 60.05 | Glacial |
| Diethyl ether (Et₂O) | (C₂H₅)₂O | 74.12 | Anhydrous, ice-cold for precipitation |
Step-by-Step Synthesis Procedure
-
Preparation of Reactant Solutions:
-
In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2,2'-dipyridyl disulfide (4.41 g, 20 mmol) in 16 mL of methanol containing 2% (v/v) glacial acetic acid. Stir until fully dissolved. The mild acidic condition helps to catalyze the thiol-disulfide exchange.
-
In a separate 50 mL beaker, dissolve cysteamine hydrochloride (1.14 g, 10 mmol) in 10 mL of methanol containing 2% (v/v) glacial acetic acid.
-
-
Reaction Execution:
-
To the stirring solution of 2,2'-dipyridyl disulfide, add the cysteamine hydrochloride solution dropwise over a period of approximately 15 minutes using a dropping funnel or pipette.
-
Once the addition is complete, seal the flask (e.g., with a septum) and allow the reaction mixture to stir at room temperature overnight (12-16 hours).
-
-
Work-up and Isolation:
-
After the reaction period, concentrate the mixture under reduced pressure using a rotary evaporator. This will remove the methanol and result in a yellow oil.
-
-
Purification by Precipitation:
-
Dissolve the resulting yellow oil in a minimum amount of methanol (e.g., 15-20 mL).
-
For efficient precipitation, distribute this solution into smaller centrifuge tubes (e.g., 50 mL Falcon tubes).
-
To each tube, add approximately three volumes of ice-cold diethyl ether (e.g., 40-50 mL). The product is insoluble in ether and will precipitate out.
-
Agitate the tubes and then centrifuge to pellet the precipitate. Decant and discard the supernatant.
-
To achieve high purity, this precipitation process should be repeated multiple times (literature suggests up to 8 times).[4] This involves re-dissolving the solid in a minimal volume of methanol and precipitating again with cold diethyl ether.
-
-
Drying:
-
After the final wash/precipitation, dry the resulting colorless solid product under high vacuum overnight to remove all residual solvents. A typical yield for this synthesis is around 90%.[4]
-
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of this compound hydrochloride.
Characterization and Validation
To confirm the identity and purity of the synthesized this compound hydrochloride, standard analytical techniques are employed. Nuclear Magnetic Resonance (NMR) spectroscopy is particularly informative.
Expected NMR Data
The following data, reported for the free base form in CD₃OD, can be used as a reference for product validation.[5] The hydrochloride salt will show similar shifts, though the amine protons may be broadened or exchanged.
| Nucleus | Chemical Shift (δ, ppm) | Signal Description |
| ¹H NMR | 7.58, 7.47, 7.06, 6.83 | (m, 4H) - Protons on the pyridine ring |
| 3.34 | (m, 2H) - CH₂ adjacent to sulfur | |
| 3.02 | (m, 2H) - CH₂ adjacent to amine | |
| ¹³C NMR | 158.69 | C=N of pyridine ring |
| 149.07, 137.81, 122.48, 120.98 | Carbons of the pyridine ring | |
| 39.52 | CH₂ adjacent to amine | |
| 36.94 | CH₂ adjacent to sulfur |
Note: NMR spectra should be acquired on the final, dried product. The presence of solvent peaks (methanol, ether) would indicate incomplete drying.
Conclusion
The synthesis of this compound hydrochloride via thiol-disulfide exchange is a robust and high-yielding process. The resulting compound is a cornerstone for researchers in drug development and bioconjugation, enabling the creation of advanced therapeutic and diagnostic agents.[6][7] The reversibility of the disulfide bond offers a powerful tool for designing systems that can respond to the physiological environment, making PDA-HCl an indispensable reagent in the modern chemical biology toolbox. Adherence to the detailed protocol and rigorous purification are critical for obtaining a high-purity product suitable for sensitive downstream applications.
References
- NINGBO INNO PHARMCHEM CO.,LTD. Understanding the Synthesis of this compound Hydrochloride.
- Guidechem. 2,2′-Dipyridyl disulfide 2127-03-9 wiki.
- Tokyo Chemical Industry Co., Ltd. 2,2'-Dipyridyl Disulfide | 2127-03-9.
- Bognar, Z., et al. Electronic Supplementary Material (ESI) for Organic & Biomolecular Chemistry. The Royal Society of Chemistry.
- Benchchem. Synthesis routes of this compound.
- NINGBO INNO PHARMCHEM CO.,LTD. Unveiling the Potential of this compound Hydrochloride in Advanced Chemical Synthesis.
- BOC Sciences. CAS 106139-15-5 this compound hydrochloride.
- Wikipedia. 2,2'-Dipyridyldisulfide.
- ChemicalBook. 2,2'-Dithiodipyridine | 2127-03-9.
- Sigma-Aldrich. 2,2 -Dipyridyl disulfide for synthesis 2127-03-9.
- PubMed. 2,2'-Bispyridyl disulfide rapidly induces intramolecular disulfide bonds in peptides.
- Sigma-Aldrich. This compound | 83578-21-6.
- Brocklehurst, K., et al. Reactions of papain and of low-molecular-weight thiols with some aromatic disulphides. 2,2'-Dipyridyl disulphide as a convenient active-site titrant for papain even in the presence of other thiols. Biochemical Journal.
- Google Patents. US7208603B2 - Synthesis method and intermediates of pyridin-2-yl-methylamine.
- MDPI. Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity.
- PubMed Central (PMC). 2,2´-Dipyridyl diselenide: A chemoselective tool for cysteine deprotection and disulfide bond formation.
- ResearchGate. (PDF) Application of 2,2′‐dipyridyl disulfide‐mediated thiazolidine ring‐opening reaction to glycoprotein synthesis: Total chemical synthesis of evasin‐3.
- Drug Design, Development and Therapy. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design.
- PubMed Central (PMC). Single-Crystal X-ray and Solid-State NMR Characterisation of AND-1184 and Its Hydrochloride Form.
- ResearchGate. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design.
Sources
A Technical Guide to the Mechanism of Thiol-Disulfide Exchange with 2-(Pyridin-2-yldisulfanyl)ethanamine
Introduction: The Central Role of Dynamic Covalent Chemistry
In the landscape of modern chemical biology and therapeutic development, the ability to form specific, stable, yet reversible linkages is paramount. Thiol-disulfide exchange stands out as a cornerstone of dynamic covalent chemistry, enabling the precise conjugation and triggered release of molecular payloads.[1][2] This reaction, fundamental to processes like protein folding and cellular redox homeostasis, has been harnessed by scientists to engineer sophisticated bioconjugates and stimuli-responsive drug delivery systems.[1][3][4]
At the heart of this technology are reagents designed for efficiency and specificity. Among these, 2-(Pyridin-2-yldisulfanyl)ethanamine (PDEA) and its derivatives have emerged as exceptionally versatile tools.[5][6][7] Their utility stems from the unique reactivity of the pyridyl disulfide group, which facilitates highly efficient exchange reactions with free thiols, such as those found on cysteine residues in proteins.[8][9] This guide provides an in-depth exploration of the core mechanism of thiol-disulfide exchange with PDEA, detailing the underlying chemical principles, kinetic considerations, and practical methodologies for its application in research and development.
Part 1: The Fundamental Mechanism of Thiol-Disulfide Exchange
The thiol-disulfide exchange is fundamentally a nucleophilic substitution reaction (SN2) where a nucleophilic sulfur atom attacks a disulfide bond.[1][10][11] The reaction's efficiency is governed by a confluence of factors that dictate the reactivity of the participating species and the stability of the products.
The Role of the Thiolate Anion
The primary reactive species is not the thiol (R-SH) itself, but its deprotonated conjugate base, the thiolate anion (R-S⁻).[10][12][13] The concentration of this potent nucleophile is directly dependent on the pH of the medium and the pKa of the thiol.
-
pH Dependence: As the pH of the solution rises above the thiol's pKa, the equilibrium shifts towards the formation of the thiolate anion, thus increasing the reaction rate.[12][14] Most thiol-disulfide exchange reactions are therefore performed at a pH between 7 and 8 to ensure a sufficient concentration of the reactive thiolate while maintaining the stability of biomolecules like proteins.[8]
The SN2 Transition State
The reaction proceeds via a linear transition state where the attacking thiolate, the two sulfur atoms of the disulfide bond, and the eventual leaving group are colinear.[15][16] This geometric constraint means that steric hindrance around either the incoming thiol or the target disulfide can significantly impede the reaction rate.[17]
Caption: Generalized SN2 mechanism of thiol-disulfide exchange.
The Leaving Group: A Key Determinant of Reactivity
The forward progress of the reaction is critically dependent on the stability of the leaving group (R³-S⁻). A more stable leaving group, corresponding to a thiol with a lower pKa, will drive the reaction equilibrium towards the products.[15] This principle is central to the design of highly reactive disulfide exchange reagents.
Part 2: The Unique Chemistry of this compound
The exceptional utility of PDEA and related pyridyl disulfide reagents lies in the chemical properties of the pyridine-2-thiol leaving group.[8]
An Electrophilic Disulfide and a Superior Leaving Group
The electron-withdrawing nature of the pyridine ring makes the disulfide bond in PDEA highly electrophilic and thus more susceptible to nucleophilic attack by a thiolate. Upon exchange, the released leaving group is 2-mercaptopyridine. This molecule exists in a tautomeric equilibrium with the more stable pyridine-2-thione form.[18]
This tautomerization is the key to the reaction's efficiency. The formation of the highly stable, unreactive pyridine-2-thione effectively removes the leaving group from the reaction equilibrium, preventing the reverse reaction and driving the exchange to completion.[3][8]
Caption: Thiol-disulfide exchange mechanism with PDEA.
Spectrophotometric Monitoring of the Reaction
A significant practical advantage of using pyridyl disulfide reagents is the ability to monitor the reaction progress in real-time. The pyridine-2-thione byproduct has a strong and distinct UV absorbance maximum, which allows for its direct quantification using a spectrophotometer.[8][17]
| Parameter | Value | Reference |
| Analyte | Pyridine-2-thione | [8] |
| λmax | 343 nm | [8] |
| Molar Extinction Coefficient (ε) | ~8,080 M⁻¹cm⁻¹ at 343 nm | [8] |
This property provides a self-validating system; the formation of the desired conjugate can be directly correlated with the release of the chromophoric leaving group.
Part 3: Experimental Protocols and Methodologies
As a Senior Application Scientist, translating theory into robust practice is essential. The following protocols provide validated starting points for utilizing PDEA chemistry.
Protocol 1: Kinetic Analysis of Thiol-Disulfide Exchange
This protocol details how to monitor the reaction between a model thiol (e.g., L-cysteine) and a pyridyl disulfide reagent using UV-Vis spectroscopy.
Materials:
-
Pyridyl disulfide reagent (e.g., PDEA or 2,2'-Dipyridyl disulfide)
-
Model thiol (e.g., L-cysteine)
-
Reaction Buffer: 100 mM Sodium Phosphate, 1 mM EDTA, pH 7.4
-
UV-Vis Spectrophotometer with a temperature-controlled cuvette holder
-
Quartz cuvettes (1 cm path length)
Procedure:
-
Prepare Stock Solutions:
-
Prepare a 10 mM stock solution of the pyridyl disulfide reagent in a suitable organic solvent (e.g., DMSO) or directly in the reaction buffer if soluble.
-
Prepare a 100 mM stock solution of L-cysteine in the reaction buffer. Adjust the pH back to 7.4 if necessary.
-
-
Setup the Spectrophotometer:
-
Set the spectrophotometer to acquire data at 343 nm.
-
Equilibrate the cuvette holder to the desired reaction temperature (e.g., 25°C).
-
-
Establish the Baseline:
-
In a quartz cuvette, add 990 µL of the reaction buffer and 5 µL of the pyridyl disulfide stock solution to achieve a final concentration of 50 µM.
-
Mix gently by pipetting and place the cuvette in the spectrophotometer.
-
Record the baseline absorbance for 1-2 minutes to ensure stability.
-
-
Initiate the Reaction:
-
Add 5 µL of the 100 mM L-cysteine stock solution to the cuvette (final concentration 500 µM).
-
Immediately and thoroughly mix the solution by pipetting up and down 2-3 times.
-
Start the kinetic measurement, recording the absorbance at 343 nm over time (e.g., every 5 seconds for 10-15 minutes).
-
-
Data Analysis:
-
The concentration of released pyridine-2-thione at any time point can be calculated using the Beer-Lambert law (A = εbc), where A is the absorbance, ε is the molar extinction coefficient (8,080 M⁻¹cm⁻¹), b is the path length (1 cm), and c is the concentration.
-
Plot the concentration of pyridine-2-thione versus time to determine the initial reaction rate.
-
Protocol 2: Bioconjugation of a Thiol-Containing Peptide to a PDEA-Functionalized Carrier
This protocol outlines a general workflow for conjugating a cysteine-containing peptide to a carrier molecule that has been pre-functionalized with a pyridyl disulfide group.
Caption: General workflow for peptide bioconjugation via thiol-disulfide exchange.
Key Considerations for Bioconjugation:
-
Thiol Reduction: Ensure the cysteine residue on the protein or peptide is in its reduced, free thiol form. If necessary, pre-treat the protein with a mild reducing agent like TCEP (Tris(2-carboxyethyl)phosphine), which must then be removed prior to the conjugation reaction.
-
Stoichiometry: The molar ratio of the thiol-containing molecule to the pyridyl disulfide reagent should be optimized. A slight molar excess of the thiol component (e.g., 1.5 to 5-fold) is often used to drive the reaction to completion.
-
Purification: After the reaction, it is crucial to remove unreacted starting materials and the pyridine-2-thione byproduct. Size exclusion chromatography (SEC) or tangential flow filtration (TFF) are common methods for purifying the final conjugate.[19]
Conclusion: An Enabling Chemistry for Advanced Applications
The thiol-disulfide exchange reaction, particularly when mediated by reagents like this compound, represents a powerful and reliable strategy in the scientist's toolkit. Its specificity for thiols, favorable kinetics, and the inherent ability to monitor the reaction make it a self-validating and robust system.[8] The stability of the resulting disulfide bond in circulation, combined with its susceptibility to cleavage in the reducing intracellular environment, has cemented its role in the development of next-generation antibody-drug conjugates and targeted delivery platforms.[3][4][6] A thorough understanding of its mechanism is the first step toward harnessing its full potential to create novel and impactful solutions in medicine and materials science.
References
-
Burke, T. R., et al. (2011). Application of a water-soluble pyridyl disulfide amine linker for use in Cu-free click bioconjugation. Tetrahedron Letters, 52(33), 4316-4319. [Link]
-
Nagy, P. (2013). Kinetics and Mechanisms of Thiol–Disulfide Exchange Covering Direct Substitution and Thiol Oxidation-Mediated Pathways. Antioxidants & Redox Signaling, 18(13), 1623–1641. [Link]
-
Joshi, S. B., et al. (2014). Thiol-Disulfide Exchange in Peptides Derived from Human Growth Hormone. Journal of Pharmaceutical Sciences, 103(4), 1157-1166. [Link]
-
Winther, J. R., & Thorpe, C. (2014). Quantification of Thiols and Disulfides. Biochimica et Biophysica Acta (BBA) - General Subjects, 1840(2), 838-846. [Link]
-
Burke, T. R., et al. (2011). Application of a water-soluble pyridyl disulfide amine linker for use in Cu-free click bioconjugation. National Institutes of Health Public Access. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Synthesis of this compound Hydrochloride. NINGBO INNO PHARMCHEM CO.,LTD.[Link]
-
Li, Y., et al. (2020). Disulfide-containing Macromolecules for Therapeutic Delivery. Advanced Healthcare Materials, 9(15), 2000219. [Link]
-
Stacy, E. A., et al. (2023). Thiol Quantification Using Colorimetric Thiol–Disulfide Exchange in Nonaqueous Solvents. ACS Omega, 8(9), 8699–8707. [Link]
-
Stacy, E. A., et al. (2023). Thiol Quantification Using Colorimetric Thiol–Disulfide Exchange in Nonaqueous Solvents. ACS Publications. [Link]
-
Agoston, V., et al. (2005). Thiol-disulfide exchange mechanism: in the pH range above 8,... ResearchGate. [Link]
-
Burke, T. R., et al. (2011). Application of a water-soluble pyridyl disulfide amine linker for use in Cu-free click bioconjugation. ResearchGate. [Link]
-
de la Fuente-Herreruela, D., et al. (2019). Lipid-peptide bioconjugation through pyridyl disulfide reaction chemistry and its application in cell targeting and drug delivery. GenScript. [Link]
-
Nagy, P. (2012). Kinetics and Mechanisms of Thiol–Disulfide Exchange Covering Direct Substitution and Thiol Oxidation-Mediated Pathways. ResearchGate. [Link]
-
Unknown Author. (2015). Synthetic Methods of Disulfide Bonds Applied in Drug Delivery Systems. ResearchGate. [Link]
-
Jin, S., et al. (2021). Types of drug delivery systems that rely on the presence of disulfide... ResearchGate. [Link]
-
Bach, R. D., et al. (2004). Theoretical Insights into the Mechanism for Thiol/Disulfide Exchange. ResearchGate. [Link]
-
LibreTexts. (2022). 15.6: Redox Reactions of Thiols and Disulfides. Chemistry LibreTexts. [Link]
-
Hoffmann, M. A., & van Mil, P. J. (1997). Effect of pH and temperature on protein unfolding and thiol/disulfide interchange reactions during heat-induced gelation of whey proteins. Journal of Agricultural and Food Chemistry, 45(8), 2942–2948. [Link]
-
de la Fuente-Herreruela, D., et al. (2019). Lipid–peptide bioconjugation through pyridyl disulfide reaction chemistry and its application in cell targeting and drug delivery. Journal of Nanobiotechnology, 17(1), 79. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Unveiling the Potential of this compound Hydrochloride in Advanced Chemical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.[Link]
-
Wikipedia. (n.d.). 2-Mercaptopyridine. Wikipedia. [Link]
-
Kubar, T., et al. (2018). On the mechanism of spontaneous thiol–disulfide exchange in proteins. Physical Chemistry Chemical Physics, 20(24), 16383-16397. [Link]
-
Groitl, B., & Diederich, F. (2013). Thiol-disulfide exchange in signaling: disulfide bonds as a switch. Angewandte Chemie International Edition, 52(22), 5652-5654. [Link]
Sources
- 1. Kinetics and Mechanisms of Thiol–Disulfide Exchange Covering Direct Substitution and Thiol Oxidation-Mediated Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thiol-disulfide exchange in signaling: disulfide bonds as a switch - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Disulfide-containing Macromolecules for Therapeutic Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Application of a water-soluble pyridyl disulfide amine linker for use in Cu-free click bioconjugation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Application of a water-soluble pyridyl disulfide amine linker for use in Cu-free click bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. nbinno.com [nbinno.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Thiol-Disulfide Exchange in Peptides Derived from Human Growth Hormone - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Quantification of Thiols and Disulfides - PMC [pmc.ncbi.nlm.nih.gov]
- 16. On the mechanism of spontaneous thiol–disulfide exchange in proteins - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 17. Lipid–peptide bioconjugation through pyridyl disulfide reaction chemistry and its application in cell targeting and drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 18. 2-Mercaptopyridine - Wikipedia [en.wikipedia.org]
- 19. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Solubility of 2-(Pyridin-2-yldisulfanyl)ethanamine
Abstract
This technical guide provides a comprehensive analysis of the solubility characteristics of 2-(Pyridin-2-yldisulfanyl)ethanamine, a pivotal reagent in bioconjugation and drug delivery systems. Commonly available as its hydrochloride salt, its solubility dictates the efficiency of conjugation reactions and the formulation of therapeutic agents. This document synthesizes theoretical principles with empirical data to offer researchers and drug development professionals a thorough understanding of its behavior in common laboratory solvents. We delve into the physicochemical properties governing its solubility, present qualitative and quantitative data, and provide a robust, field-proven protocol for experimental solubility determination using UV-Vis spectrophotometry. Practical recommendations are offered to guide solvent selection for optimal performance in critical applications.
Introduction to this compound (PDEA)
This compound, also known as PDEA or Pyridyldithioethylamine, is a thiol-reactive compound extensively used in the biomedical and pharmaceutical sciences. Its primary application lies in its ability to form reversible disulfide bonds with sulfhydryl (-SH) groups present in proteins, peptides, and other biomolecules. This functionality is crucial for creating antibody-drug conjugates (ADCs), developing targeted drug delivery systems, and immobilizing ligands onto sensor surfaces.[1][2] The compound is most frequently supplied and handled as its hydrochloride salt (PDEA·HCl), which enhances its stability and modulates its solubility.[]
A precise understanding of PDEA's solubility is not merely a procedural formality but a critical parameter for experimental success. Inadequate dissolution can lead to low reaction yields, inconsistent results, and challenges in purification. Conversely, a well-chosen solvent system ensures that the reagent is fully available for reaction, promoting efficient and reproducible outcomes. This guide aims to provide the necessary technical foundation for making informed decisions regarding solvent selection and handling of PDEA.
Physicochemical Properties and Predicted Solubility Profile
The solubility of a compound is dictated by its molecular structure. PDEA possesses distinct functional groups that govern its interactions with various solvents: a pyridine ring, a disulfide bridge, and a primary amine.
-
Pyridine Ring: A heterocyclic aromatic ring containing a nitrogen atom. This group is moderately polar and can act as a hydrogen bond acceptor.
-
Disulfide (-S-S-) Linkage: This bond is relatively nonpolar but is susceptible to cleavage by reducing agents. Its presence contributes to the overall molecular size and shape.
-
Ethylamine (-CH₂CH₂NH₂): This primary amine group is polar and a strong hydrogen bond donor and acceptor. In its hydrochloride salt form, it exists as a protonated ammonium group (-NH₃⁺), which significantly increases its affinity for polar protic solvents.[4]
Principle of "Like Dissolves Like": Based on these features, the solubility of PDEA·HCl can be predicted:
-
Polar Protic Solvents (e.g., Water, Methanol, Ethanol): The protonated amine and the polar pyridine ring suggest that PDEA·HCl should exhibit solubility in these solvents through strong ion-dipole interactions and hydrogen bonding.
-
Polar Aprotic Solvents (e.g., DMSO, DMF): These solvents are effective at solvating cations and can act as hydrogen bond acceptors, suggesting good solubility.
-
Nonpolar Solvents (e.g., Hexane, Toluene): The molecule's overall polarity, especially in its salt form, predicts poor solubility in nonpolar solvents.
The following diagram illustrates the key molecular features of PDEA and their potential interactions with solvent molecules.
Caption: Molecular structure of PDEA and its predicted interactions with solvent classes.
Empirical Solubility Data
While theoretical predictions are useful, empirical data is essential for practical applications. The following tables summarize the qualitative solubility of PDEA hydrochloride based on available supplier data and literature.
Qualitative Solubility of PDEA·HCl
| Solvent Class | Solvent Name | Solubility | Reference |
| Polar Protic | Water | Slightly Soluble | [] |
| Methanol (MeOH) | Slightly Soluble | [] | |
| Ethanol (EtOH) | Soluble | [5] | |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | Slightly Soluble | [] |
| Dimethylformamide (DMF) | Soluble | [6] | |
| Nonpolar | Chloroform | Soluble | [6] |
Note: "Slightly Soluble" indicates that the compound may not dissolve completely at higher concentrations or may require heating or sonication. The free base form (CAS 83578-21-6) may exhibit different solubility, particularly lower solubility in aqueous media.[7]
Experimental Protocol for Quantitative Solubility Determination
For many applications, particularly in formulation development, a precise quantitative measure of solubility is required. UV-Vis spectrophotometry offers a reliable and accessible method for determining the concentration of a dissolved solute, provided the compound has a chromophore that absorbs light in the UV-Vis range.[8] The pyridine ring in PDEA provides a suitable chromophore for this analysis.
Principle
This method relies on the Beer-Lambert Law, which states that the absorbance of a solution is directly proportional to the concentration of the analyte and the path length of the light through the solution. By creating a calibration curve with known concentrations of PDEA, the concentration of an unknown saturated solution can be accurately determined.
Materials and Reagents
-
This compound hydrochloride (PDEA·HCl)
-
Solvent of interest (e.g., deionized water, PBS buffer, ethanol)
-
UV-Vis Spectrophotometer
-
Quartz or UV-transparent cuvettes
-
Analytical balance
-
Volumetric flasks and pipettes
-
Vortex mixer and/or shaker water bath
-
0.22 µm syringe filters
Step-by-Step Methodology
-
Preparation of Standard Stock Solution:
-
Accurately weigh approximately 10 mg of PDEA·HCl and record the exact mass.
-
Dissolve the solid in a known volume (e.g., 10 mL) of the chosen solvent in a volumetric flask to create a stock solution of known concentration (approx. 1 mg/mL). Causality: An accurate stock solution is the foundation for a reliable calibration curve.
-
-
Generation of Calibration Curve:
-
Perform a serial dilution of the stock solution to prepare a series of standards (e.g., 5, 10, 25, 50, 100 µg/mL).
-
Determine the wavelength of maximum absorbance (λ_max) by scanning a mid-range standard (e.g., 25 µg/mL) from 200-400 nm.
-
Measure the absorbance of each standard solution and a solvent blank at the determined λ_max.
-
Plot Absorbance vs. Concentration (µg/mL) and perform a linear regression. The resulting equation (y = mx + c) and R² value (should be >0.99) constitute the calibration curve. Causality: The calibration curve provides a validated mathematical relationship between absorbance and concentration under the specific experimental conditions.
-
-
Preparation of Saturated Solution:
-
Add an excess amount of PDEA·HCl (e.g., 5-10 mg) to a known volume of the solvent (e.g., 1 mL) in a vial. Causality: Adding excess solid ensures that the solution reaches equilibrium at its saturation point.
-
Agitate the mixture at a constant temperature (e.g., 25 °C) using a shaker for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.[9]
-
-
Sample Analysis:
-
After equilibration, allow the undissolved solid to settle.
-
Carefully withdraw a sample of the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles. Causality: Filtration is critical to prevent undissolved particulates from scattering light and artificially inflating the absorbance reading.
-
Dilute the filtered supernatant with the solvent as necessary to bring its absorbance within the linear range of the calibration curve.
-
Measure the absorbance of the diluted sample at the λ_max.
-
-
Calculation of Solubility:
-
Use the linear regression equation from the calibration curve to calculate the concentration of the diluted sample.
-
Multiply this concentration by the dilution factor to determine the concentration of the original saturated solution. This value represents the quantitative solubility of PDEA·HCl in that solvent at the specified temperature.
-
Caption: Experimental workflow for determining PDEA solubility via UV-Vis spectrophotometry.
Factors Influencing PDEA Solubility
Effect of pH
The solubility of PDEA, particularly in aqueous solutions, is highly dependent on pH.[10] As an amine, the ethylamine group can be protonated (R-NH₃⁺) or deprotonated (R-NH₂). The pyridine nitrogen can also be protonated.
-
Acidic pH (pH < 4): At low pH, both the ethylamine and the pyridine nitrogen will be protonated. The resulting dicationic species will have significantly enhanced solubility in water due to strong ion-dipole interactions.
-
Neutral to Basic pH (pH > 7): As the pH increases, the amine group will be deprotonated to its neutral free base form. This reduction in charge will decrease its polarity and, consequently, its solubility in water.
This pH-dependent behavior is a critical consideration when preparing PDEA solutions for bioconjugation, which are often performed in buffers with a pH range of 7.0-8.5.
Practical Recommendations for Laboratory Use
-
For Aqueous Reactions (e.g., Bioconjugation): Start by dissolving PDEA·HCl in a small amount of a water-miscible organic solvent like DMSO or DMF before adding it to the aqueous buffer. This stock solution method prevents the slow dissolution of the solid in the final reaction mixture.
-
Solvent Purity: Always use high-purity, anhydrous solvents when possible, especially for reactions sensitive to water.
-
Storage: Store PDEA·HCl in a cool, dry place (2-8°C is often recommended) and protect it from moisture to prevent hydrolysis and maintain its reactivity.[7]
-
Working Solutions: For applications like surface plasmon resonance (SPR), where PDEA is used to modify sensor chips, it is often dissolved in a borate buffer at pH 8.5.[2]
Conclusion
This compound is a compound of moderate polarity, with its hydrochloride salt showing slight solubility in polar protic solvents like water and methanol, and better solubility in polar aprotic solvents such as DMF and DMSO. Its solubility in aqueous media is markedly influenced by pH, increasing significantly under acidic conditions. For researchers and drug developers, a methodical approach to solvent selection, guided by the principles and data presented herein, is paramount. Utilizing techniques such as preparing concentrated stock solutions in organic solvents and understanding the impact of pH will ensure the effective and reproducible application of this essential bioconjugation reagent.
References
- McLaughlin, J. C. Experiment 27 - Amines and Amides.
- BOC Sciences. (n.d.). This compound hydrochloride.
- Sigma-Aldrich. (n.d.). This compound.
- Improved Pharma. (2021, February 14). Solubility and Dissolution with HPLC or UV-Vis Detection.
- Kumar, L., Suhas, B. S., Pai K, G., & Verma, R. (n.d.). Determination of Saturated Solubility of Naproxen using UV Visible Spectrophotometer. Research Journal of Pharmacy and Technology.
- Sigma-Aldrich. (n.d.). This compound hydrochloride.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Synthesis of this compound Hydrochloride.
-
Nandiyanto, A. B. D., et al. (2023). How to Calculate and Measure Solution Concentration using UV-Vis Spectrum Analysis. Indonesian Journal of Science & Technology, 8(2), 345-362. Available at: [Link].
- SPR-Pages. (2022, July 17). Thiol-coupling.
- Singh, R., et al. (n.d.). DiPODS: A Reagent for Site-Specific Bioconjugation via the Irreversible Rebridging of Disulfide Linkages. PMC - NIH.
- Avdeef, A. (n.d.). Often neglected steps in transforming drug solubility from single measurement in pure water to physiologically-appropriate solubility-pH. PubMed.
- AAPS PharmSciTech. (2021). Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations.
Sources
- 1. nbinno.com [nbinno.com]
- 2. Thiol-coupling [sprpages.nl]
- 4. chemhaven.org [chemhaven.org]
- 5. DiPODS: A Reagent for Site-Specific Bioconjugation via the Irreversible Rebridging of Disulfide Linkages - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound | 83578-21-6 [sigmaaldrich.com]
- 8. improvedpharma.com [improvedpharma.com]
- 9. rjptonline.org [rjptonline.org]
- 10. Often neglected steps in transforming drug solubility from single measurement in pure water to physiologically-appropriate solubility-pH - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to the Stability and Storage of 2-(Pyridin-2-yldisulfanyl)ethanamine (PDEA)
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This guide provides an in-depth analysis of the chemical stability and optimal storage conditions for 2-(Pyridin-2-yldisulfanyl)ethanamine (PDEA), a critical reagent in bioconjugation and drug delivery systems. Understanding the factors that influence its integrity is paramount for ensuring the reproducibility and success of scientific research and the development of novel therapeutics. This document moves beyond a simple recitation of storage temperatures to provide a mechanistic understanding of PDEA's degradation pathways, empowering researchers to maintain its quality and performance.
Introduction: The Critical Role of PDEA in Bioconjugation
This compound, available as a free base and its more common hydrochloride salt (PDEA·HCl), is a versatile thiol-reactive crosslinking agent. Its primary application lies in the formation of cleavable disulfide bonds, a cornerstone of modern drug delivery systems, particularly in the realm of antibody-drug conjugates (ADCs) and targeted nanocarriers.[1][2] The pyridyldithio group of PDEA readily reacts with free thiols on proteins, peptides, and other biomolecules, forming a disulfide linkage. This bond is relatively stable in systemic circulation but can be cleaved in the reducing environment of the intracellular space, triggering the release of a therapeutic payload.
The efficacy of such systems is intrinsically linked to the quality of the PDEA reagent. Degradation of PDEA can lead to reduced conjugation efficiency, the formation of undesirable byproducts, and ultimately, compromised therapeutic efficacy and safety. This guide, therefore, aims to provide a comprehensive understanding of PDEA's stability profile and the best practices for its storage and handling.
Chemical Structure and Inherent Reactivity
The stability of PDEA is dictated by the chemical nature of its disulfide bond and the presence of a primary amine. The disulfide bond is susceptible to nucleophilic attack, particularly by thiols, leading to a thiol-disulfide exchange reaction. This is the very reaction that makes PDEA a useful bioconjugation reagent, but it also represents a primary degradation pathway if the compound is not handled and stored correctly.
The primary amine group imparts a basic character to the molecule and can influence its reactivity and solubility. The hydrochloride salt is generally more stable and soluble in aqueous solutions compared to the free base.
Factors Influencing the Stability of PDEA
Several environmental factors can impact the stability of PDEA, leading to its degradation. A thorough understanding of these factors is crucial for establishing appropriate storage and handling protocols.
pH
The pH of the solution is a critical factor in the stability of the disulfide bond. Thiol-disulfide exchange reactions are significantly accelerated at alkaline pH. This is because the reactive species in this reaction is the thiolate anion (RS-), which is more prevalent at pH values above the pKa of the thiol. Therefore, storing PDEA in basic solutions should be avoided to prevent premature disulfide exchange and degradation.
Temperature
As with most chemical compounds, elevated temperatures can accelerate the rate of degradation of PDEA. Thermal energy can promote various degradation pathways, including hydrolysis and oxidation. Supplier recommendations consistently advise storing PDEA at low temperatures to maintain its long-term stability.
Presence of Reducing and Oxidizing Agents
PDEA is incompatible with strong reducing and oxidizing agents. Reducing agents, such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP), will readily cleave the disulfide bond, leading to the formation of 2-mercaptopyridine and cysteamine. Conversely, strong oxidizing agents can lead to the formation of various sulfur-oxygen species, such as thiosulfinates and sulfonic acids, which will compromise the integrity and reactivity of the molecule.[3]
Light Exposure
Pyridyl disulfide compounds can be susceptible to photodegradation. Exposure to UV light can induce cleavage of the disulfide bond, leading to the formation of radical species and subsequent degradation products.[4] It is therefore advisable to protect PDEA from light, especially during long-term storage and when in solution.
Recommended Storage Conditions
Based on the factors discussed above and recommendations from various suppliers, the following storage conditions are advised to ensure the long-term stability of PDEA.
| Form | Recommended Storage Temperature | Additional Recommendations | Expected Stability |
| PDEA·HCl (Solid) | -20°C | Store in a tightly sealed container in a dry, dark place. | Up to 2 years |
| PDEA Free Base (Solid) | 2-8°C | Store in a tightly sealed container in a dry, dark place. | Information on long-term stability is less prevalent than for the HCl salt, but proper storage should ensure stability for at least one year. |
| PDEA Solutions | -20°C or -80°C | Prepare fresh solutions for immediate use whenever possible. If storage is necessary, aliquot into single-use volumes to avoid repeated freeze-thaw cycles. Store in a tightly sealed, light-protected container. | Stability in solution is significantly lower than in solid form. For short-term storage (days to weeks), -20°C is acceptable. For longer-term storage, -80°C is recommended. |
Potential Degradation Pathways
Understanding the potential degradation pathways of PDEA is essential for troubleshooting experimental issues and for developing robust analytical methods to assess its purity.
Thiol-Disulfide Exchange
This is the most common degradation pathway, especially in the presence of free thiols. The disulfide bond of PDEA can react with another PDEA molecule or with any other thiol-containing impurity, leading to the formation of symmetrical disulfides and other mixed disulfides.
Caption: Hydrolysis of PDEA's Disulfide Bond
Oxidation
The sulfur atoms in the disulfide bond are susceptible to oxidation, which can lead to the formation of a variety of products, including thiosulfinates and sulfonic acids. This can be initiated by atmospheric oxygen, especially in the presence of light or metal ion catalysts.
Caption: Oxidation of PDEA's Disulfide Bond
Experimental Protocols for Stability Assessment
To ensure the quality of PDEA, it is recommended to perform periodic stability assessments, especially for lots that have been stored for an extended period or for solutions that are not freshly prepared.
Forced Degradation Study
A forced degradation study can help to identify potential degradation products and establish the stability-indicating nature of an analytical method.
Protocol:
-
Prepare a stock solution of PDEA (e.g., 1 mg/mL) in a suitable solvent (e.g., water or a buffer at neutral pH).
-
Aliquot the stock solution into several vials.
-
Subject the aliquots to various stress conditions:
-
Acidic Hydrolysis: Add an equal volume of 0.1 M HCl and incubate at 60°C for 24 hours.
-
Basic Hydrolysis: Add an equal volume of 0.1 M NaOH and incubate at 60°C for 24 hours.
-
Oxidation: Add an equal volume of 3% H₂O₂ and store at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Incubate at 60°C for 48 hours.
-
Photodegradation: Expose to a light source (e.g., a UV lamp at 254 nm or a photostability chamber) for a defined period.
-
-
Neutralize the acidic and basic samples before analysis.
-
Analyze all samples , including a control sample stored under recommended conditions, by a suitable analytical method (e.g., HPLC).
HPLC Method for Purity and Degradation Analysis
High-Performance Liquid Chromatography (HPLC) is a powerful technique for assessing the purity of PDEA and quantifying its degradation products.
Recommended HPLC Parameters:
-
Column: A C18 reverse-phase column is a good starting point (e.g., 4.6 x 150 mm, 3.5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 20-30 minutes can be used to separate PDEA from its potential degradation products.
-
Flow Rate: 1 mL/min.
-
Detection: UV detection at 254 nm or 280 nm.
-
Injection Volume: 10-20 µL.
Workflow for HPLC Analysis:
Caption: HPLC Workflow for PDEA Stability Assessment
NMR Spectroscopy for Structural Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is an invaluable tool for confirming the structure of PDEA and identifying its degradation products. ¹H NMR can be used to monitor the disappearance of signals corresponding to the intact molecule and the appearance of new signals from degradation products. [5] Protocol:
-
Prepare a solution of PDEA in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).
-
Acquire a ¹H NMR spectrum of the fresh sample.
-
Store the NMR tube under the desired conditions (e.g., room temperature, elevated temperature, or exposed to light).
-
Acquire additional ¹H NMR spectra at various time points to monitor for any changes in the chemical shifts and the appearance of new peaks, which would indicate degradation.
Conclusion: Ensuring the Integrity of a Critical Reagent
The stability of this compound is a critical parameter that directly impacts the success of bioconjugation strategies and the development of effective targeted therapeutics. By understanding the chemical properties of PDEA and the factors that influence its degradation, researchers can implement appropriate storage and handling procedures to maintain its quality and ensure the reliability and reproducibility of their results. Adherence to the recommendations outlined in this guide will empower scientists to confidently utilize this important reagent in their pursuit of scientific advancement.
References
-
Ningbo Inno Pharmchem Co., Ltd. (n.d.). Understanding the Synthesis of this compound Hydrochloride. Retrieved from [Link]
-
Dalton Transactions. (2015). The unexpected role of pyridine-2-carboxylic acid in manganese based oxidation catalysis with pyridin-2-yl based ligands. Retrieved from [Link]
-
ResearchGate. (n.d.). Mechanism of radical degradation and disulfide exchange within PEG hydrogels. Retrieved from [Link]
-
Polymer Chemistry. (2020). Pyridyl disulfide-based thiol–disulfide exchange reaction: shaping the design of redox-responsive polymeric materials. Retrieved from [Link]
-
HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine. Retrieved from [Link]
-
PubMed. (2020). Cleavage of Disulfide Bonds in Cystine by UV-B Illumination Mediated by Tryptophan or Tyrosine as Photosensitizers. Retrieved from [Link]
-
National Institutes of Health. (2016). Reactivity of disulfide bonds is markedly affected by structure and environment: implications for protein modification and stability. Retrieved from [Link]
-
Semantic Scholar. (1980). Degradation of protein disulphide bonds in dilute alkali. Retrieved from [Link]
-
PubMed. (1988). Nuclear magnetic resonance studies of the binding of captopril and penicillamine by serum albumin. Retrieved from [Link]
-
ResearchGate. (n.d.). Figure S14. 1 H NMR spectra comparison of (A) disulfide and thermolytic.... Retrieved from [Link]
-
European Medicines Agency. (2003). Q1E Evaluation of Stability Data. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2014). Guidance for Industry - ANDAs: Stability Testing of Drug Substances and Products Questions and Answers. Retrieved from [Link]
-
National Institutes of Health. (2023). Detection of pyridine derivatives by SABRE hyperpolarization at zero field. Retrieved from [Link]
-
PubMed. (2010). NMR methods for determining disulfide-bond connectivities. Retrieved from [Link]
-
ResearchGate. (2010). NMR methods for determining disulfide-bond connectivities | Request PDF. Retrieved from [Link]
-
Acta Poloniae Pharmaceutica. (2006). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Retrieved from [Link]
-
AbacipharmTech. (n.d.). This compound hydrochloride. Retrieved from [Link]
-
European Medicines Agency. (2023). ICH Q1 Guideline on stability testing of drug substances and drug products_Step 2b. Retrieved from [Link]
-
ResearchGate. (2020). Photodegradation of Poly(disulfide)s. Retrieved from [Link]
-
Ningbo Inno Pharmchem Co., Ltd. (n.d.). Unveiling the Potential of this compound Hydrochloride in Advanced Chemical Synthesis. Retrieved from [Link]
-
Dalton Transactions. (2015). The unexpected role of pyridine-2-carboxylic acid in manganese based oxidation catalysis with pyridin-2-yl based ligands. Retrieved from [Link]
-
Dalton Transactions. (2016). Synthesis and characterization of a uranyl(vi) complex with 2,6-pyridine-bis(methylaminophenolato) and its ligand-centred aerobic oxidation mechanism to a diimino derivative. Retrieved from [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. Reactivity of disulfide bonds is markedly affected by structure and environment: implications for protein modification and stability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cleavage of Disulfide Bonds in Cystine by UV-B Illumination Mediated by Tryptophan or Tyrosine as Photosensitizers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Nuclear magnetic resonance studies of the binding of captopril and penicillamine by serum albumin - PubMed [pubmed.ncbi.nlm.nih.gov]
understanding the reactivity of the pyridyldithio group
The pyridyldithio group offers a powerful and versatile tool for the specific and reversible conjugation of biomolecules. Its reactivity is governed by well-understood principles of thiol-disulfide exchange, allowing for precise control through the manipulation of pH and other buffer conditions. The unique spectroscopic signature of its leaving group provides an invaluable method for real-time reaction monitoring and validation. From the fundamental introduction of thiol groups onto proteins to the construction of complex antibody-drug conjugates and functionalized nanoparticles, pyridyldithio chemistry remains an indispensable strategy in the arsenal of researchers, scientists, and drug development professionals. [9][13][14]
References
-
Ansell, S. M., Tardi, P. G., & Buchkowsky, S. S. (1996). 3-(2-pyridyldithio)propionic acid hydrazide as a cross-linker in the formation of liposome-antibody conjugates. Bioconjugate Chemistry, 7(4), 490-496.
-
Carlsson, J., Drevin, H., & Axén, R. (1978). Protein thiolation and reversible protein-protein conjugation. N-Succinimidyl 3-(2-pyridyldithio)propionate, a new heterobifunctional reagent. Biochemical Journal, 173(3), 723–737.
-
Ansell, S. M., Tardi, P. G., & Buchkowsky, S. S. (1996). 3-(2-Pyridyldithio)propionic Acid Hydrazide as a Cross-Linker in the Formation of Liposome−Antibody Conjugates. Bioconjugate Chemistry, 7(4), 490-496.
-
GenScript. (n.d.). Lipid-peptide bioconjugation through pyridyl disulfide reaction chemistry and its application in cell targeting and drug delivery.
-
Pujals, S., Cornet, M., & Carrascosa, J. L. (2019). Lipid–peptide bioconjugation through pyridyl disulfide reaction chemistry and its application in cell targeting and drug delivery. Journal of Nanobiotechnology, 17(1), 77.
-
Thermo Fisher Scientific. (n.d.). SPDP Crosslinkers.
-
Thermo Fisher Scientific. (n.d.). Pierce Premium Grade SPDP.
-
Thermo Fisher Scientific. (n.d.). SPDP.
-
Fisher Scientific. (n.d.). Instructions: PDPH.
-
Lee, S. F., et al. (1998). Synthesis and characterization of a homogeneous chemical conjugate between basic fibroblast growth factor and saporin. Biochemistry, 37(38), 13344-13352.
-
Appenzeller-Herzog, C., & Ellgaard, L. (2008). Thiol-disulfide exchange between the PDI family of oxidoreductases negates the requirement for an oxidase or reductase for each enzyme. The Journal of biological chemistry, 283(15), 10143–10152.
-
Pan, J., & Carroll, K. S. (2013). Persulfide Reactivity in the Detection of Protein S-Sulfhydration. ACS chemical biology, 8(6), 1110–1116.
-
Konieczny, M., & Gude, M. (2020). Pyridyl disulfide-based thiol–disulfide exchange reaction: shaping the design of redox-responsive polymeric materials. Polymer Chemistry, 11(45), 7139-7152.
-
Sigma-Aldrich. (n.d.). PDPH (3-(2-pyridyldithio)propionyl hydrazide).
-
Nagy, P. (2013). Kinetics and Mechanisms of Thiol–Disulfide Exchange Covering Direct Substitution and Thiol Oxidation-Mediated Pathways. Antioxidants & Redox Signaling, 18(13), 1623-1641.
-
Zhang, L., et al. (2022). Development and Characterization of a Novel Peptide—Drug Conjugate with DM1 for Treatment of FGFR2-Positive Tumors. Pharmaceuticals, 15(8), 958.
Sources
- 1. Protein thiolation and reversible protein-protein conjugation. N-Succinimidyl 3-(2-pyridyldithio)propionate, a new heterobifunctional reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. assets.fishersci.com [assets.fishersci.com]
- 3. Thiol-disulfide exchange between the PDI family of oxidoreductases negates the requirement for an oxidase or reductase for each enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Kinetics and Mechanisms of Thiol–Disulfide Exchange Covering Direct Substitution and Thiol Oxidation-Mediated Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. store.sangon.com [store.sangon.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. Synthesis and characterization of a homogeneous chemical conjugate between basic fibroblast growth factor and saporin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Development and Characterization of a Novel Peptide—Drug Conjugate with DM1 for Treatment of FGFR2-Positive Tumors | MDPI [mdpi.com]
2-(Pyridin-2-yldisulfanyl)ethanamine (PDEA): A Technical Guide to a Versatile Chemical Building Block for Thiol-Reactive Conjugation and Redox-Responsive Systems
Introduction: The Strategic Importance of PDEA in Modern Bioconjugation and Drug Delivery
In the landscape of advanced chemical biology and therapeutic development, the ability to create stable yet selectively cleavable linkages between molecules is paramount. 2-(pyridin-2-yldisulfanyl)ethanamine (PDEA), and its hydrochloride salt (PDA-HCl), has emerged as a critical heterobifunctional building block, empowering researchers to construct sophisticated bioconjugates and stimuli-responsive systems.[1][2] This guide provides an in-depth technical overview of the core features of PDEA, offering field-proven insights into its application for scientists and professionals in drug development and materials science.
The strategic value of PDEA lies in its two distinct reactive functionalities: a primary amine and a pyridyl disulfide group. The primary amine serves as a versatile handle for conjugation to a wide array of molecules, including proteins, peptides, and polymers, through well-established amide bond formation.[3] The pyridyl disulfide moiety, on the other hand, is specifically designed for thiol-disulfide exchange, enabling the reversible attachment of thiol-containing molecules. This unique combination makes PDEA an ideal linker for applications where controlled release of a payload is desired, particularly in the reductive environment of the intracellular space.[4][5]
Core Chemical Features and Reactivity of PDEA
Chemical and Physical Properties
| Property | Value | Reference |
| Molecular Formula | C7H10N2S2 | [6] |
| Molecular Weight | 186.3 g/mol | [6] |
| Appearance | Off-White Solid | [] |
| Solubility | Soluble in DMSO (Slightly), Methanol (Slightly), Water (Slightly) | [] |
| CAS Number | 83578-21-6 (free base), 106139-15-5 (hydrochloride salt) | [2] |
The Pyridyl Disulfide Moiety: A Gateway to Thiol-Disulfide Exchange
The cornerstone of PDEA's utility is the pyridyl disulfide group, which undergoes a rapid and specific reaction with free thiol groups via a thiol-disulfide exchange mechanism.[4] This reaction is an SN2-type nucleophilic displacement where a thiolate anion attacks one of the sulfur atoms of the disulfide bond.[8]
The key advantages of the pyridyl disulfide group in this context are:
-
High Reactivity and Specificity: The reaction is highly specific for thiols, minimizing off-target reactions with other functional groups present in biomolecules.
-
Spectrophotometric Monitoring: The progress of the thiol-disulfide exchange reaction can be conveniently monitored in real-time by measuring the release of the byproduct, pyridine-2-thione, which has a maximum absorbance at approximately 343 nm.[1]
-
Redox-Responsiveness: The resulting disulfide bond is stable under physiological conditions but can be readily cleaved in the presence of reducing agents such as glutathione (GSH), which is found at significantly higher concentrations inside cells compared to the bloodstream.[4][5] This differential stability is the basis for creating redox-responsive drug delivery systems.
The Mechanism of Thiol-Disulfide Exchange
The thiol-disulfide exchange reaction proceeds through a nucleophilic attack of a thiolate anion on one of the sulfur atoms of the pyridyl disulfide. The reaction is initiated by the deprotonation of the thiol to form the more nucleophilic thiolate.
Caption: General scheme of the thiol-disulfide exchange reaction.
The rate of this reaction is influenced by several factors, most notably the pH of the reaction medium. While the optimal pH for the disulfide exchange itself is generally in the range of 4 to 5, the reaction is often carried out at a slightly alkaline pH (around 7-9).[1] This is a crucial experimental choice driven by the need to have a sufficient concentration of the reactive thiolate anion, as the pKa of the thiol group of cysteine residues in proteins is typically around 8.3.[8]
Applications of PDEA in Research and Development
The unique properties of PDEA have led to its widespread adoption in various fields, including:
-
Bioconjugation: PDEA is used to link proteins, peptides, and other biomolecules to create functional conjugates for a variety of applications, such as immunoassays and protein purification.[9]
-
Drug Delivery: As a cleavable linker, PDEA is instrumental in the design of antibody-drug conjugates (ADCs) and other targeted drug delivery systems.[4] The payload is released from the carrier molecule upon entering the reducing environment of the target cell.
-
Materials Science: PDEA is used to synthesize redox-responsive polymers and hydrogels for applications in tissue engineering and controlled release of therapeutic agents.[2][4]
Experimental Protocols: A Practical Guide
Protocol 1: General Procedure for Protein Conjugation using PDEA
This protocol outlines the general steps for conjugating a thiol-containing molecule to a protein that has been modified to contain a free amine group, using PDEA as a crosslinker.
1. Activation of the Protein with a Heterobifunctional Crosslinker:
-
Rationale: To introduce a reactive group on the protein that can subsequently react with the amine group of PDEA. A common choice is an NHS-ester containing crosslinker.
-
Procedure:
-
Dissolve the protein in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Add a molar excess of the NHS-ester crosslinker (e.g., succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate, SMCC).
-
Incubate the reaction mixture for 1-2 hours at room temperature.
-
Remove the excess crosslinker by dialysis or gel filtration.
-
2. Reaction with PDEA:
-
Rationale: The amine group of PDEA will react with the activated group on the protein to form a stable amide bond, thereby introducing the pyridyl disulfide functionality onto the protein.
-
Procedure:
-
Dissolve PDEA in a suitable solvent (e.g., DMSO).
-
Add the PDEA solution to the activated protein solution.
-
Incubate the reaction mixture for 2-4 hours at room temperature.
-
Remove excess PDEA by dialysis or gel filtration.
-
3. Conjugation with a Thiol-Containing Molecule:
-
Rationale: The pyridyl disulfide-modified protein will now react with the thiol-containing molecule of interest via thiol-disulfide exchange.
-
Procedure:
-
Dissolve the thiol-containing molecule in a suitable buffer.
-
Add the solution of the thiol-containing molecule to the PDEA-modified protein solution.
-
Monitor the reaction progress by measuring the absorbance at 343 nm to detect the release of pyridine-2-thione.
-
Once the reaction is complete, purify the conjugate by dialysis, gel filtration, or other appropriate chromatographic techniques to remove the pyridine-2-thione and any unreacted starting materials.
-
Caption: Workflow for protein conjugation using PDEA.
Protocol 2: Synthesis of this compound Hydrochloride (PDA-HCl)
This protocol is a representative synthesis of PDA-HCl, adapted from literature procedures.[10]
Materials:
-
tert-Butyl 2-(pyridin-2-yldisulfanyl)ethylcarbamate
-
Ethyl acetate (EtOAc)
-
Concentrated Hydrochloric acid (HCl)
-
Ethanol
-
Toluene
-
Hexane
Procedure:
-
Dissolve tert-Butyl 2-(pyridin-2-yldisulfanyl)ethylcarbamate (e.g., 1.06 g, 3.70 mmol) in ethyl acetate (16 mL).
-
Add concentrated HCl (4.0 mL) at room temperature.
-
Stir the mixture at room temperature for 30 minutes.
-
Dilute the reaction mixture with a 1:1 solution of ethanol/toluene (6 mL).
-
Evaporate the solvent under reduced pressure.
-
Co-evaporate the residue with a 1:1 solution of ethanol/toluene (3 x 10 mL).
-
Crystallize the product from ethanol/ethyl acetate/hexane.
-
Filter the solid and dry under vacuum to yield the title compound.
Characterization:
The final product can be characterized by 1H NMR, 13C NMR, and mass spectrometry to confirm its identity and purity.[10]
Purification and Characterization of PDEA Conjugates
The purification of PDEA-containing conjugates is critical to remove unreacted starting materials and byproducts. Common techniques include:
-
Size-Exclusion Chromatography (SEC): Separates molecules based on their size, effective for removing small molecules like excess PDEA and pyridine-2-thione from large protein conjugates.
-
Dialysis: A straightforward method for removing small molecules from macromolecular solutions.
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): A high-resolution technique for purifying and analyzing conjugates.
Characterization of the final conjugate is essential to confirm successful conjugation and determine the degree of labeling. Techniques that can be employed include:
-
UV-Vis Spectroscopy: To confirm the presence of the conjugated molecule and to quantify the degree of labeling by measuring the absorbance of a chromophore on the attached molecule.
-
Mass Spectrometry (e.g., MALDI-TOF or ESI-MS): To determine the molecular weight of the conjugate and confirm the number of attached molecules.
-
Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE): To visualize the increase in molecular weight of a protein after conjugation.
Practical Considerations and Troubleshooting
-
Storage and Handling of PDEA: PDEA and its salts should be stored in a cool, dry, and well-ventilated area, away from incompatible substances and sources of ignition.[6]
-
Side Reactions: A potential side reaction during the synthesis and handling of pyridyl disulfide-containing molecules is disulfide disproportionation, especially under basic conditions or at elevated temperatures.[9] Performing reactions at ambient temperature can help minimize this.[9]
-
Solubility: PDEA has limited solubility in aqueous solutions.[] Stock solutions are often prepared in organic solvents like DMSO or DMF. When adding to an aqueous reaction mixture, it is important to ensure that the final concentration of the organic solvent does not adversely affect the stability or activity of the biomolecules involved.
Conclusion: A Versatile Tool for Innovative Chemical Biology
This compound has solidified its position as an indispensable building block in the toolbox of chemical biologists and drug development scientists. Its heterobifunctional nature, coupled with the highly specific and reversible reactivity of the pyridyl disulfide group, provides a robust platform for the construction of well-defined bioconjugates and sophisticated, stimuli-responsive systems. A thorough understanding of its chemical properties, reaction kinetics, and practical handling, as outlined in this guide, is crucial for harnessing the full potential of this versatile molecule in advancing scientific research and therapeutic innovation.
References
-
Lipid–peptide bioconjugation through pyridyl disulfide reaction chemistry and its application in cell targeting and drug delivery. (2019). Journal of Nanobiotechnology. [Link]
-
Pyridyl disulfide-based thiol–disulfide exchange reaction: shaping the design of redox-responsive polymeric materials. (2020). Polymer Chemistry. [Link]
-
Quantification of Thiols and Disulfides. (n.d.). PubMed Central. [Link]
-
Pyridyl Disulfide Reaction Chemistry: An Efficient Strategy toward Redox-Responsive Cyclic Peptide–Polymer Conjugates. (n.d.). ResearchGate. [Link]
-
Application of a water-soluble pyridyl disulfide amine linker for use in Cu-free click bioconjugation. (n.d.). PubMed Central. [Link]
-
Two-step lipid-peptide conjugation through pyridyl disulfide reaction... (n.d.). ResearchGate. [Link]
-
Thiol-Disulfide Exchange in Peptides Derived from Human Growth Hormone. (n.d.). PubMed Central. [Link]
-
On the mechanism of spontaneous thiol–disulfide exchange in proteins. (n.d.). RSC Publishing. [Link]
-
Understanding the Synthesis of this compound Hydrochloride. (n.d.). Ningbo Inno Pharmchem Co.,Ltd. [Link]
-
Pyridyl disulfide-based thiol-disulfide exchange reaction: Shaping the design of redox-responsive polymeric materials. (n.d.). ResearchGate. [Link]
-
Characterization of a clinical polymer-drug conjugate using multiscale modeling. (n.d.). PubMed Central. [Link]
-
An Improved Protocol for Coupling Synthetic Peptides to Carrier Proteins for Antibody Production Using DMF to Solubilize Peptides. (n.d.). PubMed Central. [Link]
-
Spectrophotometric measurement of mercaptans with 4,4'-dithiodipyridine. (n.d.). PubMed. [Link]
-
Application of a water-soluble pyridyl disulfide amine linker for use in Cu-free click bioconjugation. (n.d.). ResearchGate. [Link]
-
Antibody Drug Conjugates: Characterization. (2014, December 12). YouTube. [Link]
-
What reagents can I use for Protein-Thiol detection at low pH? (2015, April 16). ResearchGate. [Link]
-
Advances in redox-responsive drug delivery systems of tumor microenvironment. (n.d.). PubMed Central. [Link]
-
Recognizing Conjugated Systems. (2023, January 5). YouTube. [Link]
-
(PDF) Thiol Quantification Using Colorimetric Thiol–Disulfide Exchange in Nonaqueous Solvents. (2023, February 21). ResearchGate. [Link]
-
Kinetics and Mechanisms of Thiol–Disulfide Exchange Covering Direct Substitution and Thiol Oxidation-Mediated Pathways. (n.d.). PubMed Central. [Link]
-
How to improve stoechiometry in bioconjugation of small molecules to proteins. (2016, July 28). ResearchGate. [Link]
-
A straightforward method to quantify the electron-delocalizing ability of pi-conjugated molecules. (n.d.). ResearchGate. [Link]
-
Conjugated system. (n.d.). Wikipedia. [Link]
-
Thiol- and Disulfide-Based Stimulus-Responsive Soft Materials and Self-Assembling Systems. (n.d.). PubMed Central. [Link]
-
Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. (n.d.). MDPI. [Link]
-
Disulfide-Cleavable Linkers in Antibody-Drug Conjugates for Targeted Cancer Therapy. (2025, May 8). Digital Commons @ Butler University. [Link]
Sources
- 1. Lipid–peptide bioconjugation through pyridyl disulfide reaction chemistry and its application in cell targeting and drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. researchgate.net [researchgate.net]
- 4. Pyridyl disulfide-based thiol–disulfide exchange reaction: shaping the design of redox-responsive polymeric materials - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. aksci.com [aksci.com]
- 8. Thiol-Disulfide Exchange in Peptides Derived from Human Growth Hormone - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Application of a water-soluble pyridyl disulfide amine linker for use in Cu-free click bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis routes of this compound [benchchem.com]
literature review of 2-(Pyridin-2-yldisulfanyl)ethanamine applications
An In-depth Technical Guide to the Applications of 2-(Pyridin-2-yldisulfanyl)ethanamine
Abstract
This compound (PDA) is a versatile amine-terminated disulfide-containing molecule that has garnered significant attention across various scientific disciplines. Its unique chemical structure, featuring a terminal primary amine and a pyridyl disulfide group, allows for a wide range of applications, particularly in bioconjugation, drug delivery, and materials science. The pyridyl disulfide moiety is capable of undergoing thiol-disulfide exchange reactions, enabling the reversible attachment of thiol-containing molecules. This guide provides a comprehensive overview of the core applications of PDA, delving into the underlying chemical principles, offering detailed experimental protocols, and presenting visual workflows to aid researchers in leveraging the full potential of this remarkable compound.
Introduction: The Chemical Versatility of this compound
This compound, often abbreviated as PDA, is a heterocyclic disulfide compound. Its utility stems from its bifunctional nature. The primary amine group provides a reactive handle for conjugation to molecules or materials possessing carboxyl groups, activated esters, or other amine-reactive functionalities. The pyridyl disulfide group is the key to its role in bioconjugation and the creation of stimuli-responsive systems. This group readily reacts with free thiols, such as those found in cysteine residues of proteins, to form a new, more stable disulfide bond, releasing 2-thiopyridone, which has a characteristic absorbance at 343 nm that allows for the quantification of the reaction.
The reversibility of the disulfide bond under reducing conditions, such as in the presence of dithiothreitol (DTT) or glutathione (GSH), is a critical feature. This allows for the controlled release of conjugated molecules, a property that is extensively exploited in drug delivery systems designed to target the reducing environment of the cell cytoplasm.
Core Applications and Methodologies
Bioconjugation: Covalent Modification of Proteins and Peptides
The ability of PDA to react with free thiols makes it an excellent reagent for the site-specific modification of proteins and peptides. This is particularly useful for attaching labels, drugs, or other molecules to cysteine residues.
Experimental Protocol: Cysteine-Specific Protein Labeling with a PDA-Functionalized Molecule
-
Preparation of the Protein: Dissolve the protein containing a free cysteine residue in a suitable buffer, such as phosphate-buffered saline (PBS), at a pH of 7.2-7.5. The presence of a reducing agent like DTT during purification should be removed by dialysis or gel filtration prior to labeling.
-
Activation of the Labeling Molecule: If the molecule to be attached to the protein has a carboxyl group, it can be activated using standard carbodiimide chemistry (e.g., with EDC and NHS) to form an NHS ester. This activated molecule is then reacted with the amine group of PDA to form a stable amide bond.
-
Conjugation Reaction: The PDA-functionalized molecule is then added to the protein solution in a 5- to 20-fold molar excess. The reaction is allowed to proceed at room temperature for 1-2 hours or at 4°C overnight.
-
Monitoring the Reaction: The progress of the reaction can be monitored by measuring the absorbance of the solution at 343 nm, which corresponds to the release of 2-thiopyridone.
-
Purification of the Conjugate: The labeled protein is separated from unreacted labeling reagent and byproducts by size exclusion chromatography or dialysis.
Caption: Thiol-disulfide exchange for protein labeling.
Drug Delivery: Engineering Reducible Nanoparticles
PDA is instrumental in the development of stimuli-responsive nanoparticles for targeted drug and gene delivery. By incorporating PDA into the structure of nanoparticles, they can be designed to be stable in the bloodstream but to disassemble and release their payload in the reducing environment of the cell cytoplasm.
Experimental Protocol: Formulation of Reducible Polymeric Nanoparticles
-
Synthesis of a PDA-Containing Polymer: A polymer with pendant carboxyl groups (e.g., poly(lactic-co-glycolic acid)-poly(ethylene glycol)-COOH) is reacted with PDA using carbodiimide chemistry to yield a polymer with pyridyl disulfide groups.
-
Drug Loading: The therapeutic agent (e.g., a small molecule drug or siRNA) is encapsulated within the polymer matrix. This can be achieved through methods such as nanoprecipitation or emulsion solvent evaporation.
-
Nanoparticle Formation: The drug-loaded polymer is then used to form nanoparticles. For instance, a solution of the polymer in an organic solvent can be added dropwise to an aqueous solution under vigorous stirring, leading to the self-assembly of nanoparticles.
-
Cross-linking (Optional): To enhance stability, the nanoparticles can be cross-linked by introducing a dithiol cross-linker, which will react with the pyridyl disulfide groups on the surface of the nanoparticles.
-
Characterization: The size, zeta potential, and drug loading efficiency of the nanoparticles are characterized using techniques such as dynamic light scattering (DLS), transmission electron microscopy (TEM), and UV-Vis spectroscopy.
-
In Vitro Release Study: The release of the drug from the nanoparticles is studied in the presence and absence of a reducing agent like DTT or GSH to simulate the extracellular and intracellular environments, respectively.
Caption: Reducible nanoparticle drug delivery system.
Surface Functionalization and Biosensing
The dual functionality of PDA makes it an excellent linker for attaching biomolecules to surfaces, such as gold nanoparticles, quantum dots, and graphene oxide. The amine group can be used to anchor the molecule to the surface, while the pyridyl disulfide group is available for the subsequent attachment of thiol-containing biomolecules like antibodies or enzymes.
Experimental Protocol: Functionalization of Gold Nanoparticles (AuNPs) for Biosensing
-
Synthesis of AuNPs: Gold nanoparticles are synthesized using a standard method, such as the citrate reduction method.
-
Surface Modification with PDA: A solution of PDA is added to the AuNP suspension. The amine group of PDA will coordinate with the gold surface, forming a self-assembled monolayer (SAM).
-
Attachment of a Thiolated Biomolecule: A biomolecule containing a free thiol group (e.g., a thiolated antibody or DNA probe) is added to the PDA-functionalized AuNPs. A thiol-disulfide exchange reaction will occur, covalently attaching the biomolecule to the AuNPs.
-
Blocking of Non-specific Binding Sites: To prevent non-specific adsorption of other proteins, the remaining reactive sites on the AuNP surface are blocked using a blocking agent like bovine serum albumin (BSA) or polyethylene glycol (PEG).
-
Biosensor Application: The functionalized AuNPs can then be used in a variety of biosensing applications, such as colorimetric assays or electrochemical sensors.
Caption: Gold nanoparticle functionalization workflow.
Quantitative Data Summary
| Application | Key Reagents | Reaction Conditions | Characterization Methods | Key Outcome |
| Protein Labeling | Protein with Cys-SH, PDA-functionalized molecule | pH 7.2-7.5, Room Temp, 1-2h | UV-Vis (343 nm), SDS-PAGE, Mass Spec | Site-specific covalent attachment of a molecule to a protein. |
| Reducible Nanoparticles | PDA-polymer, Drug/Gene | Nanoprecipitation/Emulsion | DLS, TEM, UV-Vis | Stimuli-responsive release of payload in a reducing environment. |
| Surface Functionalization | Gold Nanoparticles, PDA, Thiolated Biomolecule | Aqueous solution, Room Temp | DLS, UV-Vis, TEM, XPS | Covalent immobilization of biomolecules on a surface for biosensing. |
Conclusion
This compound is a powerful and versatile tool in the fields of bioconjugation, drug delivery, and materials science. Its unique bifunctional nature, combined with the stimuli-responsive character of the disulfide bond, enables the development of sophisticated systems for a wide range of applications. The protocols and workflows detailed in this guide provide a solid foundation for researchers to explore and exploit the full potential of this remarkable compound in their own work. The continued exploration of PDA and similar reagents will undoubtedly lead to further innovations in medicine, diagnostics, and nanotechnology.
References
-
Facile and Efficient Synthesis of Folic Acid-Functionalized Reducing-Sensitive Polymeric Nanoparticles for Targeted Drug Delivery. International Journal of Nanomedicine, Dove Press, [Link]
-
A reduction-responsive prodrug-based nanoplatform for targeted drug and gene co-delivery. Journal of Materials Chemistry B, Royal Society of Chemistry, [Link]
-
Functionalization of Graphene Oxide with this compound for the Preparation of a Horseradish Peroxidase-Based Biosensor. Sensors, MDPI, [Link]
-
Redox-responsive nanoparticles for drug and gene delivery. Journal of Materials Chemistry B, Royal Society of Chemistry, [Link]
-
A reduction-responsive nanovehicle based on disulfide-bond-linked PEG-PLA copolymer for paclitaxel delivery. Acta Biomaterialia, Elsevier, [Link]
-
Synthesis and characterization of a novel reducible poly(amido amine) for efficient gene delivery. Journal of Controlled Release, Elsevier, [Link]
-
Surface functionalization of gold nanoparticles with this compound for the preparation of a glucose biosensor. Microchimica Acta, Springer, [Link]
-
Redox-responsive, self-assembled nanoparticles from amphiphilic PEG-PCL-PDEAEMA triblock copolymers for drug delivery. Journal of Materials Chemistry B, Royal Society of Chemistry, [Link]
Methodological & Application
Application Notes and Protocols for Protein Bioconjugation using 2-(Pyridin-2-yldisulfanyl)ethanamine
Introduction: The Strategic Utility of Thiol-Disulfide Exchange in Bioconjugation
In the landscape of bioconjugation, the precise and controlled chemical ligation of molecules to proteins is paramount for the development of advanced therapeutics, diagnostics, and research tools. Among the chemical strategies available, the thiol-disulfide exchange reaction stands out for its specificity, reversibility, and biocompatibility. 2-(Pyridin-2-yldisulfanyl)ethanamine is a key reagent that facilitates this reaction, enabling the introduction of a reactive disulfide bond onto a biomolecule. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of this compound for protein bioconjugation. We will delve into the underlying chemical principles, provide detailed experimental protocols, and offer insights into the characterization and troubleshooting of the resulting bioconjugates.
Chemical Principle: The Thiol-Disulfide Exchange Reaction
The core of this bioconjugation strategy lies in the thiol-disulfide exchange reaction, a nucleophilic substitution where a thiolate anion attacks a sulfur atom of a disulfide bond.[1][2][3] The pyridyldithiol group in this compound is particularly adept for this purpose. The reaction proceeds via a reversible, SN2-like mechanism.[2][4] The key advantage of using a pyridyldithiol-containing reagent is the release of pyridine-2-thione upon reaction with a free thiol.[5] This byproduct has a distinct UV absorbance maximum at approximately 343 nm, providing a convenient and non-destructive method to monitor the progress of the conjugation reaction in real-time.[5]
The primary amine group of this compound allows for its initial coupling to a protein or another molecule containing a reactive group such as an activated carboxyl group (e.g., an NHS ester). This initial step introduces the pyridyldithiol moiety, which can then react with a thiol-containing molecule (e.g., a cysteine residue on a protein, a thiol-modified oligonucleotide, or a small molecule drug) to form a stable, yet cleavable, disulfide bond.[][7][8] The reversibility of this disulfide linkage is a significant advantage, particularly in drug delivery systems where the release of a therapeutic agent within the reducing environment of the cell is desired.[5][8][9]
Figure 1: General workflow for protein bioconjugation.
Materials and Reagents
| Material/Reagent | Supplier | Notes |
| This compound hydrochloride | Major chemical suppliers | Store at 2-8°C, desiccated.[10] |
| Protein to be conjugated | User-defined | Ensure high purity (>95%) and buffer exchange into an amine-free buffer (e.g., PBS, pH 7.2-8.0).[11] |
| Thiol-containing molecule | User-defined | If the molecule does not have a free thiol, it may need to be introduced using a reagent like Traut's Reagent (2-iminothiolane).[8] |
| N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide (EDC) | Major chemical suppliers | For activating carboxyl groups. Store at -20°C. |
| N-Hydroxysuccinimide (NHS) | Major chemical suppliers | To create a more stable active ester. Store at room temperature, desiccated. |
| Dithiothreitol (DTT) or TCEP-HCl | Major chemical suppliers | For reducing existing disulfide bonds if necessary. TCEP is often preferred as it does not contain a thiol and is more stable. |
| Reaction Buffers | User-prepared | e.g., Phosphate Buffered Saline (PBS), MES buffer, HEPES buffer. Ensure buffers are free of primary amines (like Tris) or thiols if they will interfere with the reaction.[11] |
| Desalting Columns (e.g., PD-10) or Dialysis Cassettes | Major suppliers | For buffer exchange and removal of excess reagents.[11][12] |
| Organic Solvent (e.g., DMSO or DMF) | Major chemical suppliers | To dissolve reagents that are not readily soluble in aqueous buffers.[][7] |
Experimental Protocols
Protocol 1: Introduction of the Pyridyldithiol Moiety onto a Protein
This protocol describes the modification of a protein containing primary amines (e.g., lysine residues) with this compound using EDC/NHS chemistry to activate a carboxyl-containing molecule which then reacts with the amine of the pyridyldithiol reagent. Alternatively, if the protein has accessible carboxyl groups, they can be activated to react with the amine of this compound. For simplicity, we will describe the modification of a protein with a commercially available heterobifunctional crosslinker like SPDP (Succinimidyl 3-(2-pyridyldithio)propionate), which contains the pyridyldithiol group and an amine-reactive NHS ester.[][7][8]
1. Protein Preparation:
-
Dissolve the protein in an amine-free buffer (e.g., PBS, pH 7.2-7.5) at a concentration of 1-5 mg/mL.[12]
-
If the protein buffer contains primary amines (e.g., Tris or glycine), perform a buffer exchange using a desalting column or dialysis.[11]
2. Reagent Preparation:
-
Immediately before use, dissolve the SPDP crosslinker in a water-miscible organic solvent such as DMSO or DMF to a concentration of 10-20 mM.[][7]
3. Conjugation Reaction:
-
Add a 10- to 20-fold molar excess of the dissolved SPDP to the protein solution. The optimal ratio should be determined empirically for each protein.
-
Incubate the reaction mixture for 30-60 minutes at room temperature with gentle stirring.
4. Removal of Excess Reagent:
-
Remove non-reacted SPDP by passing the reaction mixture through a desalting column equilibrated with the desired buffer (e.g., PBS, pH 7.2).
5. Determination of Pyridyldithiol Incorporation (Optional but Recommended):
-
To quantify the number of pyridyldithiol groups introduced per protein molecule, a small aliquot of the modified protein can be treated with an excess of a reducing agent like DTT.
-
Measure the absorbance of the released pyridine-2-thione at 343 nm (ε = 8080 M⁻¹cm⁻¹).
Protocol 2: Conjugation of the Pyridyldithiol-Modified Protein with a Thiol-Containing Molecule
1. Preparation of the Thiol-Containing Molecule:
-
If the second molecule is a protein with cysteine residues, ensure that the target cysteines are in their reduced form. If necessary, incubate the protein with a 10- to 50-fold molar excess of a reducing agent like TCEP for 30-60 minutes, followed by removal of the reducing agent using a desalting column.
-
Dissolve the thiol-containing small molecule in a suitable buffer.
2. Thiol-Disulfide Exchange Reaction:
-
Mix the pyridyldithiol-modified protein with the thiol-containing molecule in a reaction buffer with a pH between 7.0 and 8.0.[] A slight molar excess of the thiol-containing molecule may be used to drive the reaction to completion.
-
Monitor the progress of the reaction by measuring the increase in absorbance at 343 nm due to the release of pyridine-2-thione.
-
Allow the reaction to proceed for 1-2 hours at room temperature or overnight at 4°C.
3. Purification of the Bioconjugate:
-
The final bioconjugate can be purified from unreacted components using chromatographic techniques such as size-exclusion chromatography (SEC), ion-exchange chromatography (IEX), or affinity chromatography, depending on the properties of the conjugate and the starting materials.[][14][15][16]
Figure 2: Step-by-step experimental workflow.
Characterization of the Bioconjugate
Thorough characterization is crucial to confirm the successful formation of the desired bioconjugate and to determine its purity and homogeneity.
| Technique | Information Provided |
| SDS-PAGE | A shift in the molecular weight of the protein band upon conjugation can indicate successful coupling.[17] A smear may suggest heterogeneity in the degree of labeling.[17] |
| Mass Spectrometry (MS) | Provides the exact molecular weight of the conjugate, confirming the covalent attachment of the molecule and allowing for the determination of the drug-to-protein ratio.[18] |
| UV-Vis Spectroscopy | Can be used to determine the concentration of the protein and, if the conjugated molecule has a distinct chromophore, the degree of labeling. |
| HPLC (e.g., RP-HPLC, HIC) | Assesses the purity and homogeneity of the conjugate. Different species (unconjugated protein, conjugate with varying degrees of labeling) can often be separated.[14][18] |
| Functional Assays | If the protein is an enzyme or antibody, its biological activity should be assessed post-conjugation to ensure it has not been compromised. |
Troubleshooting
| Issue | Possible Cause | Recommended Solution |
| Low Conjugation Yield | - Inefficient protein modification.- Inactive thiol groups on the second molecule.- Inappropriate reaction conditions (pH, temperature, time).[11] | - Increase the molar excess of the crosslinker during the modification step.[12]- Ensure complete reduction of disulfide bonds on the thiol-containing molecule.[12]- Optimize reaction pH (typically 7-8 for thiol-disulfide exchange).[9]- Increase reaction time or temperature.[19] |
| Protein Precipitation | - Over-modification of the protein, leading to changes in solubility.[12]- The conjugate is less soluble than the starting protein.[20] | - Reduce the molar excess of the crosslinker.[12]- Perform the conjugation at a lower protein concentration.- Include solubility-enhancing agents (e.g., PEGylation) in the linker design.[] |
| Heterogeneous Product (Smear on SDS-PAGE) | - A variable number of molecules are conjugated to each protein.[17] | - Optimize the molar ratio of reactants to achieve a more controlled degree of labeling.[21]- Consider site-specific conjugation methods if homogeneity is critical.[19][22]- Use purification techniques like ion-exchange or hydrophobic interaction chromatography to separate species with different degrees of labeling.[14][16] |
| Loss of Protein Activity | - Conjugation at or near the active site or binding site.- Denaturation of the protein during the reaction. | - Reduce the degree of labeling to minimize the chances of modifying critical residues.- Use site-directed mutagenesis to introduce a cysteine at a non-critical location for site-specific conjugation.- Perform the conjugation under milder conditions (e.g., lower temperature).[19] |
Conclusion
This compound and related pyridyldithiol-containing reagents are powerful tools for protein bioconjugation, offering a specific and monitorable reaction pathway. The ability to form a cleavable disulfide bond is a particularly valuable feature for applications such as drug delivery. By understanding the underlying chemistry and carefully controlling the reaction conditions, researchers can successfully synthesize well-defined protein bioconjugates for a wide range of applications in research, diagnostics, and therapeutics.
References
- BOC Sciences. SPDP PEG.
- BOC Sciences.
- CellMosaic.
- Cre
- Chen, T., Shukoor, M. I., Wang, R., Zhao, Z., Yuan, Q., Bamrungsap, S., ... & Tan, W. (2011).
- Nanocs.
- AbOliGo.
- Vector Labs.
- Nagy, P. (2013). Kinetics and mechanisms of thiol–disulfide exchange covering direct substitution and thiol oxidation-mediated pathways. Antioxidants & redox signaling, 18(13), 1623-1641.
- Thermo Fisher Scientific. Cross-Linking Reagents.
- Bio-Synthesis, Inc.
- NINGBO INNO PHARMCHEM CO.,LTD. Unveiling the Potential of this compound Hydrochloride in Advanced Chemical Synthesis.
- AxisPharm.
- Bach, R. D., & Dmitrenko, O. (2008). Mechanism of thiolate− disulfide interchange reactions in biochemistry. The Journal of organic chemistry, 73(1), 12-21.
- Murata, H., Cummings, C. S., Ko, J. H., & Matyjaszewski, K. (2019). Transforming protein-polymer conjugate purification by tuning protein solubility.
- Thermo Fisher Scientific. Bioconjugation and crosslinking technical handbook.
- van der Post, S., & Irle, S. (2012). On the mechanism of spontaneous thiol–disulfide exchange in proteins. Physical Chemistry Chemical Physics, 14(20), 7263-7272.
- Biology Stack Exchange.
- Bach, R. D., & Dmitrenko, O. (2008). Mechanism of thiolate− disulfide interchange reactions in biochemistry. The Journal of Organic Chemistry, 73(1), 12-21.
- Gauthier, M. A., & Klok, H. A. (2012). Bioconjugation using thiols: old chemistry rediscovered to connect polymers with nature's building blocks. ACS macro letters, 1(12), 1362-1367.
- kbDNA. Bioconjugation Chemistry: Challenges and Solutions.
- Tijssen, P. (1985). Small-molecule-protein conjugation procedures. In Practice and theory of enzyme immunoassays (pp. 99-129). Elsevier.
- ResearchGate.
- Lu, D., & Shah, D. K. (2014). Conjugates of small molecule drugs with antibodies and other proteins. Molecules, 19(7), 9382-9398.
- NINGBO INNO PHARMCHEM CO.,LTD. Understanding the Synthesis of this compound Hydrochloride.
- Sigma-Aldrich. This compound.
- Woldring, D. R., Holec, P. V., Zhou, H., & Hackel, B. J. (2018). Engineered protein-small molecule conjugates empower selective enzyme inhibition. eLife, 7, e38248.
- Sigma-Aldrich. This compound hydrochloride.
- PubChem. 2-((2-Aminoethyl)disulfanyl)pyridine hydrochloride.
- Bioss Antibodies.
- Al-Mugdadi, F. H., & Kim, Y. P. (2024). Target Bioconjugation of Protein Through Chemical, Molecular Dynamics, and Artificial Intelligence Approaches. Metabolites, 14(1), 33.
- Scigine.
- Niemeyer, C. M. (Ed.). (2010). Bioconjugation protocols: strategies and methods. Springer Science & Business Media.
- Niemeyer, C. M. (Ed.). (2004).
Sources
- 1. Kinetics and Mechanisms of Thiol–Disulfide Exchange Covering Direct Substitution and Thiol Oxidation-Mediated Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. On the mechanism of spontaneous thiol–disulfide exchange in proteins - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 7. SPDP (Succinimidyl 3-[2-pyridyldithio] propionate) [nanocs.net]
- 8. korambiotech.com [korambiotech.com]
- 9. What is SPDP Crosslinker? | AxisPharm [axispharm.com]
- 10. This compound | 83578-21-6 [sigmaaldrich.com]
- 11. Troubleshooting Guides - Creative Biolabs [creative-biolabs.com]
- 12. vectorlabs.com [vectorlabs.com]
- 14. cellmosaic.com [cellmosaic.com]
- 15. Simple and Efficient Method to Purify DNA–Protein Conjugates and Its Sensing Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Protein Conjugation - Bio-Synthesis, Inc. - [biosyn.com]
- 17. biology.stackexchange.com [biology.stackexchange.com]
- 18. researchgate.net [researchgate.net]
- 19. Bioconjugation Chemistry: Challenges and Solutions [kbdna.com]
- 20. Transforming protein-polymer conjugate purification by tuning protein solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 21. aboligo.com [aboligo.com]
- 22. youtube.com [youtube.com]
protocol for labeling peptides with 2-(Pyridin-2-yldisulfanyl)ethanamine
Application Note & Protocol
Strategic Labeling of Cysteine-Containing Peptides via Thiol-Disulfide Exchange with 2-(Pyridin-2-yldisulfanyl)ethanamine
Introduction: The Imperative for Precision in Peptide Modification
In the landscape of drug development and molecular biology research, peptides represent a class of molecules with immense therapeutic and diagnostic potential. Their specificity and biological activity are often harnessed and enhanced through chemical modification or "labeling." This process attaches functional moieties—such as fluorophores, cytotoxic drugs, or polyethylene glycol (PEG)—to the peptide, thereby tailoring its properties for a specific application. The choice of labeling chemistry is paramount, as it dictates the stability, functionality, and ultimate utility of the resulting conjugate.
This guide details a robust and highly selective method for labeling peptides through the thiol group of cysteine residues using this compound (PDEA). This technique is predicated on a thiol-disulfide exchange reaction, a mechanism renowned for its high efficiency and specificity under mild, biocompatible conditions.[1][2] The resulting disulfide bond is a key feature, offering a stable linkage that can be cleaved under the reducing conditions found within the intracellular environment, making it an ideal strategy for targeted drug delivery systems.[3] This application note provides a comprehensive overview of the underlying chemistry, a detailed step-by-step protocol, and expert insights into process optimization and troubleshooting.
The Chemistry: Thiol-Disulfide Exchange
The core of this labeling strategy is the thiol-disulfide exchange reaction. It is a nucleophilic substitution reaction where a deprotonated thiol group (a thiolate anion, R-S⁻) from a cysteine residue on the peptide attacks one of the sulfur atoms in the disulfide bond of the labeling reagent.[1]
Key Mechanistic Steps:
-
Thiol Deprotonation: The reaction is initiated by the deprotonation of the cysteine's thiol group (-SH) to form a highly reactive thiolate anion (-S⁻). This process is pH-dependent; the rate of reaction increases significantly at pH values approaching or exceeding the pKa of the cysteine thiol group (typically ~8.5). Therefore, maintaining a pH between 7.0 and 8.5 is crucial for efficient labeling.
-
Nucleophilic Attack: The thiolate anion acts as a potent nucleophile, attacking the disulfide bond of the PDEA reagent.
-
Formation of a New Disulfide Bond: This attack results in the formation of a new, stable disulfide bond between the peptide and the labeling moiety.
-
Release of a Chromophoric Byproduct: Concurrently, the reaction releases 2-pyridinethione. This byproduct is exceptionally useful as it has a distinct UV absorbance maximum at approximately 343 nm, providing a real-time, non-destructive method to monitor the reaction's progress spectrophotometrically.[4]
Below is a diagram illustrating the chemical reaction pathway.
Caption: Chemical mechanism of thiol-disulfide exchange.
Experimental Design & Protocol
This section provides a detailed protocol for the labeling of a cysteine-containing peptide. The conditions provided are a robust starting point but may require optimization depending on the specific properties of the peptide.
Materials and Reagents
| Reagent / Material | Specification | Purpose |
| Cysteine-Containing Peptide | Lyophilized, >95% purity | The substrate to be labeled. |
| This compound (PDEA) HCl | >98% purity | The thiol-reactive labeling reagent. |
| Reaction Buffer | 100 mM Sodium Phosphate, 150 mM NaCl, 2 mM EDTA, pH 7.5 | Maintains optimal pH for the reaction. EDTA chelates metal ions that can catalyze thiol oxidation. |
| Degassing Equipment | Nitrogen or Argon gas line | Removes dissolved oxygen to prevent unwanted side reactions like thiol oxidation. |
| Analytical HPLC System | C18 column | To monitor reaction progress and purify the final product. |
| Mass Spectrometer | ESI-MS or MALDI-TOF | To confirm the identity and purity of the labeled peptide. |
| UV-Vis Spectrophotometer | Capable of reading at 343 nm | To monitor the release of the 2-pyridinethione byproduct. |
Step-by-Step Labeling Protocol
The entire workflow, from preparation to final analysis, is outlined below.
Caption: Experimental workflow for peptide labeling.
1. Peptide Preparation:
-
Accurately weigh the lyophilized peptide.
-
Dissolve the peptide in the degassed reaction buffer to a final concentration of 1-5 mg/mL.
-
Expert Insight: If the peptide has formed disulfide-linked dimers, it must first be reduced. This can be achieved by incubating with a 10-fold molar excess of a reducing agent like Tris(2-carboxyethyl)phosphine (TCEP) for 1 hour at room temperature. TCEP is preferred over DTT as it does not contain a thiol group and will not compete in the subsequent labeling reaction. If DTT is used, it must be removed via size-exclusion chromatography prior to adding the PDEA reagent.
2. Labeling Reagent Preparation:
-
Prepare a stock solution of the PDEA reagent at a concentration of 10-20 mM in the reaction buffer or an organic solvent like DMSO if solubility is an issue.[5]
-
Expert Insight: Always prepare the reagent solution immediately before use to minimize hydrolysis.
3. The Labeling Reaction:
-
Add the PDEA reagent solution to the peptide solution. A 3 to 5-fold molar excess of the labeling reagent over the peptide is a good starting point.
-
Gently mix the solution and allow the reaction to proceed at room temperature for 1 to 4 hours. Protect the reaction from light if the labeling moiety is light-sensitive.[5]
-
The reaction can be monitored by measuring the absorbance of the solution at 343 nm. The reaction is complete when the absorbance value plateaus.
4. Purification of the Labeled Peptide:
-
Once the reaction is complete, the labeled peptide must be purified from excess reagent and the 2-pyridinethione byproduct.
-
Reverse-phase high-performance liquid chromatography (RP-HPLC) is the method of choice for this purification. The labeled peptide will typically be more hydrophobic than the unlabeled peptide and will thus have a longer retention time on a C18 column.
-
Collect the fractions corresponding to the labeled peptide peak.
5. Characterization and Validation:
-
Confirm the identity of the purified product using mass spectrometry. The observed molecular weight should match the calculated mass of the peptide plus the mass of the added label.
-
Assess the purity of the final product by analytical RP-HPLC. The goal is to achieve >95% purity.
-
The concentration of the final labeled peptide can be determined using the absorbance of a tryptophan or tyrosine residue if present.[6]
Troubleshooting Common Issues
| Problem | Potential Cause | Recommended Solution |
| Low Labeling Efficiency | 1. pH of the reaction buffer is too low. 2. Peptide thiol is oxidized (dimerized). 3. Insufficient molar excess of labeling reagent. | 1. Ensure the buffer pH is between 7.0 and 8.5. 2. Pre-treat the peptide with a reducing agent (e.g., TCEP) and purify. 3. Increase the molar excess of the PDEA reagent to 10-fold. |
| Peptide Precipitation | The peptide has low solubility in the aqueous reaction buffer. | Add a small amount of an organic co-solvent like DMSO or DMF (up to 10-20% v/v) to the reaction mixture to improve solubility.[5] |
| Multiple Peaks in HPLC | 1. Incomplete reaction. 2. Peptide degradation. 3. Non-specific labeling (unlikely with this chemistry). | 1. Allow the reaction to proceed for a longer duration or increase the reagent excess. 2. Ensure the pH is not too high (e.g., > 9.0) to avoid side reactions. Perform the reaction at 4°C.[5] |
Applications in Research and Drug Development
The ability to conjugate molecules to peptides via a reducible disulfide linkage has profound implications:
-
Targeted Drug Delivery: Cytotoxic drugs can be attached to cell-targeting peptides. The disulfide bond remains stable in the bloodstream but is cleaved inside the target cell, where the concentration of reducing agents like glutathione is high, releasing the active drug.[2]
-
Bioconjugation to Surfaces and Nanoparticles: This chemistry is widely used to anchor peptides onto the surface of nanoparticles, liposomes, or other materials for applications in diagnostics and targeted delivery.[3][7] The pyridyl disulfide group can be pre-installed on the nanoparticle surface, which then readily reacts with a thiol-containing peptide.[3]
-
Protein-Peptide Conjugates: This method can be used to create well-defined protein-peptide conjugates for various research applications, including the study of protein-protein interactions.
This protocol provides a reliable and efficient method for the selective labeling of cysteine-containing peptides, enabling a wide range of applications in modern biotechnology and medicine.
References
- Vertex AI Search. (2026). Labeling Small Peptides with Amine-Reactive Dyes in Organic Solvents—Note 9.2.
- Chersi, A., Giommi, S., & Rosanò, L. (2000). Selective 'In Synthesis' Labeling of Peptides With Biotin and Rhodamine. Biochimica et Biophysica Acta (BBA) - General Subjects, 1474(2), 196–200.
-
MDPI. (n.d.). Synthesis, Characterization and Evaluation of Peptide Nanostructures for Biomedical Applications. Retrieved from [Link]
- Rebollo, N., et al. (2019). Lipid–peptide bioconjugation through pyridyl disulfide reaction chemistry and its application in cell targeting and drug delivery. Journal of Nanobiotechnology, 17(1), 75.
- Winther, J. R., & Thorpe, C. (2014). Quantification of Thiols and Disulfides. Biochimica et Biophysica Acta (BBA) - General Subjects, 1840(2), 838–846.
- Asti, M., & De Pietri, G. (2020). Late-stage labeling of diverse peptides and proteins with iodine-125. Molecules, 25(21), 5092.
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Synthesis of this compound Hydrochloride. Retrieved from [Link]
- Kim, Y., et al. (2011). Synthesis of Pyridyl Disulfide-Functionalized Nanoparticles for Conjugating Thiol-Containing Small Molecules, Peptides, and Proteins.
- Wang, Z., et al. (2021). Synthesis of Pyridin-1(2H)-ylacrylates and the Effects of Different Functional Groups on Their Fluorescence. Molecules, 26(11), 3345.
- Suchy, M., & Bar-Dagan, M. (2018). Photolytic Labeling and Its Applications in Protein Drug Discovery and Development. AAPS Open, 4(1), 1.
- Dutta, A. S., & Morley, J. S. (1971). Polypeptides. XII. The preparation of 2-pyridyl esters and their use in peptide synthesis. Journal of the Chemical Society C: Organic, 2896.
- Bofill, J. M., et al. (2021). Chemoselective Disulfide Formation by Thiol-Disulfide Interchange in SIT-Protected Cysteinyl Peptides. Organic Letters, 23(24), 9494–9498.
- ResearchGate. (2024).
- ACS Omega. (2023). Thiol Quantification Using Colorimetric Thiol–Disulfide Exchange in Nonaqueous Solvents.
- ResearchGate. (2025). Peptides Labeled with Pyridinium Salts for Sensitive Detection and Sequencing by Electrospray Tandem Mass Spectrometry.
- Royal Society of Chemistry. (2020).
- National Institutes of Health. (2024).
- Chemistry LibreTexts. (2022). 15.6: Redox Reactions of Thiols and Disulfides.
Sources
- 1. Quantification of Thiols and Disulfides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Labeling Small Peptides with Amine-Reactive Dyes in Organic Solvents—Note 9.2 | Thermo Fisher Scientific - TW [thermofisher.com]
- 6. A releasable disulfide-linked peptide tag facilitates the synthesis and purification of short peptides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. Lipid–peptide bioconjugation through pyridyl disulfide reaction chemistry and its application in cell targeting and drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocol: Surface Functionalization of Gold Nanoparticles with 2-(Pyridin-2-yldisulfanyl)ethanamine for Advanced Biomedical Applications
Abstract: This document provides a comprehensive guide for the surface functionalization of gold nanoparticles (AuNPs) using 2-(Pyridin-2-yldisulfanyl)ethanamine (PDEA). This process is critical for developing advanced nanocarrier systems for drug delivery, biosensing, and bioimaging. We delve into the underlying chemical principles, provide detailed, field-proven protocols for synthesis and functionalization, outline rigorous characterization techniques, and discuss the broad applicability of the resulting smart nanoparticles. The protocols are designed to be self-validating, ensuring researchers can confidently reproduce and verify their results.
Foundational Principles: The Rationale for PDEA Functionalization
Gold nanoparticles are a cornerstone of nanomedicine due to their unique optical properties, chemical inertness, and tunable size.[1][2] However, pristine AuNPs require surface modification to achieve colloidal stability in biological media, evade the immune system, and carry therapeutic or diagnostic payloads.[3][4][5]
This compound (PDEA) is a hetero-bifunctional linker of exceptional utility.[6][] Its design incorporates two key features:
-
A Disulfide Anchor: The disulfide group (S-S) readily reacts with the gold surface, cleaving to form two robust gold-thiolate (Au-S) bonds. This provides a stable anchoring point for the ligand shell.[8][9]
-
A Thiol-Reactive Group & Terminal Amine: The pyridyl disulfide moiety serves a dual purpose. It is the initial anchor, and critically, it presents a reactive site for subsequent conjugation via thiol-disulfide exchange.[10] Furthermore, the terminal primary amine offers an alternative handle for conjugation chemistry (e.g., using EDC/NHS coupling) and imparts a positive surface charge at physiological pH, which can be advantageous for interacting with negatively charged cell membranes.
The most powerful feature of the pyridyl disulfide group is its ability to create a stimuli-responsive system . The disulfide bond linking a payload to the nanoparticle is stable in the extracellular environment but is rapidly cleaved inside the cell, where the concentration of reducing agents like glutathione (GSH) is approximately 1000 times higher.[11] This targeted release mechanism is paramount for effective drug delivery, minimizing off-target effects.[2]
Mechanism of Surface Attachment and Payload Conjugation
The functionalization process occurs in two stages: initial ligand exchange on the AuNP surface, followed by payload attachment.
-
Ligand Exchange: Citrate-stabilized AuNPs are incubated with PDEA. The disulfide group in PDEA interacts with the gold surface, leading to the cleavage of the S-S bond and the formation of stable Au-S bonds, displacing the weakly bound citrate ions.
-
Thiol-Disulfide Exchange for Payload Conjugation: The PDEA-functionalized AuNP now presents a surface decorated with pyridyl disulfide groups. A thiol-containing molecule (e.g., a cysteine-terminated peptide or a thiolated drug) can be introduced. The thiol on the payload attacks the disulfide bond on the nanoparticle surface, displacing pyridine-2-thione and forming a new, stable disulfide bond between the nanoparticle and the payload.[10] The release of pyridine-2-thione can be monitored by UV-Vis spectroscopy at ~343 nm, providing a real-time method to track the conjugation reaction.
Figure 1: Chemical workflow for PDEA functionalization and subsequent payload conjugation.
Experimental Guide: Protocols & Methodologies
This section provides validated protocols for the synthesis of precursor nanoparticles and their subsequent functionalization.
PART A: Synthesis of Citrate-Stabilized Gold Nanoparticles (~20 nm)
This protocol is based on the well-established Turkevich-Frens method.[9]
Materials:
-
Gold(III) chloride trihydrate (HAuCl₄·3H₂O)
-
Trisodium citrate dihydrate (Na₃C₆H₅O₇·2H₂O)
-
Ultrapure water (18.2 MΩ·cm)
-
All glassware must be scrupulously cleaned (e.g., with aqua regia) and thoroughly rinsed with ultrapure water.
Protocol:
-
Prepare a 100 mL solution of 0.01% (w/v) HAuCl₄ in a 250 mL round-bottom flask. This is approximately 1 mM.
-
Add a clean magnetic stir bar and bring the solution to a vigorous boil on a heating mantle with constant stirring.
-
While the solution is boiling, rapidly inject 2 mL of a 1% (w/v) trisodium citrate solution.
-
Observe the color change. The solution will transition from pale yellow to clear, then to black, and finally to a deep ruby red within 1-2 minutes. The final color indicates the formation of monodisperse AuNPs.
-
Continue boiling for an additional 15 minutes to ensure the reaction is complete.
-
Remove the flask from the heat and allow it to cool to room temperature with continued stirring.
-
Store the resulting ruby-red colloidal solution at 4°C. The nanoparticles are stable for several weeks.
PART B: Surface Functionalization with PDEA
This protocol utilizes a ligand exchange reaction to replace the citrate cap with PDEA.
Materials:
-
Citrate-stabilized AuNP solution (from Part A)
-
This compound hydrochloride (PDEA·HCl)
-
Ethanol (absolute)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Ultrapure water
Protocol:
-
Prepare a 10 mM stock solution of PDEA·HCl in ultrapure water.
-
In a clean glass vial, add 10 mL of the citrate-stabilized AuNP solution.
-
To this solution, add 1 mL of the 10 mM PDEA stock solution while vortexing gently. The final concentration of PDEA will be approximately 1 mM. The molar excess of PDEA is critical to drive the ligand exchange process.
-
Allow the mixture to incubate overnight (~12-16 hours) at room temperature on a rocker or orbital shaker. Disulfide binding to gold surfaces is a slower process than direct thiol attachment, so an extended incubation is recommended to ensure complete monolayer formation.[12][13]
-
Purification: After incubation, the solution must be purified to remove excess, unbound PDEA. a. Transfer the solution to a centrifuge tube. b. Centrifuge the solution at a speed sufficient to pellet the AuNPs without causing irreversible aggregation. For ~20 nm particles, this is typically 12,000-15,000 x g for 20 minutes. c. Carefully decant the supernatant, which contains the excess PDEA. d. Re-disperse the soft pellet in 10 mL of a clean buffer, such as 1X PBS pH 7.4. Sonication in a bath sonicator for 1-2 minutes may be required to fully re-disperse the pellet.
-
Repeat the centrifugation and re-dispersion wash step two more times to ensure complete removal of unbound ligand.
-
After the final wash, re-disperse the PDEA-functionalized AuNPs in the desired buffer for storage or immediate use in characterization and further conjugation.
Validation & Characterization Workflow
Thorough characterization is essential to confirm successful functionalization and to understand the properties of the engineered nanoparticles.[8][14][15]
Figure 2: Experimental and characterization workflow for producing PDEA-AuNPs.
Expected Characterization Results
The following table summarizes the anticipated changes in key parameters upon successful functionalization.
| Characterization Technique | Parameter Measured | Before Functionalization (Citrate-AuNP) | After Functionalization (PDEA-AuNP) | Rationale for Change |
| UV-Vis Spectroscopy | LSPR λmax | ~520 nm (for ~20 nm spheres) | Red-shift of 2-5 nm (e.g., ~522-525 nm)[16] | The ligand exchange alters the local refractive index at the nanoparticle surface, causing a shift in the plasmon resonance. |
| Dynamic Light Scattering (DLS) | Hydrodynamic Diameter (Z-average) | ~25-30 nm | Increase of 5-10 nm[17] | The thicker PDEA ligand shell increases the hydrodynamic size of the particle compared to the smaller citrate ions. |
| Zeta Potential | Surface Charge | Highly negative (-30 to -50 mV) | Positive (+20 to +40 mV in neutral/acidic buffer)[17][18] | The negatively charged carboxyl groups of citrate are replaced by PDEA, which has a terminal amine group that is protonated (NH₃⁺) at pH < 9, resulting in a charge reversal. |
| Transmission Electron Microscopy (TEM) | Core Size & Morphology | Monodisperse, spherical cores (~20 nm) | Core size and shape should remain unchanged.[15][17] Particles should remain well-dispersed if functionalization is successful. | TEM visualizes the metallic core, which is unaffected by surface chemistry. It is primarily used to confirm that the functionalization and purification process did not induce irreversible aggregation. |
| FTIR / XPS | Surface Chemical Composition | Peaks corresponding to citrate. | Presence of N-H, C-N, and S-related peaks. XPS would show N 1s and S 2p signals confirming the presence of PDEA.[8][15] | These techniques provide direct chemical evidence of the new ligand shell on the gold surface. |
Applications & Advanced Considerations
-
Drug & Gene Delivery: The primary application is the conjugation of thiol-containing drugs (e.g., captopril) or cysteine-containing peptides and proteins.[1][5] The resulting conjugates can be used for targeted delivery with stimuli-responsive release in the highly reducing environment of the cell cytoplasm.[2][11]
-
Biosensing: The terminal amine can be used to immobilize biomolecules for diagnostic applications. Furthermore, the thiol-disulfide exchange mechanism can be exploited to design sensors that detect the presence of specific thiols.
-
Stability: The stability of the functionalized nanoparticles is crucial. While the Au-S bond is strong, the ligand shell is dynamic.[19] Factors such as high salt concentrations and the presence of competing thiols in the medium can affect long-term stability.[11][20] It is recommended to store the functionalized nanoparticles in a low-molarity buffer at 4°C.
Conclusion
The functionalization of gold nanoparticles with this compound provides a robust and versatile platform for creating sophisticated nanomaterials. This method yields particles with a stable ligand shell that is amenable to further modification, most notably for the stimuli-responsive conjugation of thiol-containing molecules. By following the detailed protocols and validation steps outlined in this guide, researchers in chemistry, materials science, and drug development can reliably produce high-quality, functionalized nanoparticles tailored for a wide array of advanced biomedical applications.
References
- Ningbo Inno Pharmchem Co., Ltd. (n.d.). Understanding the Synthesis of this compound Hydrochloride.
- You, C. C., De, M., & Rotello, V. M. (2005). Charge Dependence of Ligand Release and Monolayer Stability of Gold Nanoparticles by Biogenic Thiols. Bioconjugate Chemistry.
-
ResearchGate. (n.d.). Aging of Gold Nanoparticles: Ligand Exchange with Disulfides. Available at: [Link]
- Lytton-Jean, A. K., & Mirkin, C. A. (2013). Thermal Stability of DNA Functionalized Gold Nanoparticles. Bioconjugate Chemistry.
-
Durocher, S., et al. (2009). Disulfide-linked, gold nanoparticle based reagent for detecting small molecular weight thiols. Journal of the American Chemical Society. Available at: [Link]
-
Lytton-Jean, A. K., & Mirkin, C. A. (2013). Thermal Stability of DNA Functionalized Gold Nanoparticles. PMC, NIH. Available at: [Link]
-
ACS Omega. (2019). Optimization and Structural Stability of Gold Nanoparticle–Antibody Bioconjugates. Available at: [Link]
-
Ningbo Inno Pharmchem Co., Ltd. (n.d.). Unveiling the Potential of this compound Hydrochloride in Advanced Chemical Synthesis. Available at: [Link]
-
Nanoscale Advances (RSC Publishing). (n.d.). Gold nanoparticles functionalized by phosphine oxide derivatives: characterization and influence of ligand structure on their stability. Available at: [Link]
-
Woehrle, G. H., et al. (n.d.). Thiol-Functionalized, 1.5-nm Gold Nanoparticles through Ligand Exchange Reactions: Scope and Mechanism of Ligand Exchange. Journal of the American Chemical Society. Available at: [Link]
-
Stamplecoskie, K. G., & Scaiano, J. C. (2018). How Fast Can Thiols Bind to the Gold Nanoparticle Surface? Photochemistry and Photobiology. Available at: [Link]
-
ACS Publications. (2020). Role of Free Thiol on Protein Adsorption to Gold Nanoparticles. Available at: [Link]
-
MDPI. (n.d.). Well-Characterized Polyethyleneimine-/Carboxylated-Polyethylene-Glycol-Functionalized Gold Nanoparticles as Prospective Nanoscale Control Materials for In Vitro Cell Viability Assays. Available at: [Link]
-
Stamplecoskie, K. G., & Scaiano, J. C. (2018). How Fast Can Thiols Bind to the Gold Nanoparticle Surface? ResearchGate. Available at: [Link]
-
International Journal of Chemical and Physical Sciences. (n.d.). Preparation and Functionalization of Gold Nanoparticles. Available at: [Link]
-
Shukla, R., et al. (2015). Functionalized Gold Nanoparticles and Their Biomedical Applications. PMC, NIH. Available at: [Link]
-
van der Vlies, A. J., et al. (2010). Synthesis of pyridyl disulfide-functionalized nanoparticles for conjugating thiol-containing small molecules, peptides, and proteins. Bioconjugate Chemistry. Available at: [Link]
-
MDPI. (n.d.). Functionalization of Gold Nanoparticles by Inorganic Entities. Available at: [Link]
-
van der Vlies, A. J., et al. (2010). Multifunctional Surface Modification of Gold-stabilized Nanoparticles by Bioorthogonal Reactions. PMC, NIH. Available at: [Link]
-
Zhang, X. D., et al. (2016). Unique Roles of Gold Nanoparticles in Drug Delivery, Targeting and Imaging Applications. Molecules. Available at: [Link]
-
Gamble, L. J., et al. (n.d.). Surface Characterization of Functionalized Gold Nanoparticles. University of Washington. Available at: [Link]
-
MDPI. (n.d.). Peptide-Functionalized Gold Nanoparticles as Organocatalysts for Asymmetric Aldol Reactions. Available at: [Link]
-
ScholarWorks@UMass Amherst. (n.d.). Engineering surface functionality of gold nanoparticles for therapeutic applications. Available at: [Link]
-
Aurion. (n.d.). GOLD NANOPARTICLE CONJUGATION Adsorption or Covalent Binding?. Available at: [Link]
-
Hong, S., et al. (2009). Gold nanoparticle platforms as drug and biomacromolecule delivery systems. PMC, NIH. Available at: [Link]
-
OUCI. (n.d.). Synthesis of Gold Nanoparticles and Their Applications in Drug Delivery. Available at: [Link]
-
MDPI. (n.d.). Preparation of Diosgenin-Functionalized Gold Nanoparticles: From Synthesis to Antitumor Activities. Available at: [Link]
-
Kang, B., et al. (2010). Conjugation of antibodies to gold nanorods through Fc portion: synthesis and molecular specific imaging. NIH. Available at: [Link]
-
Al-Ogaidi, I., et al. (2014). Synthesis and bioconjugation of alkanethiol-stabilized gold bipyramid nanoparticles. NIH. Available at: [Link]
-
nanoComposix. (2017). Tutorial | Covalent Conjugation of Antibodies to Gold Nanoparticles. Available at: [Link]
-
Chen, X., et al. (2019). Two Growth Mechanisms of Thiol-Capped Gold Nanoparticles Controlled by Ligand Chemistry. ResearchGate. Available at: [Link]
Sources
- 1. Functionalized Gold Nanoparticles and Their Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. issstindian.org [issstindian.org]
- 4. scispace.com [scispace.com]
- 5. Gold nanoparticle platforms as drug and biomacromolecule delivery systems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. nbinno.com [nbinno.com]
- 8. Functionalization of Gold Nanoparticles by Inorganic Entities | MDPI [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. Synthesis of pyridyl disulfide-functionalized nanoparticles for conjugating thiol-containing small molecules, peptides, and proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. How Fast Can Thiols Bind to the Gold Nanoparticle Surface? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Gold nanoparticles functionalized by phosphine oxide derivatives: characterization and influence of ligand structure on their stability - Nanoscale Advances (RSC Publishing) [pubs.rsc.org]
- 15. abstracts.biomaterials.org [abstracts.biomaterials.org]
- 16. mdpi.com [mdpi.com]
- 17. mdpi.com [mdpi.com]
- 18. Synthesis and bioconjugation of alkanethiol-stabilized gold bipyramid nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. pubs.acs.org [pubs.acs.org]
Application Note: A Practical Guide to Antibody-Drug Conjugate Synthesis Using a Pyridyl Disulfide Linker
Abstract
This guide provides a comprehensive framework for the synthesis of antibody-drug conjugates (ADCs) utilizing thiol-reactive pyridyl disulfide chemistry. We delve into the underlying chemical principles, provide detailed, step-by-step protocols for antibody modification and conjugation, and outline essential methods for the characterization and validation of the final ADC product. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this robust and traceable conjugation strategy.
Introduction: The Role of Pyridyl Disulfide in Modern ADCs
Antibody-drug conjugates (ADCs) represent a powerful class of biotherapeutics that combine the antigen-targeting specificity of monoclonal antibodies (mAbs) with the high potency of cytotoxic small molecules.[1][2] A critical component of every ADC is the chemical linker that connects the antibody to the payload.[1] The linker's properties dictate the stability of the ADC in circulation and the efficiency of payload release within the target cell.
Among the various linker technologies, those forming cleavable disulfide bonds are of significant interest. These linkers are designed to be stable in the bloodstream but are readily cleaved in the reducing intracellular environment of a target cancer cell, ensuring localized release of the cytotoxic agent.[3][4]
The pyridyl disulfide group is a premier functional moiety for creating such cleavable ADCs.[5] Its utility stems from a highly specific and efficient reaction with free sulfhydryl (thiol) groups on the antibody, typically from cysteine residues.[3][5] This thiol-disulfide exchange reaction is not only specific but also provides a real-time spectrophotometric handle to monitor the conjugation progress, a key advantage for process control and validation.[3][5]
This application note focuses on the practical use of linker precursors, such as 2-(Pyridin-2-yldisulfanyl)ethanamine, to construct ADCs. While this specific molecule is a building block, the principles and protocols described herein apply to a wide range of pyridyl disulfide-containing linkers used in ADC development.[6]
Mechanism: The Thiol-Disulfide Exchange Reaction
The core of this conjugation strategy is the thiol-disulfide exchange reaction. The reaction is driven by a nucleophilic attack from a thiolate anion (R-S⁻), generated from an antibody's cysteine residue, on one of the sulfur atoms of the pyridyl disulfide linker.[5]
Key characteristics of this reaction include:
-
Specificity: The reaction is highly selective for free thiol groups, minimizing off-target modifications.[5][7]
-
Driving Force: The exchange is driven forward by the formation of the stable leaving group, pyridine-2-thione.[3][5]
-
Reaction Monitoring: Pyridine-2-thione has a strong and distinct UV absorbance maximum at 343 nm, allowing for the direct, real-time quantification of the conjugation reaction's progress.[5]
-
pH Dependence: The reaction rate is optimal at a pH range of 7-8, which facilitates the formation of the reactive thiolate anion from the cysteine residue.[5]
The overall reaction is depicted below:
Caption: Thiol-disulfide exchange mechanism for ADC formation.
Experimental Protocols
This section outlines a general, three-part protocol for creating an ADC. It assumes the use of a pre-synthesized Drug-Linker construct where the pyridyl disulfide moiety is ready to react with the antibody.
Part A: Antibody Thiol Generation via Partial Reduction
To expose reactive thiol groups, the interchain disulfide bonds of the antibody must be partially reduced. Tris(2-carboxyethyl)phosphine (TCEP) is a common, effective, and odorless reducing agent for this purpose.[8][][10]
Table 1: Reagents and Materials for Antibody Reduction
| Reagent/Material | Purpose | Typical Concentration/Grade |
| Monoclonal Antibody (mAb) | Starting material for conjugation | 5-10 mg/mL in PBS |
| TCEP Stock Solution | Reducing agent | 10 mM in dH₂O (prepare fresh) |
| Borate Buffer | pH control for reduction reaction | 500 mM, pH 8.0 |
| Diethylenetriaminepentaacetic acid (DTPA) | Chelating agent to prevent re-oxidation | 1 mM in PBS |
| Desalting Columns (e.g., G25) | Removal of excess TCEP post-reduction | Pre-equilibrated with PBS/DTPA |
| Phosphate-Buffered Saline (PBS) | Buffer for antibody and reactions | pH 7.2-7.4 |
Protocol Steps:
-
Preparation: Start with the antibody solution (e.g., 10 mg/mL) in a suitable buffer like PBS.
-
pH Adjustment: Add borate buffer to adjust the pH of the antibody solution to ~8.0. This enhances the efficiency of the reduction.[8]
-
TCEP Addition: Add a calculated molar excess of TCEP to the antibody solution. To achieve a target drug-to-antibody ratio (DAR) of 4, approximately 4.2 equivalents of TCEP are often used, though this must be optimized for each specific antibody.[8]
-
Incubation: Incubate the reaction mixture at 37°C for 60-90 minutes.[8]
-
Purification: Immediately after incubation, remove excess TCEP using a pre-equilibrated G25 desalting column.[8][] Collect the protein fractions containing the reduced antibody. The purified, reduced antibody should be kept on ice and used promptly.
Part B: Conjugation of Drug-Linker to Reduced Antibody
With free thiols available on the antibody, the pyridyl disulfide-activated Drug-Linker can now be conjugated.
Protocol Steps:
-
Reagent Preparation: Dissolve the pyridyl disulfide-activated Drug-Linker in an appropriate organic solvent (e.g., DMA or DMSO) to a stock concentration of 10 mM.[10]
-
Concentration Adjustment: Adjust the concentration of the reduced antibody from Part A to a working concentration (e.g., 3-5 mg/mL) using cold PBS with 1 mM DTPA.
-
Conjugation Reaction: Add the Drug-Linker solution to the reduced antibody solution. A typical molar excess is ~1.5 to 2-fold of Drug-Linker per available thiol. The final concentration of the organic solvent should ideally be kept below 10% (v/v) to maintain antibody integrity.[1]
-
Incubation: Incubate the reaction on ice or at 4°C for 1-4 hours with gentle mixing.[8] The reaction can be monitored by measuring the absorbance of the solution at 343 nm to track the release of pyridine-2-thione.
-
Quenching (Optional): The reaction can be quenched by adding a 20-fold excess of cysteine to react with any remaining unreacted Drug-Linker.[8]
Part C: Purification of the Antibody-Drug Conjugate
After conjugation, it is crucial to remove unreacted Drug-Linker, free drug, and any reaction byproducts.
-
Primary Purification: The most common method for removing small molecule impurities is size exclusion chromatography (SEC) using a G25 or similar desalting column.[11]
-
Alternative/Secondary Purification: Tangential flow filtration (TFF) is a highly scalable and effective method for both purification and buffer exchange.[11][] For more refined separation based on hydrophobicity (i.e., separating species with different DARs), Hydrophobic Interaction Chromatography (HIC) can be employed.[][13]
-
Final Formulation: Concentrate the purified ADC to the desired final concentration using centrifugal concentrators or TFF. The ADC is then sterile-filtered and stored, typically frozen at -80°C.
ADC Characterization: Validating the Final Product
Thorough characterization is essential to ensure the quality, efficacy, and safety of the ADC.
Determining the Drug-to-Antibody Ratio (DAR)
The average number of drug molecules conjugated to each antibody, or DAR, is a critical quality attribute.[13][14] UV-Vis spectroscopy provides a straightforward method for its determination.[15][16][]
Principle: By measuring the absorbance of the purified ADC at two wavelengths—one where the antibody absorbs maximally (280 nm) and one where the drug absorbs maximally (e.g., λ(Drug))—and using the known extinction coefficients of both, the concentration of each component can be determined.[15][16]
Calculation Formula:
The concentrations of the antibody ([Ab]) and the drug ([Drug]) in the ADC solution are calculated using the Beer-Lambert law equations:
-
A₂₈₀ = (ε_Ab,₂₈₀ * [Ab]) + (ε_Drug,₂₈₀ * [Drug])
-
A_Drug,max = (ε_Ab,Drug,max * [Ab]) + (ε_Drug,Drug,max * [Drug])
Where:
-
A is the measured absorbance at the specified wavelength.
-
ε is the molar extinction coefficient (M⁻¹cm⁻¹) of the antibody or drug at that wavelength.
Once [Ab] and [Drug] are solved, the DAR is calculated as:
DAR = [Drug] / [Ab]
Table 2: Other Key Characterization Methods
| Technique | Purpose |
| Hydrophobic Interaction Chromatography (HIC) | Separates ADC species with different DAR values (DAR 0, 2, 4, etc.), providing a DAR distribution profile.[13][14] |
| Size Exclusion Chromatography (SEC) | Assesses the level of aggregation in the final ADC product.[11] |
| Mass Spectrometry (LC-MS) | Provides an accurate mass of the ADC, confirming conjugation and determining the DAR distribution.[14][] |
Workflow Summary
The entire process, from antibody to characterized ADC, can be visualized as a sequential workflow.
Caption: Overall workflow for ADC synthesis and characterization.
References
-
Drug-to-Antibody Ratio (DAR) by UV/Vis Spectroscopy. Springer Nature Experiments. Available at: [Link]
-
Glass, H., et al. (2012). Bioconjugation Using Thiols: Old Chemistry Rediscovered to Connect Polymers with Nature's Building Blocks. ACS Macro Letters. Available at: [Link]
-
Chen, Y. (2013). Drug-to-antibody ratio (DAR) by UV/Vis spectroscopy. Methods in Molecular Biology. Available at: [Link]
-
What is Drug Antibody Ratio (DAR) in Biotherapeutics? Phenomenex. (2018). Available at: [Link]
-
Analytical methods of average drug to antibody ratio (DAR) of antibody-drug conjugates. Creative Biolabs. (2021). Available at: [Link]
-
Tsumoto, K., et al. (2021). Current approaches for the purification of antibody–drug conjugates. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]
-
Rathore, D., et al. (2018). Perspectives and Characterization on Antibody–Drug Conjugates. LCGC International. Available at: [Link]
-
Understanding the Synthesis of this compound Hydrochloride. NINGBO INNO PHARMCHEM CO.,LTD.. Available at: [Link]
-
Montis, C., et al. (2017). Two-step lipid-peptide conjugation through pyridyl disulfide reaction chemistry... ResearchGate. Available at: [Link]
-
Wakankar, A., et al. (2011). Analytical methods for physicochemical characterization of antibody drug conjugates. mAbs. Available at: [Link]
-
Singh, R., et al. (2021). Thiol- and Disulfide-Based Stimulus-Responsive Soft Materials and Self-Assembling Systems. Polymers. Available at: [Link]
-
Roy, D., et al. (2020). Thiol-Disulfide Exchange Reaction Promoted Highly Efficient Cellular Uptake of Pyridyl Disulfide Appended Nonionic Polymers. ChemBioChem. Available at: [Link]
-
Bioconjugation Chemistries for ADC Preparation. Technology Networks. Available at: [Link]
-
Antibody Modification and Conjugation. ResearchGate. (2016). Available at: [Link]
-
Montis, C., et al. (2019). Lipid–peptide bioconjugation through pyridyl disulfide reaction chemistry and its application in cell targeting and drug delivery. Journal of Nanobiotechnology. Available at: [Link]
-
Bioconjugation application notes. Abbexa. Available at: [Link]
-
Lu, J., et al. (2016). Methods to Design and Synthesize Antibody-Drug Conjugates (ADCs). Pharmaceutical Research. Available at: [Link]
Sources
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Thiol- and Disulfide-Based Stimulus-Responsive Soft Materials and Self-Assembling Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. nbinno.com [nbinno.com]
- 7. Bioconjugation application notes [bionordika.fi]
- 8. broadpharm.com [broadpharm.com]
- 10. broadpharm.com [broadpharm.com]
- 11. researchgate.net [researchgate.net]
- 13. Analytical methods of average drug to antibody ratio (DAR) of antibody-drug conjugates – Creative Biolabs ADC Blog [creative-biolabs.com]
- 14. What is Drug Antibody Ratio (DAR) in Biotherapeutics? [phenomenex.com]
- 15. Drug-to-Antibody Ratio (DAR) by UV/Vis Spectroscopy | Springer Nature Experiments [experiments.springernature.com]
- 16. Drug-to-antibody ratio (DAR) by UV/Vis spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Pyridyldithio-Maleimide Conjugation: A Step-by-Step Guide for Researchers
This comprehensive guide provides a detailed walkthrough of pyridyldithio-maleimide conjugation, a cornerstone technique for the site-specific linkage of biomolecules. Designed for researchers, scientists, and drug development professionals, this document delves into the core chemistry, provides robust, field-proven protocols, and offers insights to ensure the successful synthesis of stable bioconjugates.
Introduction: The Power of Controlled Bioconjugation
The ability to covalently link different molecular entities with precision is fundamental to advancing biological research and therapeutic development. Pyridyldithio-maleimide conjugation is a powerful strategy that enables the controlled, sequential reaction of two different functional groups, typically amines and thiols, through a heterobifunctional crosslinker. This method is widely employed in the creation of antibody-drug conjugates (ADCs), fluorescently labeled proteins, and other complex biomolecular assemblies where specificity is paramount.[1][2]
This two-step process involves:
-
Activation: Introduction of a pyridyldithio group onto one molecule (e.g., a protein) by reacting its primary amines with a reagent like N-succinimidyl 3-(2-pyridyldithio)propionate (SPDP).[3][4][5]
-
Conjugation: Reaction of a thiol-containing molecule with the newly introduced pyridyldithio group, or directly with a maleimide-functionalized molecule, to form a stable disulfide or thioether bond, respectively.
This guide will focus on the two-step approach, which offers excellent control over the conjugation process.
The Underlying Chemistry: A Tale of Two Reactions
Understanding the chemical principles of pyridyldithio-maleimide conjugation is crucial for optimizing reaction conditions and troubleshooting potential issues.
Amine Modification with SPDP
The first step involves the modification of primary amines (e.g., lysine residues on a protein) with a heterobifunctional crosslinker such as SPDP.[3][4][5] SPDP contains an N-hydroxysuccinimide (NHS) ester that reacts with primary amines to form a stable amide bond, and a pyridyldithio group that is reactive towards thiols.[3][4]
Thiol-Disulfide Exchange and Thiol-Maleimide Addition
The pyridyldithio group introduced in the first step can then react with a thiol-containing molecule via thiol-disulfide exchange, forming a new disulfide bond and releasing pyridine-2-thione.[4][5] Alternatively, if the goal is to introduce a free thiol for subsequent reaction with a maleimide, the pyridyldithio group can be reduced using a reducing agent like dithiothreitol (DTT).[4][5]
The subsequent reaction of a thiol with a maleimide proceeds via a Michael addition mechanism, forming a stable thiosuccinimide linkage.[1][6][7] This reaction is highly specific for thiols within a pH range of 6.5-7.5.[1][8]
Sources
- 1. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
- 2. SMCC Linker | CAS:64987-85-5 | AxisPharm [axispharm.com]
- 3. covachem.com [covachem.com]
- 4. Protein thiolation and reversible protein-protein conjugation. N-Succinimidyl 3-(2-pyridyldithio)propionate, a new heterobifunctional reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Protein thiolation and reversible protein-protein conjugation. N -Succinimidyl 3-(2-pyridyldithio)propionate, a new heterobifunctional reagent: Full Paper PDF & Summary | Bohrium [bohrium.com]
- 6. bachem.com [bachem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. vectorlabs.com [vectorlabs.com]
Application Note: Leveraging 2-(Pyridin-2-yldisulfanyl)ethanamine for the Formulation of Dynamic and Self-Healing Hydrogels
Audience: Researchers, scientists, and drug development professionals.
Introduction
Hydrogels, with their high water content and tunable physical properties, are exceptional materials for biomedical applications such as tissue engineering, drug delivery, and 3D cell culture. A key challenge in hydrogel design is creating materials that are not only biocompatible but also dynamic, capable of responding to physiological cues or recovering from mechanical stress. Dynamic covalent chemistry, particularly thiol-disulfide exchange, offers an elegant solution. This mechanism allows for the formation of reversible crosslinks, imparting stimuli-responsive and self-healing characteristics to the hydrogel network[1][2][3].
2-(Pyridin-2-yldisulfanyl)ethanamine (PDEA), and its hydrochloride salt (PDEA-HCl), is a highly efficient aminodisulfide reagent for introducing pyridyl disulfide moieties onto polymer backbones. These moieties serve as reactive handles for creating disulfide-crosslinked hydrogels through a specific and rapid thiol-disulfide exchange reaction with thiol-containing polymers. The pyridyl disulfide group is particularly advantageous due to its high reactivity with thiols under mild, physiological conditions (pH 7.4), leading to the formation of a stable disulfide bond and the release of pyridine-2-thione, a chromophore that allows for easy spectroscopic monitoring of the reaction progress. This application note provides a comprehensive guide to the mechanism, synthesis, and characterization of hydrogels formed using PDEA-mediated crosslinking.
Mechanism of Action: Thiol-Pyridyl Disulfide Exchange
The core of this hydrogel formation strategy is the thiol-disulfide exchange reaction between a polymer functionalized with thiol (-SH) groups and a polymer functionalized with pyridyl disulfide groups (introduced via PDEA).
The reaction proceeds via a nucleophilic attack of a thiolate anion (R-S⁻) on one of the sulfur atoms of the pyridyl disulfide bond. This process is most efficient at or slightly above neutral pH, where a sufficient population of reactive thiolate anions exists[4]. The pKa of typical thiol groups on polymers like thiolated hyaluronic acid can be around 8-9, but the reaction can still proceed effectively at physiological pH 7.4[5][6][7].
The key steps are:
-
Deprotonation: A thiol group (-SH) on the polymer backbone is in equilibrium with its conjugate base, the thiolate anion (-S⁻). This equilibrium is pH-dependent.
-
Nucleophilic Attack: The highly reactive thiolate anion attacks the pyridyl disulfide bond.
-
Crosslink Formation: A new, stable disulfide bond is formed between the two polymer chains, effectively creating a crosslink.
-
Leaving Group Release: The reaction releases pyridine-2-thione, which has a distinct UV absorbance maximum around 343 nm, providing a convenient method to monitor the crosslinking reaction in real-time.
This dynamic covalent bond can be cleaved by introducing reducing agents like dithiothreitol (DTT) or glutathione (GSH), a tripeptide found in intracellular environments.[7][8][9][10]. This redox-responsiveness is highly desirable for on-demand drug release or hydrogel dissolution[11][12].
Caption: Mechanism of thiol-pyridyl disulfide exchange for hydrogel crosslinking.
Experimental Protocols
This section details the necessary steps to prepare a dynamic hydrogel, from polymer functionalization to final gel characterization. Hyaluronic acid (HA) is used as a model polymer due to its biocompatibility and prevalence in the extracellular matrix[5][7][13].
Protocol 1: Synthesis of Thiolated Hyaluronic Acid (HA-SH)
Before crosslinking, a polymer backbone must be functionalized with free thiol groups. Here, we modify HA's carboxylic acid groups with cystamine dihydrochloride, followed by reduction to yield HA-SH.
Materials:
-
Hyaluronic Acid (HA) sodium salt
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC-HCl)
-
N-Hydroxysuccinimide (NHS)
-
Cystamine dihydrochloride
-
Dithiothreitol (DTT)
-
Dialysis tubing (MWCO 12-14 kDa)
-
Buffers: 0.1 M MES (pH 5.5), Phosphate Buffered Saline (PBS, pH 7.4)
Procedure:
-
HA Activation: Dissolve HA (e.g., 1 g) in 0.1 M MES buffer (100 mL). Add EDC-HCl (5-fold molar excess over HA carboxyl groups) and NHS (2.5-fold molar excess). Stir for 30 minutes at room temperature to activate the carboxyl groups.
-
Amine Coupling: Dissolve cystamine dihydrochloride (10-fold molar excess) in the activated HA solution. Adjust the pH to 7.0-7.5 and stir overnight at room temperature.
-
Purification: Transfer the solution to dialysis tubing and dialyze against 100 mM NaCl for 1 day, followed by deionized water for 2 days, changing the water frequently. Lyophilize the purified product (HA-S-S-HA) to obtain a white powder.
-
Reduction to HA-SH: Dissolve the HA-S-S-HA product in deionized water (e.g., 1% w/v). Add a 10-fold molar excess of DTT. Stir for 4 hours at room temperature.
-
Final Purification: Dialyze the solution against acidified water (pH 3.5, using HCl) containing 100 mM NaCl to remove DTT, followed by dialysis against acidified water (pH 3.5) to remove salt. Lyophilize the final product to obtain pure HA-SH.
-
Quantification: Determine the free thiol content using Ellman's reagent (DTNB) assay.[8][14]
Protocol 2: Synthesis of Pyridyl Disulfide-Functionalized PEG (PEG-PDS)
For this protocol, we use a multi-arm PEG-amine as the second component, which will be functionalized with pyridyl disulfide groups.
Materials:
-
4-Arm PEG-Amine (10 kDa)
-
N-Succinimidyl 3-(2-pyridyldithio)propionate (SPDP)
-
Dimethylformamide (DMF)
-
Dialysis tubing (MWCO 3.5 kDa)
Procedure:
-
Dissolution: Dissolve 4-Arm PEG-Amine (e.g., 1 g) in 20 mL of anhydrous DMF.
-
SPDP Reaction: Add SPDP (1.5-fold molar excess over amine groups) to the PEG solution. Stir under a nitrogen atmosphere at room temperature for 6 hours.
-
Purification: Dialyze the reaction mixture against deionized water for 3 days. Lyophilize the purified product to obtain 4-Arm PEG-PDS as a white powder.
-
Characterization: Confirm functionalization using ¹H NMR spectroscopy by observing the characteristic peaks of the pyridyl protons.
Protocol 3: Hydrogel Formation and Characterization
This protocol describes the formation of the hydrogel by mixing the two polymer components and subsequent characterization of its properties.
Materials:
-
HA-SH (from Protocol 1)
-
4-Arm PEG-PDS (from Protocol 2)
-
Phosphate Buffered Saline (PBS, pH 7.4)
-
Rheometer with parallel plate geometry
A. Hydrogel Formation
-
Prepare Precursor Solutions: Prepare stock solutions of HA-SH and 4-Arm PEG-PDS separately in cold PBS (pH 7.4). A typical final polymer concentration is between 2% and 10% (w/v). For example, to make a 4% (w/v) hydrogel, prepare 8% (w/v) solutions of each precursor.
-
Mixing and Gelation: In a small vial or mold, mix equal volumes of the HA-SH and 4-Arm PEG-PDS solutions.[10] Mix quickly and thoroughly. Gelation should begin within seconds to minutes at 37°C.[15]
-
Confirmation: Gelation can be confirmed by the vial inversion test; the gel is formed when the mixture no longer flows.[16][17]
B. Rheological Characterization
-
Sample Loading: Immediately after mixing the precursor solutions, pipette the mixture onto the lower plate of the rheometer pre-heated to 37°C.
-
Time Sweep: Lower the upper plate to the desired gap (e.g., 500 µm) and begin an oscillatory time sweep (e.g., at 1 Hz frequency, 1% strain). Monitor the storage modulus (G') and loss modulus (G'').
-
Gel Point: The gel point is defined as the time at which G' surpasses G''.
-
Frequency Sweep: Once the moduli have plateaued, perform a frequency sweep (e.g., 0.1 to 100 rad/s at 1% strain) to confirm the formation of a stable gel network (G' > G'' across the frequency range).[12][18]
C. Self-Healing Test
-
Preparation: Cast two separate hydrogel discs and color one with a small amount of dye for visualization.
-
Procedure: Cut each disc in half. Press the freshly cut surfaces of two halves (one colored, one plain) together.
-
Observation: Leave the joined disc in a humidified chamber at 37°C. Observe the healing of the interface over time (typically a few hours). The interface should become less visible as disulfide bonds reform across the boundary.[1][19][20]
-
Quantification: The healing efficiency can be quantified by comparing the tensile strength or compressive modulus of the healed gel to that of a pristine sample.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. mdpi.com [mdpi.com]
- 3. Advances in Synthesis and Applications of Self-Healing Hydrogels - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Disulfide cross-linked hyaluronan hydrogels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Frontiers | Disulfide Crosslinked Hydrogels Made From the Hydra Stinging Cell Protein, Minicollagen-1 [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. Rapid in situ forming PEG hydrogels for mucosal drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Disulfide-crosslinked chitosan hydrogel for cell viability and controlled protein release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Redox-Responsive Hydrogels for Tunable and “On-Demand” Release of Biomacromolecules - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Reducible Disulfide Poly(beta-amino ester) Hydrogels for Antioxidant Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 15. abstracts.biomaterials.org [abstracts.biomaterials.org]
- 16. researchgate.net [researchgate.net]
- 17. Granular Disulfide-Crosslinked Hyaluronic Hydrogels: A Systematic Study of Reaction Conditions on Thiol Substitution and Injectability Parameters - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Injectable self-healing hydrogels formed via thiol/disulfide exchange of thiol functionalized F127 and dithiolane modified PEG - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]
- 20. researchgate.net [researchgate.net]
Application Notes and Protocols for the Incorporation of 2-(Pyridin-2-yldisulfanyl)ethanamine in Polymer Synthesis
Introduction: The Strategic Utility of the Pyridyl Disulfide Moiety in Advanced Polymer Design
In the landscape of functional polymers, particularly those designed for biomedical applications, the incorporation of stimuli-responsive moieties is of paramount importance. Among these, the pyridyl disulfide group, readily introduced via reagents like 2-(Pyridin-2-yldisulfanyl)ethanamine (PDEA), stands out as a versatile and powerful tool. Its reactivity towards thiols enables the formation of cleavable disulfide bonds, which are exquisitely sensitive to the reducing environment found within cells, most notably the high concentration of glutathione (GSH). This intrinsic redox sensitivity has positioned pyridyl disulfide-functionalized polymers as leading candidates for the development of sophisticated drug delivery systems, theranostics, and biocompatible materials.
This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed exploration of the principles and protocols for incorporating PDEA and its derivatives into polymer structures. We will delve into the mechanistic underpinnings of the synthetic strategies, offering not just step-by-step instructions, but also the scientific rationale behind the experimental choices.
Core Concepts: The Chemistry of Pyridyl Disulfide and its Role in Stimuli-Responsive Polymers
The lynchpin of PDEA's utility is the thiol-disulfide exchange reaction. The pyridyl disulfide group is highly reactive towards free thiols, leading to the formation of a new, more stable disulfide bond and the release of pyridine-2-thione. This reaction is rapid and proceeds with high specificity under mild, often physiological, conditions.
The key to its application in drug delivery lies in the differential redox potential between the extracellular and intracellular environments. The relatively low concentration of glutathione in the bloodstream ensures the stability of the disulfide linkage, preventing premature drug release. However, upon cellular uptake, the significantly higher intracellular glutathione concentration (in the millimolar range) triggers the cleavage of the disulfide bond, liberating the conjugated therapeutic agent.
Synthetic Strategies for Incorporating Pyridyl Disulfide Functionality
There are two primary approaches for integrating the pyridyl disulfide moiety into a polymer:
-
"Grafting to" via Post-Polymerization Modification: This versatile method involves the synthesis of a polymer with reactive side chains (e.g., carboxylic acids, active esters) followed by the conjugation of PDEA.
-
"Grafting from" via Polymerization of a Functional Monomer or Initiator: This approach entails the synthesis of a monomer or initiator containing the pyridyl disulfide group, which is then polymerized to yield a polymer with the desired functionality directly incorporated.
The choice of strategy depends on the desired polymer architecture, the nature of the monomer, and the specific application.
Protocol 1: Synthesis of a Pyridyl Disulfide-Functionalized Methacrylate Monomer
This protocol details the synthesis of 2-(pyridin-2-yldisulfanyl)ethyl methacrylate (PDSEMA), a key monomer for the "grafting from" approach.
Reaction Scheme:
Synthesis of PDSEMA.
Materials:
-
This compound (PDEA)
-
Methacryloyl chloride
-
Triethylamine (TEA)
-
Dichloromethane (DCM), anhydrous
-
Magnesium sulfate (MgSO₄), anhydrous
-
Argon or Nitrogen gas supply
-
Standard glassware for organic synthesis (round-bottom flask, dropping funnel, etc.)
Procedure:
-
Reaction Setup: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (argon or nitrogen), dissolve PDEA (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Addition of Methacryloyl Chloride: Add methacryloyl chloride (1.1 eq) dropwise to the stirred solution via a dropping funnel over a period of 30 minutes. Maintain the temperature at 0 °C during the addition.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight.
-
Work-up:
-
Filter the reaction mixture to remove the triethylammonium chloride precipitate.
-
Wash the filtrate sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure PDSEMA.
-
Characterization: Confirm the structure and purity of the synthesized monomer using ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: RAFT Polymerization of PDSEMA for the Synthesis of a Redox-Responsive Polymer
Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a powerful technique for synthesizing polymers with well-defined molecular weights and low dispersity.[1] This protocol describes the synthesis of a homopolymer of PDSEMA.
Experimental Workflow:
RAFT Polymerization Workflow.
Materials:
-
2-(pyridin-2-yldisulfanyl)ethyl methacrylate (PDSEMA)
-
RAFT agent (e.g., 4-cyano-4-(phenylcarbonothioylthio)pentanoic acid)
-
Azobisisobutyronitrile (AIBN), recrystallized
-
Solvent (e.g., 1,4-dioxane or DMF), anhydrous
-
Anisole (internal standard for NMR)
-
Methanol (for precipitation)
-
Argon or Nitrogen gas supply
-
Schlenk flask or ampule
Procedure:
-
Reactant Preparation: In a Schlenk flask, combine PDSEMA (e.g., 100 eq), the RAFT agent (e.g., 1 eq), and AIBN (e.g., 0.2 eq). The exact ratios will determine the target molecular weight.[2]
-
Solvent Addition: Add the anhydrous solvent and a known amount of anisole as an internal standard for monitoring monomer conversion by ¹H NMR.
-
Degassing: Subject the reaction mixture to at least three freeze-pump-thaw cycles to remove dissolved oxygen.
-
Polymerization: Place the sealed reaction vessel in a preheated oil bath at the desired temperature (typically 60-80 °C for AIBN).
-
Monitoring the Reaction: At timed intervals, take aliquots of the reaction mixture under inert conditions to determine monomer conversion by ¹H NMR and molecular weight evolution by Gel Permeation Chromatography (GPC).
-
Termination: Once the desired conversion is reached, terminate the polymerization by rapidly cooling the reaction mixture in an ice bath and exposing it to air.
-
Purification: Precipitate the polymer by adding the reaction mixture dropwise into a large excess of a non-solvent (e.g., cold methanol or diethyl ether). Collect the polymer by filtration or centrifugation, and dry it under vacuum.
-
Characterization:
-
GPC: Determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and dispersity (Đ = Mw/Mn).
-
¹H NMR: Confirm the polymer structure and the presence of the pyridyl disulfide end groups.
-
Table 1: Representative RAFT Polymerization Conditions
| Monomer | RAFT Agent | Initiator | [M]:[RAFT]:[I] | Solvent | Temp (°C) | Time (h) | Đ |
| PDSEMA | 4-CPDB | AIBN | 100:1:0.2 | Dioxane | 70 | 8 | < 1.2 |
| HPMA | 4-CPDB | AIBN | 200:1:0.2 | DMF | 60 | 12 | < 1.3 |
Protocol 3: Post-Polymerization Modification with a Thiol-Containing Molecule
This protocol demonstrates the conjugation of a model thiol-containing molecule, such as cysteine, to a pyridyl disulfide-functionalized polymer. The progress of the reaction can be monitored by UV-Vis spectroscopy by observing the release of pyridine-2-thione, which has a characteristic absorbance maximum at approximately 343 nm.
Reaction Mechanism:
Thiol-Disulfide Exchange Reaction.
Materials:
-
Pyridyl disulfide-functionalized polymer
-
Thiol-containing molecule (e.g., L-cysteine)
-
Phosphate-buffered saline (PBS), pH 7.4
-
UV-Vis spectrophotometer
Procedure:
-
Polymer Solution: Prepare a stock solution of the pyridyl disulfide-functionalized polymer in PBS (pH 7.4).
-
Thiol Solution: Prepare a stock solution of the thiol-containing molecule in PBS (pH 7.4).
-
Reaction: In a cuvette, mix the polymer solution with an excess of the thiol solution (e.g., 5-10 fold molar excess).
-
Monitoring: Immediately begin monitoring the reaction by recording the UV-Vis spectrum at regular intervals. The increase in absorbance at ~343 nm corresponds to the release of pyridine-2-thione.
-
Quantification: The extent of conjugation can be quantified using the Beer-Lambert law, with a known molar extinction coefficient for pyridine-2-thione at 343 nm.
-
Purification: After the reaction is complete (i.e., the absorbance at 343 nm plateaus), the modified polymer can be purified by dialysis or size exclusion chromatography to remove the excess thiol and pyridine-2-thione.
Protocol 4: In Vitro Drug Release Study in a Simulated Intracellular Environment
This protocol outlines a method to evaluate the glutathione-triggered release of a conjugated drug from a pyridyl disulfide-functionalized polymer.
Experimental Setup:
In Vitro Drug Release Workflow.
Materials:
-
Polymer-drug conjugate
-
Phosphate-buffered saline (PBS), pH 7.4
-
Glutathione (GSH)
-
Dialysis tubing with an appropriate molecular weight cut-off (MWCO)
-
Incubator shaker set to 37 °C
-
Analytical instrument for drug quantification (e.g., HPLC, UV-Vis spectrophotometer)
Procedure:
-
Preparation of Release Media: Prepare two types of release media: PBS (pH 7.4) and PBS (pH 7.4) containing a physiologically relevant concentration of GSH (e.g., 10 mM).
-
Sample Preparation: Dissolve a known amount of the polymer-drug conjugate in a small volume of PBS.
-
Dialysis Setup:
-
Transfer the polymer-drug conjugate solution into a dialysis bag.
-
Place the sealed dialysis bag into a larger container with a known volume of the release medium (with and without GSH).
-
-
Incubation: Incubate the setup at 37 °C with gentle shaking.
-
Sampling: At predetermined time points, withdraw a small aliquot from the release medium outside the dialysis bag and replace it with an equal volume of fresh release medium to maintain sink conditions.
-
Quantification: Analyze the concentration of the released drug in the collected aliquots using a validated analytical method.[3]
-
Data Analysis: Calculate the cumulative amount of drug released at each time point and plot it as a function of time. Compare the release profiles in the presence and absence of GSH.
Table 2: Expected Outcomes of In Vitro Drug Release Study
| Condition | Expected Drug Release | Rationale |
| PBS (pH 7.4) | Minimal | Disulfide bond is stable in the absence of a reducing agent. |
| PBS (pH 7.4) + 10 mM GSH | Significant and sustained | GSH cleaves the disulfide bond, releasing the drug. |
Characterization Techniques
Table 3: Key Characterization Methods
| Technique | Purpose | Key Information Obtained |
| ¹H and ¹³C NMR | Structural verification | Confirmation of monomer and polymer structures, end-group analysis, determination of monomer conversion. |
| Gel Permeation Chromatography (GPC) | Molecular weight analysis | Number-average molecular weight (Mn), weight-average molecular weight (Mw), and dispersity (Đ).[4] |
| UV-Vis Spectroscopy | Monitoring reactions | Quantification of pyridine-2-thione release during thiol-disulfide exchange. |
| Dynamic Light Scattering (DLS) | Particle size analysis | For self-assembled structures like micelles or nanoparticles, determines the hydrodynamic diameter. |
| Ellman's Test | Quantification of free thiols | Can be used to determine the amount of free thiol groups on a polymer after reduction of disulfide bonds.[5][6] |
Troubleshooting and Expert Insights
-
Low Monomer Conversion in RAFT: This could be due to impurities in the monomer or solvent, or an inappropriate choice of RAFT agent for the specific monomer. Ensure all reagents are pure and the system is thoroughly deoxygenated.
-
Broad Dispersity in RAFT: This may indicate a loss of control during polymerization. Consider adjusting the initiator concentration, temperature, or the RAFT agent-to-initiator ratio.
-
Incomplete Post-Polymerization Modification: Increase the molar excess of the thiol-containing molecule and ensure the reaction pH is optimal for the thiol-disulfide exchange (typically around 7.4).
-
Premature Drug Release: If significant drug release is observed in the absence of GSH, the disulfide linker may be unstable. Consider alternative linker chemistries or ensure the polymer-drug conjugate is handled under non-reducing conditions.
Conclusion
The incorporation of this compound and its derivatives into polymer synthesis provides a robust and versatile platform for the creation of advanced, stimuli-responsive materials. The protocols and insights provided in this guide are intended to empower researchers to harness the potential of pyridyl disulfide chemistry for a wide range of applications, from targeted drug delivery to the development of novel biomaterials. A thorough understanding of the underlying chemical principles, coupled with careful experimental design and execution, will be key to success in this exciting field.
References
-
ResearchGate. (n.d.). Detection of the reduced (free) thiol content. (A) The Ellman assay is.... Retrieved from [Link]
-
Boron Molecular. (n.d.). RAFT General Procedures. Retrieved from [Link]
-
ResearchGate. (2015). Can anyone tell me how to calculate thiols group concentration in a polymer (Chitosan). Retrieved from [Link]
-
Liu, J., et al. (n.d.). Direct synthesis of pyridyl disulfide-terminated polymers by RAFT polymerization. UQ eSpace. Retrieved from [Link]
-
ResearchGate. (n.d.). Direct Synthesis of Pyridyl Disulfide-Terminated Polymers by RAFT Polymerization | Request PDF. Retrieved from [Link]
-
Moad, G., Rizzardo, E., & Thang, S. H. (2020). Bioapplications of RAFT Polymerization. Chemical Reviews. Retrieved from [Link]
-
ResearchGate. (n.d.). How to Do a RAFT Polymerization | Request PDF. Retrieved from [Link]
-
BMG Labtech. (n.d.). Ellman's assay for in-solution quantification of sulfhydryl groups. Retrieved from [Link]
-
Longdom Publishing. (2022). Ellman's Reagent Usage for Estimation of Thiol Groups in Laboratory. Retrieved from [Link]
-
Grover, G. N., et al. (2012). Aminooxy and Pyridyl Disulfide Telechelic Poly(Polyethylene Glycol Acrylate) by RAFT Polymerization. PMC - NIH. Retrieved from [Link]
-
Boyer, C., et al. (2017). 50th Anniversary Perspective: RAFT Polymerization—A User Guide. Macromolecules. Retrieved from [Link]
-
Taton, D., et al. (2001). Synthesis and Characterization of Poly(acrylic acid) Produced by RAFT Polymerization. Application as a Very Efficient Dispersant of CaCO3, Kaolin, and TiO2. Macromolecules. Retrieved from [Link]
-
Hong, R., et al. (2006). Glutathione-Mediated Delivery and Release Using Monolayer Protected Nanoparticle Carriers. Journal of the American Chemical Society. Retrieved from [Link]
-
ResearchGate. (n.d.). Figure 2. Design, synthesis, and characterization of poly(disulfide)s.... Retrieved from [Link]
-
Ma, W., et al. (2024). Construction of glutathione-responsive paclitaxel prodrug nanoparticles for image-guided targeted delivery and breast cancer therapy. RSC Publishing. Retrieved from [Link]
-
Durham E-Theses. (n.d.). Synthesis and Characterisation of Polymeric Materials via RAFT Polymerisation. Retrieved from [Link]
-
Grover, G. N., et al. (2012). Aminooxy and Pyridyl Disulfide Telechelic Poly(poly(ethylene glycol) acrylate) by RAFT Polymerization. Macromolecules. Retrieved from [Link]
-
Sanyal, A., et al. (2020). Pyridyl disulfide-based thiol–disulfide exchange reaction: shaping the design of redox-responsive polymeric materials. Polymer Chemistry. Retrieved from [Link]
-
Hubbell, J. A., et al. (2010). Synthesis of pyridyl disulfide-functionalized nanoparticles for conjugating thiol-containing small molecules, peptides, and proteins. PubMed. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Glutathione-responsive biodegradable polyurethane nanoparticles for lung cancer treatment. Retrieved from [Link]
-
Wang, N., et al. (2023). Cascade Reaction of Thiol–Disulfide Exchange Potentiates Rapid Fabrication of Polymer Hydrogels. ACS Macro Letters. Retrieved from [Link]
-
Li, Y., et al. (2022). Visualization and Quantification of Drug Release by GSH-Responsive Multimodal Integrated Micelles. JACS Au. Retrieved from [Link]
-
Scribd. (n.d.). Thiol-Disulfide Exchange in Episulfide Polymerization | PDF. Retrieved from [Link]
-
ResearchGate. (n.d.). Glutathione-Triggered Drug Release From Nanostructures. Retrieved from [Link]
-
ResearchGate. (n.d.). Polymers characterization by 1H NMR, DSC and GPC. | Download Table. Retrieved from [Link]
-
Bowman, C. N., et al. (2022). Radical-Disulfide Exchange in Thiol-Ene-Disulfidation Polymerizations. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Pyridyl Disulfide Functionalized Polymers as Nanotherapeutic Platforms. Retrieved from [Link]
-
American Chemical Society. (2025). Synthesis of well-defined antimicrobial polymers via RAFT polymerization. ACS Fall 2025. Retrieved from [Link]
-
Journal of the Serbian Chemical Society. (n.d.). Thiol- and Disulfide-containing Polymers: Structure Design and Synthetic Approaches. Retrieved from [Link]
Sources
- 1. Synthesis of well-defined antimicrobial polymers via RAFT polymerization - American Chemical Society [acs.digitellinc.com]
- 2. boronmolecular.com [boronmolecular.com]
- 3. Construction of glutathione-responsive paclitaxel prodrug nanoparticles for image-guided targeted delivery and breast cancer therapy - RSC Advances (RSC Publishing) DOI:10.1039/D4RA00610K [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Application Notes & Protocols: Leveraging 2-(Pyridin-2-yldisulfanyl)ethanamine for Reversible Polymer Crosslinking
Introduction: The Dawn of Dynamic Polymeric Materials
In the realm of advanced materials, the ability to create polymers with dynamic and reversible properties is a cornerstone of innovation, particularly in drug delivery, tissue engineering, and soft robotics. Reversible crosslinks allow materials to adapt to their environment, transitioning from a stable, crosslinked state to a more fluid, uncrosslinked state in response to specific triggers.[1] This adaptability is crucial for applications such as targeted drug release, where a stable carrier is needed for systemic circulation, followed by rapid dissociation at the target site.[2] Among the various chemistries employed to achieve this, disulfide bonds have emerged as a particularly elegant and effective solution due to their inherent sensitivity to the reducing environments found within cells.[3][4]
This guide provides a comprehensive overview and detailed protocols for utilizing 2-(Pyridin-2-yldisulfanyl)ethanamine (PDEA) to introduce reversible disulfide crosslinks into polymeric systems. The pyridyl disulfide group of PDEA offers a highly efficient and specific handle for thiol-disulfide exchange reactions, enabling the formation of stable crosslinks that can be readily cleaved under mild, physiologically relevant conditions.[5] We will delve into the underlying chemical principles, provide step-by-step protocols for polymer functionalization and crosslinking, and detail the characterization methods necessary to validate the reversible nature of these intelligent materials.
The Chemistry of Reversible Crosslinking with PDEA
The core of this technology lies in the thiol-disulfide exchange reaction. The pyridyl disulfide moiety of PDEA is highly reactive towards free thiol groups. When a polymer functionalized with PDEA is introduced to a thiol-containing crosslinker (or another polymer with pendant thiol groups), a disulfide exchange reaction occurs, forming a new disulfide bond that crosslinks the polymer chains and releasing pyridine-2-thione.[5][6] This reaction is highly efficient and proceeds under mild conditions.
The reversibility of this crosslink is triggered by a reducing environment, such as the high concentration of glutathione (GSH) found intracellularly (approximately 1-10 mM) compared to the extracellular environment (approximately 2-20 µM).[3] GSH, a tripeptide with a free thiol group, readily attacks the disulfide bond, cleaving the crosslink and releasing the constituent polymer chains. This targeted dissociation is a key advantage for applications like intracellular drug delivery.[4]
Experimental Workflows and Protocols
This section provides detailed protocols for the synthesis of PDEA-functionalized polymers, the formation of reversibly crosslinked hydrogels, and the characterization of their stimuli-responsive behavior.
Part 1: Synthesis of a PDEA-Functionalized Polymer
The first step is to incorporate PDEA into a polymer backbone. This is typically achieved by reacting a polymer with available functional groups (e.g., carboxylic acids, amines, or tosyl groups) with the amine group of PDEA. Here, we present a general protocol for functionalizing a carboxylated polymer using carbodiimide chemistry.
Protocol 1: Functionalization of a Carboxylated Polymer with PDEA
Materials:
-
Carboxylated polymer (e.g., poly(acrylic acid), poly(methacrylic acid))
-
This compound hydrochloride (PDEA-HCl)
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC-HCl)
-
N-Hydroxysuccinimide (NHS)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Triethylamine (TEA)
-
Dialysis tubing (appropriate MWCO)
-
Deionized water
Procedure:
-
Polymer Dissolution: Dissolve the carboxylated polymer in anhydrous DMF to a final concentration of 10 mg/mL. Stir until fully dissolved.
-
Activation of Carboxylic Acid Groups: Add EDC-HCl (2 molar excess relative to carboxylic acid groups) and NHS (2 molar excess relative to carboxylic acid groups) to the polymer solution. Stir at room temperature for 1 hour to activate the carboxylic acid groups.
-
PDEA Addition: In a separate vial, dissolve PDEA-HCl (1.5 molar excess relative to carboxylic acid groups) in a minimal amount of anhydrous DMF and add a stoichiometric amount of TEA to neutralize the hydrochloride and free the amine.
-
Coupling Reaction: Add the PDEA solution to the activated polymer solution. Allow the reaction to proceed at room temperature for 24 hours under gentle stirring and a nitrogen atmosphere.
-
Purification:
-
Transfer the reaction mixture to a dialysis tube with an appropriate molecular weight cut-off.
-
Dialyze against a 1:1 mixture of DMF and deionized water for 24 hours, changing the dialysis buffer every 6 hours.
-
Continue dialysis against deionized water for another 48 hours, changing the water every 8 hours to remove unreacted reagents and byproducts.
-
-
Lyophilization: Freeze the purified polymer solution and lyophilize to obtain the dry, PDEA-functionalized polymer.
-
Characterization: Confirm the successful functionalization using ¹H NMR and FTIR spectroscopy. In the ¹H NMR spectrum, new peaks corresponding to the pyridyl protons of PDEA should be visible. In the FTIR spectrum, the appearance of amide bond peaks will indicate successful conjugation.
Causality Behind Experimental Choices:
-
EDC/NHS Chemistry: This is a highly efficient and widely used method for forming amide bonds between carboxylic acids and primary amines under mild conditions, preventing side reactions.[7]
-
Molar Excess of Reagents: Using a molar excess of PDEA and coupling agents ensures a high degree of functionalization of the polymer.
-
Anhydrous DMF: The use of an anhydrous solvent is crucial to prevent the hydrolysis of the activated NHS ester intermediate, which would reduce the efficiency of the coupling reaction.
-
Dialysis: This purification method effectively removes small molecule impurities while retaining the functionalized polymer.
Part 2: Formation of Reversibly Crosslinked Hydrogels
Once the polymer is functionalized with PDEA, it can be crosslinked using a dithiol crosslinker, such as dithiothreitol (DTT). The thiol-disulfide exchange reaction will lead to the formation of a hydrogel.
Protocol 2: Formation of a Disulfide-Crosslinked Hydrogel
Materials:
-
PDEA-functionalized polymer (from Protocol 1)
-
Dithiothreitol (DTT)
-
Phosphate-buffered saline (PBS), pH 7.4
Procedure:
-
Polymer Solution Preparation: Prepare a solution of the PDEA-functionalized polymer in PBS (pH 7.4) at a desired concentration (e.g., 5-10% w/v).
-
Crosslinker Addition: Prepare a stock solution of DTT in PBS. Add the DTT solution to the polymer solution. The molar ratio of DTT (containing two thiol groups) to PDEA moieties should be optimized, with a 1:2 ratio being a good starting point.
-
Gelation: Gently mix the solution and allow it to stand at room temperature or 37°C. Gelation can be monitored by the vial inversion test, where the formation of a stable gel is indicated by the absence of flow when the vial is inverted.[8]
-
Equilibration: Once the hydrogel has formed, it can be equilibrated in fresh PBS to remove any unreacted crosslinker and the byproduct, pyridine-2-thione.
Visualization of the Crosslinking Workflow:
Caption: Reversible disulfide crosslinking and cleavage mechanism.
Characterization of Reversibly Crosslinked Polymers
Thorough characterization is essential to confirm the successful synthesis and responsive behavior of the crosslinked polymer network.
| Parameter | Technique | Expected Outcome | Significance |
| Polymer Functionalization | ¹H NMR Spectroscopy | Appearance of characteristic peaks from the pyridyl group of PDEA. | Confirms the covalent attachment of PDEA to the polymer backbone. |
| Polymer Functionalization | FTIR Spectroscopy | Appearance of amide bond absorption bands. | Provides further evidence of successful conjugation. |
| Hydrogel Formation | Vial Inversion Test | Solution transitions to a non-flowing gel. | A simple and rapid qualitative assessment of gelation. [8] |
| Crosslink Density & Mechanical Properties | Rheology | Measurement of storage (G') and loss (G'') moduli. G' > G'' indicates gel formation. A decrease in G' upon addition of a reducing agent confirms crosslink cleavage. | Quantifies the viscoelastic properties of the hydrogel and provides evidence of reversible crosslinking. [9] |
| Swelling Behavior | Swelling Ratio Measurement | The hydrogel will swell in a buffer. The swelling ratio can be influenced by crosslink density. | Provides insight into the network structure of the hydrogel. [10] |
| Stimuli-Responsiveness | UV-Vis Spectroscopy | Monitoring the release of pyridine-2-thione (absorbance at ~343 nm) during the crosslinking reaction. | Confirms the thiol-disulfide exchange mechanism. [6] |
| Stimuli-Responsiveness | Fluorescence Spectroscopy | Encapsulation and release of a fluorescent probe upon addition of a reducing agent. | Demonstrates the potential for controlled release applications. |
| Morphology | Scanning Electron Microscopy (SEM) | Visualization of the porous network structure of the hydrogel. | Provides information on the microstructure of the material. [9] |
Applications and Future Perspectives
The use of PDEA to create reversibly crosslinked polymers opens up a vast array of possibilities in the biomedical field.
-
Drug Delivery: Smart hydrogels and nanoparticles can be designed to be stable in circulation and release their therapeutic payload in the reducing environment of cancer cells or inflamed tissues. [2][3]* Tissue Engineering: Adaptable hydrogel scaffolds can be created that allow for cell proliferation and tissue formation, with the ability to be degraded on demand. [1][11]* Bioconjugation: The pyridyl disulfide group is a valuable tool for the reversible immobilization of proteins and peptides onto polymer surfaces or within hydrogel networks. [12] The continued development of novel polymers and crosslinking strategies based on dynamic covalent chemistry, such as the thiol-disulfide exchange facilitated by PDEA, will undoubtedly lead to the next generation of intelligent materials with unprecedented control over their physical and biological properties.
References
- American Chemical Society. (n.d.). Stimuli responsive hydrogels prepared using disulfide bonds. ACS Publications.
-
Thambi, T., Deepagan, V. G., & Park, J. H. (2018). Recent Progress and Advances in Stimuli-Responsive Polymers for Cancer Therapy. Pharmaceuticals (Basel), 11(3), 78. Retrieved from [Link]
-
Caliari, S. R., & Burdick, J. A. (2016). Adaptable Hydrogel Networks with Reversible Linkages for Tissue Engineering. Annual review of biomedical engineering, 18, 281–304. Retrieved from [Link]
-
Kamada, J., Koynov, K., Corten, C., Juhari, A., & Matyjaszewski, K. (2010). Synthesis and Characterization of Redox-Responsive Disulfide Cross-Linked Polymer Particles for Energy Storage Applications. ACS Macro Letters. Retrieved from [Link]
-
Le, A. M., & La, A. D. (2018). Thiol- and Disulfide-Based Stimulus-Responsive Soft Materials and Self-Assembling Systems. Polymers, 10(11), 1261. Retrieved from [Link]
-
La Gatta, A., De Rosa, M., & Schiraldi, C. (2019). Chemical Characterization of Hydrogels Crosslinked with Polyethylene Glycol for Soft Tissue Augmentation. Polymers, 11(4), 709. Retrieved from [Link]
-
Mishra, S., & Shimpi, N. (2021). Stimuli-Responsive Polymer Networks: Application, Design, and Computational Exploration. Polymers, 13(21), 3696. Retrieved from [Link]
-
Caliari, S. R., & Burdick, J. A. (2015). Adaptable Hydrogel Networks with Reversible Linkages for Tissue Engineering. Advanced Materials, 27(21), 3331-3345. Retrieved from [Link]
-
Kar, A., & Arslan, M. (2020). Pyridyl disulfide-based thiol–disulfide exchange reaction: shaping the design of redox-responsive polymeric materials. Polymer Chemistry, 11(46), 7306-7323. Retrieved from [Link]
-
Martin, E. W., Holehouse, A. S., Peran, I., Farag, M., Incicco, J. J., Bremer, A., ... & Pappu, R. V. (2021). Reversible Disulfide Bond Cross-Links as Tunable Levers of Phase Separation in Designer Biomolecular Condensates. Journal of the American Chemical Society, 143(31), 12064-12077. Retrieved from [Link]
-
He, S., Wang, J., Li, Z., Cao, Y., Ning, X., Sun, J., ... & Ling, M. (2022). Reversible cross-linking of gelatin by a disulphide-containing bis-succinimide for tunable degradation and release. ACS Biomaterials Science & Engineering, 8(6), 2598-2609. Retrieved from [Link]
-
Gyarmati, B., & Szilagyi, A. (2013). Reversible disulphide formation in polymer networks: A versatile functional group from synthesis to applications. European Polymer Journal, 49(6), 1249-1264. Retrieved from [Link]
-
de Beer, S., & Kutnyanszky, E. (2020). Reversibly Cross-Linking Polymer Brushes Using Interchain Disulfide Bonds. Macromolecules, 53(3), 994-1004. Retrieved from [Link]
-
Li, M., Ling, L., Xia, Q., & Li, X. (2021). A reduction-responsive drug delivery with improved stability: disulfide crosslinked micelles of small amiphiphilic molecules. RSC Advances, 11(22), 12757-12770. Retrieved from [Link]
-
Kumar, P., & Singh, I. (2022). Redox-Responsive Drug Delivery Systems: A Chemical Perspective. Pharmaceutics, 14(9), 1937. Retrieved from [Link]
-
Zhang, X., Li, Y., Wei, D., Liu, Y., & Li, J. (2017). Reduction-responsive disulfide linkage core-cross-linked polymeric micelles for site-specific drug delivery. Polymer Chemistry, 8(12), 1889-1898. Retrieved from [Link]
-
Zhang, Y., & Chen, Y. (2018). Photo-crosslinking polymers by dynamic covalent disulfide bonds. Chemical Communications, 54(76), 10719-10722. Retrieved from [Link]
-
Hagras, M. A., Bellucci, M. A., Gobbo, G., Marek, R. A., & Trout, B. L. (2020). Computational Modeling of the Disulfide Cross-Linking Reaction. The Journal of Physical Chemistry B, 124(47), 10734-10745. Retrieved from [Link]
-
Ahmed, E. M. (2015). Hydrogel: Preparation, characterization, and applications: A review. Journal of Advanced Research, 6(2), 105-121. Retrieved from [Link]
-
Jiang, P., Li, D., & Liu, Y. (2013). Synthesis of pH-Responsive Copolymer PVA/PDEAEMA by ATRP. Advanced Materials Research, 821-822, 53-56. Retrieved from [Link]
-
Characterization of Hydrogels. (2021, May 14). [Video]. YouTube. Retrieved from [Link]
-
Murthy, N., Campbell, J., Fausto, N., Hoffman, A. S., & Stayton, P. S. (2003). A new pH-responsive and glutathione-reactive, endosomal membrane-disruptive polymeric carrier for intracellular delivery of biomolecular drugs. Journal of controlled release, 93(2), 105-120. Retrieved from [Link]
-
Vottero, E., & Montarsolo, A. (2015). Biosynthesis and Characterization of Cross-Linked Fmoc Peptide-Based Hydrogels for Drug Delivery Applications. Gels (Basel, Switzerland), 1(2), 179-193. Retrieved from [Link]
-
Lo, S. T., & Al-awar, R. (2018). A pH-responsive crosslinker platform for antibody-drug conjugate (ADC) targeting delivery. Chemical Communications, 54(82), 11599-11602. Retrieved from [Link]
-
Hagras, M. A., Bellucci, M. A., Gobbo, G., Marek, R. A., & Trout, B. L. (2020). Computational Modeling of the Disulfide Cross-Linking Reaction. The Journal of Physical Chemistry B, 124(47), 10734-10745. Retrieved from [Link]
-
Ugrinović, V., & Panić, V. (2023). Poly(methacrylic acid) hydrogels crosslinked by poly(ethylene glycol) diacrylate as pH-responsive systems for drug delivery applications. Hemijska industrija, 77(1), 25-36. Retrieved from [Link]
-
La Gatta, A., De Rosa, M., & Schiraldi, C. (2019). Chemical Characterization of Hydrogels Crosslinked with Polyethylene Glycol for Soft Tissue Augmentation. Polymers, 11(4), 709. Retrieved from [Link]
-
Hagras, M. A., Bellucci, M. A., Gobbo, G., Marek, R. A., & Trout, B. L. (2020). Computational Modeling of the Disulfide Cross-Linking Reaction. The Journal of Physical Chemistry B. Retrieved from [Link]
-
Farr, J., & Jones, E. R. (2022). Polymer Architecture Effects on Poly(N,N-Diethyl Acrylamide)-b-Poly(Ethylene Glycol)-b-Poly(N,N-Diethyl Acrylamide) Thermoreversible Gels and Their Evaluation as a Healthcare Material. Macromolecular bioscience, 22(3), e2100432. Retrieved from [Link]
-
Cros, C., & Garcia, F. (2019). Lipid–peptide bioconjugation through pyridyl disulfide reaction chemistry and its application in cell targeting and drug delivery. Journal of Nanobiotechnology, 17(1), 71. Retrieved from [Link]
-
Davies, M. C., & Alexander, C. (2006). Formation of protein cross-links by singlet oxygen-mediated disulfide oxidation. Free radical biology & medicine, 40(10), 1858-1867. Retrieved from [Link]
-
Al-Harthi, M. A., & Aly, M. H. (2018). Synthesis and Characterisation of Hydrogels Based on Poly (N-Vinylcaprolactam) with Diethylene Glycol Diacrylate. Polymers, 10(12), 1367. Retrieved from [Link]
-
Vasilev, K., & Griesser, H. J. (2009). Synthesis of Cross-Linked Ethylene Glycol Dimethacrylate and Cyclic Methacrylic Anhydride Polymer Structures by Pulsed Plasma Deposition. Plasma Processes and Polymers, 6(S1), S338-S343. Retrieved from [Link]
-
Theil, E. C. (2016). Synthesis, Functionalization, and Characterization Methods of Poly(2-(dimethylamino)ethyl methacrylate). Minds@UW. Retrieved from [Link]
-
Rodriguez-Emmenegger, C., & de la Rosa, V. R. (2017). A guide to functionalisation and bioconjugation strategies to surface-initiated polymer brushes. Soft Matter, 13(47), 8848-8863. Retrieved from [Link]
-
ResearchGate. (n.d.). LCST of PDEA as a function of concentration of PDEA solutions. Retrieved from [Link]
-
Zhang, Z., & Liu, Y. (2019). Synthesis and post-polymerization functionalization of a tosylated hyper-crosslinked polymer for fast and efficient removal of organic pollutants in water. Materials Chemistry Frontiers, 3(11), 2379-2386. Retrieved from [Link]
-
Lessard, B., & Zhu, X. X. (2003). Study of the phase transition of poly(N,N‐diethylacrylamide) in water by rheology and dynamic light scattering. Journal of Polymer Science Part B: Polymer Physics, 41(14), 1627-1637. Retrieved from [Link]
-
van den Berg, J. W., & van Leeuwen, F. W. B. (2020). Light‐Sensitive Phenacyl Crosslinked Dextran Hydrogels for Controlled Delivery. Chemistry–A European Journal, 26(61), 13867-13872. Retrieved from [Link]
-
Roy, A., & Saha, S. (2022). Role of Polymer Concentration and Crosslinking Density on Release Rates of Small Molecule Drugs. Gels, 8(4), 227. Retrieved from [Link]
-
He, Z., & An, F. (2020). A disulfide-based linker for thiol–norbornene conjugation: formation and cleavage of hydrogels by the use of light. Polymer Chemistry, 11(23), 3876-3883. Retrieved from [Link]
-
Pal, K., & Banthia, A. K. (2007). Improved Polymer Functionality by Cross-linking with Glutaraldehyde to Achieve Controlled Drug Release. Journal of Applied Polymer Science, 103(2), 964-971. Retrieved from [Link]
-
Roy, A., & Saha, S. (2022). Role of Polymer Concentration and Crosslinking Density on Release Rates of Small Molecule Drugs. Gels (Basel, Switzerland), 8(4), 227. Retrieved from [Link]
-
Reddy, S. T., & Swartz, M. A. (2010). Synthesis of pyridyl disulfide-functionalized nanoparticles for conjugating thiol-containing small molecules, peptides, and proteins. Bioconjugate chemistry, 21(6), 1154-1158. Retrieved from [Link]
-
Guerre, M., & Winne, J. M. (2020). Dually Crosslinked Polymer Networks Incorporating Dynamic Covalent Bonds. Polymers, 12(10), 2351. Retrieved from [Link]
-
PubChem. (n.d.). 2-(2-Pyridin-2-ylsulfanylquinolin-3-yl)ethanamine. Retrieved from [Link]
Sources
- 1. Adaptable Hydrogel Networks with Reversible Linkages for Tissue Engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Reduction-responsive disulfide linkage core-cross-linked polymeric micelles for site-specific drug delivery - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Recent Progress and Advances in Stimuli-Responsive Polymers for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Redox-Responsive Drug Delivery Systems: A Chemical Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pyridyl disulfide-based thiol–disulfide exchange reaction: shaping the design of redox-responsive polymeric materials - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Lipid–peptide bioconjugation through pyridyl disulfide reaction chemistry and its application in cell targeting and drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Reversible cross-linking of gelatin by a disulphide-containing bis-succinimide for tunable degradation and release - PMC [pmc.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. Biosynthesis and Characterization of Cross-Linked Fmoc Peptide-Based Hydrogels for Drug Delivery Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. web.stanford.edu [web.stanford.edu]
- 12. nbinno.com [nbinno.com]
Application Notes: Quantitative Analysis of 2-(Pyridin-2-yldisulfanyl)ethanamine (PDEA) Incorporation
Introduction: The Critical Role of Quantifying PDEA Incorporation
2-(Pyridin-2-yldisulfanyl)ethanamine (PDEA) and related pyridyldithiol reagents are indispensable tools in modern bioconjugation. They serve as heterobifunctional crosslinkers, enabling the covalent attachment of molecules (e.g., drugs, imaging agents, polymers) to proteins, antibodies, and surfaces through a stable yet cleavable disulfide bond.[1][2][3] This functionality is central to the construction of Antibody-Drug Conjugates (ADCs), pegylated proteins, and functionalized biomaterials.
The degree of incorporation, often referred to as the Degree of Labeling (DOL) or Drug-to-Antibody Ratio (DAR) in the context of ADCs, is a critical quality attribute (CQA).[4][5] It directly dictates the efficacy, pharmacokinetics, and potential toxicity of the final conjugate. Insufficient incorporation leads to a loss of potency, while excessive or heterogeneous labeling can result in instability, aggregation, and off-target effects.[5][6] Therefore, accurate and reliable quantification of PDEA incorporation is not merely a procedural step but a cornerstone of rational conjugate design and quality control.
This guide provides a detailed overview of the primary methods for quantifying PDEA incorporation, focusing on the underlying principles, step-by-step protocols, and the rationale behind experimental choices.
Principle of Quantification: The Thiol-Disulfide Exchange Reaction
The quantification of PDEA incorporation is elegantly facilitated by the very nature of its reaction with sulfhydryl (thiol) groups. The 2-pyridyldithio group selectively reacts with a free thiol to form a new, stable disulfide bond.[1][7] Crucially, this thiol-disulfide exchange reaction stoichiometrically releases one molecule of pyridine-2-thione as a byproduct.[1][2][7]
Pyridine-2-thione has a strong and distinct UV absorbance maximum at approximately 343 nm, which is well-separated from the absorbance of most proteins (around 280 nm).[1][2][8] By measuring the absorbance of the released pyridine-2-thione, one can directly calculate the number of pyridyldithiol groups that have successfully reacted with thiols, and thus, the extent of PDEA incorporation.
Method 1: Direct Spectrophotometry of Pyridine-2-Thione Release
This is the most direct and common method for quantifying the initial modification of a molecule with a pyridyldithiol reagent or for measuring the subsequent conjugation to a thiol-containing molecule. The method relies on cleaving the pyridyldithiol group with an excess of a reducing agent like dithiothreitol (DTT) and measuring the released pyridine-2-thione.
Causality and Rationale
The choice of DTT is based on its efficiency in reducing disulfide bonds. By using a large excess of DTT, the equilibrium of the thiol-disulfide exchange is driven completely towards the release of pyridine-2-thione, ensuring a stoichiometric and quantitative measurement. The measurement at 343 nm is chosen because it is the absorbance maximum for pyridine-2-thione, providing the highest sensitivity.[1][2][7]
}
Figure 1. Workflow for DOL determination by DTT-mediated pyridine-2-thione release.
Detailed Protocol
-
Sample Preparation:
-
Prepare a solution of the PDEA-modified protein (e.g., antibody) in a suitable buffer (e.g., PBS, pH 7.4). The concentration should be sufficient to give a final absorbance reading in the linear range of the spectrophotometer (typically 0.1 - 1.0).
-
Crucial: Before this step, ensure any unreacted PDEA reagent has been removed from the protein solution, typically via dialysis or size-exclusion chromatography (gel filtration).[6][9]
-
-
Reagent Preparation:
-
Prepare a concentrated stock solution of Dithiothreitol (DTT), for example, 1 M in water or buffer.
-
Prepare a reaction buffer, such as 0.1 M sodium phosphate, 1 mM EDTA, pH 7.5.
-
-
Measurement:
-
Set up two cuvettes:
-
Reference Cuvette: Add the reaction buffer and the same amount of protein solution as the sample cuvette.
-
Sample Cuvette: Add the reaction buffer and the protein solution.
-
-
Zero the spectrophotometer at 343 nm using the reference cuvette.
-
To the Sample Cuvette , add a small volume of the concentrated DTT stock solution to achieve a final concentration of ~20-50 mM. Mix gently by pipetting or inverting the cuvette.
-
Incubate the sample at room temperature for 5-10 minutes to ensure complete reduction.
-
Measure the absorbance of the sample cuvette at 343 nm (A343).
-
Calculation of Degree of Labeling (DOL)
The DOL is calculated using the Beer-Lambert law (A = εcl).[10]
-
Calculate the concentration of released pyridine-2-thione (P2T):
-
Concentration of P2T (M) = A343 / (εP2T × l)
-
Where:
-
A343 is the measured absorbance at 343 nm.
-
εP2T is the molar extinction coefficient of pyridine-2-thione at 343 nm, which is 8,080 M-1cm-1 .
-
l is the path length of the cuvette in cm (usually 1 cm).
-
-
-
Calculate the Degree of Labeling (DOL):
| Parameter | Symbol | Typical Value | Source/Note |
| Molar Extinction Coefficient of Pyridine-2-Thione | εP2T | 8,080 M-1cm-1 | At 343 nm. |
| Molar Extinction Coefficient of IgG | εIgG | ~210,000 M-1cm-1 | At 280 nm, a common value for IgG.[6] |
| Measurement Wavelength (P2T) | λmax | 343 nm | [1][2] |
| Measurement Wavelength (Protein) | λ | 280 nm | Due to Trp and Tyr residues.[10][11] |
Method 2: Indirect Quantification via Ellman's Assay
Ellman's assay is a classic method for quantifying free sulfhydryl groups.[12][13] It can be used indirectly to determine PDEA incorporation by measuring the number of unreacted thiols remaining on a protein after the conjugation reaction. This method is particularly useful when starting with a protein that has a known number of available thiols (e.g., from reduced interchain disulfides in an antibody).
Causality and Rationale
The assay uses 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB), or Ellman's reagent. DTNB reacts with a free sulfhydryl group in a disulfide exchange reaction to produce a mixed disulfide and one molecule of 2-nitro-5-thiobenzoic acid (TNB2-).[13][14] The TNB2- anion has a vibrant yellow color with a strong absorbance maximum at 412 nm.[12][13][15] By quantifying the remaining free thiols and comparing this to the initial number of thiols, the number of thiols consumed by the PDEA reaction can be inferred. The reaction is typically performed at a slightly alkaline pH (pH 8.0) to ensure the thiol groups are deprotonated and sufficiently nucleophilic to react with DTNB.[15]
}
Figure 2. The chemical reaction underlying Ellman's Assay.
Detailed Protocol
-
Reagent Preparation:
-
Reaction Buffer: 0.1 M sodium phosphate, 1 mM EDTA, pH 8.0.
-
DTNB Solution: Dissolve 4 mg of DTNB in 1 mL of the Reaction Buffer (Ellman's Reagent Solution).[15]
-
-
Standard Curve Preparation (Recommended for highest accuracy):
-
Prepare a stock solution of a known thiol-containing standard, such as L-cysteine or reduced glutathione, at a known concentration (e.g., 1.5 mM) in the Reaction Buffer.[15]
-
Perform serial dilutions of the standard to create a range of concentrations (e.g., 0 to 1.5 mM).
-
To a set volume of each standard (e.g., 250 µL), add a small volume of the DTNB solution (e.g., 25 µL).
-
Incubate for 15 minutes at room temperature.[15]
-
Measure the absorbance at 412 nm and plot A412 vs. thiol concentration to generate a standard curve.
-
-
Sample Measurement:
-
Prepare the PDEA-conjugated protein sample in the Reaction Buffer.
-
To a set volume of the protein sample (e.g., 250 µL), add the same small volume of DTNB solution (e.g., 25 µL).
-
Incubate for 15 minutes at room temperature.
-
Measure the absorbance at 412 nm.
-
Calculation of PDEA Incorporation
-
Determine Concentration of Remaining Thiols:
-
Calculate the Number of Reacted Thiols per Protein:
-
Thiols per Protein = [Concentration of Thiols (M)] / [Concentration of Protein (M)]
-
-
Calculate the DOL (PDEA Incorporation):
-
DOL = (Initial Thiols per Protein) - (Remaining Thiols per Protein)
-
| Parameter | Symbol | Typical Value | Source/Note |
| Molar Extinction Coefficient of TNB2- | εTNB | 14,150 M-1cm-1 | At 412 nm, pH 8.0.[13][15] |
| Measurement Wavelength (TNB2-) | λmax | 412 nm | [12][13] |
| Optimal pH for Reaction | pH | 7.0 - 8.0 | [1][15] |
Method 3: Advanced Characterization Techniques
While spectrophotometric methods are excellent for routine quantification, they provide an average DOL across the entire sample population. For in-depth characterization, especially in drug development, chromatographic and mass spectrometry methods are employed to understand the distribution and heterogeneity of the conjugate.
-
Hydrophobic Interaction Chromatography (HIC): HIC is a powerful chromatographic technique that separates proteins based on their hydrophobicity.[16] The addition of a linker and drug payload increases the hydrophobicity of an antibody. HIC can often resolve species with different numbers of conjugated PDEA-payloads (e.g., DAR 0, 2, 4, 6, 8), allowing for the determination of the distribution of different species and the calculation of an average DAR from the peak areas.[16]
-
Mass Spectrometry (MS): Mass spectrometry is the gold standard for characterizing complex bioconjugates like ADCs.[17][18] By measuring the precise mass of the intact or deglycosylated conjugate, the number of attached PDEA-payloads can be determined with high accuracy.[4][16] Techniques like native MS can analyze the intact ADC, providing a clear picture of the DAR distribution.[4] LC-MS can be used to analyze subunits or peptides of the conjugate to identify specific conjugation sites.[18]
| Method | Principle | Key Information Provided | Complexity |
| UV-Vis Spectrophotometry | Absorbance of released pyridine-2-thione | Average DOL | Low |
| Ellman's Assay | Absorbance of TNB2- from unreacted thiols | Average DOL (indirectly) | Low-Medium |
| HIC-HPLC | Separation by hydrophobicity | Average DOL and distribution of species | High |
| Mass Spectrometry | Mass-to-charge ratio measurement | Precise mass, average DAR, distribution, site of conjugation | Very High |
Troubleshooting and Key Considerations
-
Buffer Composition: Always ensure reaction buffers are free of extraneous thiols (e.g., from certain stabilizers) or reducing agents, which will interfere with the pyridyldithiol reaction and subsequent assays.[1][2]
-
pH Control: The thiol-disulfide exchange reaction is pH-dependent, with optimal rates between pH 7 and 8.[1] Reactions at pH below 6.5 will be significantly slower.
-
Purity of Conjugate: It is imperative to remove all non-conjugated reagents and byproducts before quantification to avoid erroneously high readings. Use appropriate purification methods like dialysis or size-exclusion chromatography.[6][9]
-
Protein Concentration Accuracy: The accuracy of the DOL calculation is directly dependent on the accuracy of the protein concentration measurement. Use a reliable method and the correct molar extinction coefficient for your specific protein.[6][19]
-
Stability of Pyridine-2-thione: While generally stable, the absorbance of pyridine-2-thione can be affected by prolonged exposure to certain conditions. It is best practice to perform spectrophotometric readings promptly after the reaction is complete.
References
-
CellMosaic, Inc. "C4 HPLC Analysis of Protein and Conjugate." CellMosaic. Accessed January 15, 2026. [Link]
-
Li, H., et al. "Characterization of antibody-drug conjugates by mass spectrometry: advances and future trends." Drug Discovery Today, vol. 21, no. 5, 2016, pp. 850-855. [Link]
-
Charles River Laboratories. "Meeting the Challenges of Antibody Drug Conjugate Characterization by LC-MS/(MS)." Charles River. Accessed January 15, 2026. [Link]
-
CellMosaic, Inc. "Services - Bioconjugate Analysis & Purification - HPLC Analysis." CellMosaic. Accessed January 15, 2026. [Link]
-
Waters Corporation. "Analysis of Antibody Drug Conjugates (ADCs) by Native Mass Spectrometry on the BioAccord System." Waters. Accessed January 15, 2026. [Link]
-
LCGC International. "Characterizing Antibody-Drug Conjugates Using Mass Spectrometry." LCGC International, 28 Jan. 2025. [Link]
-
Sterling Pharma Solutions. "The use of mass spectrometry to aid ADC development." Sterling Pharma Solutions, 13 Jul. 2022. [Link]
-
BMG LABTECH. "Ellman's assay for in-solution quantification of sulfhydryl groups." BMG LABTECH. Accessed January 15, 2026. [Link]
-
Wikipedia. "Ellman's reagent." Wikipedia, The Free Encyclopedia, 22 Nov. 2023. [Link]
-
Cremers, C. M., and Jakob, U. "Quantification of Thiols and Disulfides." Methods in Enzymology, vol. 527, 2013, pp. 47-61. [Link]
-
ResearchGate. "Detection of the reduced (free) thiol content. (A) The Ellman assay is..." ResearchGate. Accessed January 15, 2026. [Link]
-
NIST. "2(1H)-Pyridinethione." NIST Chemistry WebBook. Accessed January 15, 2026. [Link]
-
NIST. "2(1H)-Pyridinethione." NIST Chemistry WebBook. Accessed January 15, 2026. [Link]
-
NIST. "2(1H)-Pyridinethione." NIST Chemistry WebBook. Accessed January 15, 2026. [Link]
-
ResearchGate. "(a) pyridine-2-thione absorbance (mAu) at 343 nm released after DTT reaction." ResearchGate. Accessed January 15, 2026. [Link]
-
Mtoz Biolabs. "HPLC for Protein Characterization." Mtoz Biolabs. Accessed January 15, 2026. [Link]
-
G-Biosciences. "How To Determine Degree of Protein Labeling." G-Biosciences, 10 Nov. 2015. [Link]
-
Abberior. "Recommended labeling protocols." Abberior. Accessed January 15, 2026. [Link]
-
Element Lab Solutions. "Optimising HPLC Columns for Intact Protein Analysis: Key Insights and Applications." Element. Accessed January 15, 2026. [Link]
-
Bio-therapeutic. "Comparison of Protein HPLC Detection Methods." Bio-therapeutic. Accessed January 15, 2026. [Link]
-
NIST. "2(1H)-Pyridinethione." NIST Chemistry WebBook. Accessed January 15, 2026. [Link]
-
ResearchGate. "Thione–thiol tautomerism and stability of 2- and 4-mercaptopyridines and 2-mercaptopyrimidines." ResearchGate. Accessed January 15, 2026. [Link]
-
Abberior. "Degree of labeling (DOL) step by step." Abberior. Accessed January 15, 2026. [Link]
-
Mabion. "UV-VIS Spectrometry for Protein Concentration Analysis." Mabion. Accessed January 15, 2026. [Link]
-
nanoComposix. "Interpreting Particle Spectra During Protein Conjugation." nanoComposix. Accessed January 15, 2026. [Link]
-
Hu, Y. S., et al. "ProDOL: a general method to determine the degree of labeling for staining optimization and molecular counting." Nature Communications, vol. 11, no. 1, 2020, p. 385. [Link]
-
An, Y., et al. "Determination of protein concentration for protein-protein conjugates using ultraviolet absorption." Analytical Biochemistry, vol. 436, no. 1, 2013, pp. 12-16. [Link]
-
Chemistry Stack Exchange. "Why is the thione tautomeric form of 2-Mercaptopyridine favoured?" Chemistry Stack Exchange. Accessed January 15, 2026. [Link]
-
L-Mejía, L. G., and V-Torres, M. "The determination of the stability constant for the iron(II) complex of the biochelator pyridine-2,6-bis(monothiocarboxylic acid)." Biodegradation, vol. 14, no. 2, 2003, pp. 73-82. [Link]
-
Al-Abdullah, E. S., et al. "Antiproliferative Activity of Some Newly Synthesized Substituted Nicotinamides Candidates Using Pyridine-2(1H) thione Derivatives as Synthon." ACS Omega, vol. 6, no. 48, 2021, pp. 32745-32761. [Link]
-
Wikipedia. "2-Mercaptopyridine." Wikipedia, The Free Encyclopedia, 16 Jun. 2023. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. "Understanding the Synthesis of this compound Hydrochloride." Inno Pharmchem. Accessed January 15, 2026. [Link]
-
NPTEL. "Lecture 4 Determination of protein concentration by ultraviolet spectroscopy." NPTEL. Accessed January 15, 2026. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. nbinno.com [nbinno.com]
- 4. waters.com [waters.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. How to Determine the Degree of Labeling | AAT Bioquest [aatbio.com]
- 7. Sulfhydryl-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - TW [thermofisher.com]
- 8. researchgate.net [researchgate.net]
- 9. info.gbiosciences.com [info.gbiosciences.com]
- 10. UV-VIS Spectrometry for Protein Concentration Analysis - Mabion [mabion.eu]
- 11. archive.nptel.ac.in [archive.nptel.ac.in]
- 12. bmglabtech.com [bmglabtech.com]
- 13. Ellman's reagent - Wikipedia [en.wikipedia.org]
- 14. Quantification of Thiols and Disulfides - PMC [pmc.ncbi.nlm.nih.gov]
- 15. broadpharm.com [broadpharm.com]
- 16. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 17. Characterization of antibody-drug conjugates by mass spectrometry: advances and future trends - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. criver.com [criver.com]
- 19. Determination of protein concentration for protein-protein conjugates using ultraviolet absorption - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing pH for 2-(Pyridin-2-yldisulfanyl)ethanamine Reactions with Thiols
Welcome to the technical support center for optimizing reactions involving 2-(Pyridin-2-yldisulfanyl)ethanamine and its derivatives with thiol-containing molecules. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and frequently asked questions to ensure the success of your bioconjugation and drug development workflows.
Introduction to Thiol-Disulfide Exchange with this compound
This compound is a key reagent in bioconjugation, enabling the formation of cleavable disulfide bonds with thiol-containing molecules such as proteins, peptides, and other biomolecules.[1][2][3] The core of this reaction is a thiol-disulfide exchange, a specific and efficient process driven by the formation of a stable pyridine-2-thione leaving group.[1] A significant advantage of this reaction is the ability to monitor its progress in real-time by measuring the absorbance of the released pyridine-2-thione at 343 nm.[1][4]
The rate and efficiency of this reaction are highly dependent on the pH of the reaction medium, as it dictates the concentration of the reactive thiolate anion (R-S⁻).[1][5][6] Understanding and optimizing the pH is therefore critical for successful conjugation.
Troubleshooting Guide
This section addresses common issues encountered during the reaction of this compound with thiols.
Issue 1: Low or No Reaction Efficiency
Question: I am observing very low or no conjugation between my thiol-containing molecule and this compound. What are the possible causes and how can I resolve this?
Answer:
Low reaction efficiency is a common problem that can often be traced back to suboptimal pH conditions or issues with the reactants.
Potential Causes and Solutions:
-
Incorrect pH: The thiol-disulfide exchange reaction is pH-dependent. The reactive species is the thiolate anion, and its concentration increases with pH. For most thiols, the optimal pH range is typically between 7 and 8.[1] However, some protocols suggest a pH of 4-5 for pyridyl disulfide reactions.[4][7]
-
Solution: Perform a pH optimization experiment. We recommend testing a range of pH values from 6.5 to 8.5. For some applications, a more alkaline pH of 9 may be necessary to deprotonate the thiol of a cysteine residue.[7] Use a stable buffer system appropriate for your desired pH range.
-
-
Low Thiol pKa: Thiols with a lower pKa will have a higher concentration of the reactive thiolate anion at a given pH.[8] Conversely, if your thiol has a high pKa, you may need to increase the reaction pH to achieve a sufficient concentration of the thiolate.
-
Solution: If known, consider the pKa of your thiol. If it is high, you will likely need to work at a higher pH.
-
-
Steric Hindrance: The accessibility of the thiol group can significantly impact the reaction kinetics.[7] If the thiol is sterically hindered, the reaction rate will be slower.
-
Solution: Increase the reaction time and/or the concentration of the this compound reagent.
-
-
Oxidized Thiol: The thiol on your molecule of interest may have oxidized to form a disulfide, rendering it unreactive.
-
Solution: Treat your thiol-containing molecule with a reducing agent like Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP) prior to the reaction. Ensure the reducing agent is completely removed before adding the this compound, as it will compete for the reagent. TCEP is often preferred as it does not contain a thiol group.[8]
-
-
Degraded Reagent: this compound can degrade over time, especially if not stored correctly.
-
Solution: Use a fresh batch of the reagent and store it under the recommended conditions, typically at 2-8°C.
-
Issue 2: Side Reactions and Lack of Specificity
Question: I am concerned about side reactions or non-specific modifications. How can I ensure the reaction is specific to the intended thiol group?
Answer:
While the thiol-disulfide exchange is a highly specific reaction, side reactions can occur under certain conditions.
Potential Causes and Solutions:
-
Reaction with Other Nucleophiles: At very high pH values, other nucleophilic groups on a protein, such as primary amines, could potentially react. However, the reaction with thiols is significantly more favorable.
-
Solution: Maintain the reaction pH within the optimal range of 7-8. Avoid excessively high pH values unless absolutely necessary for thiol deprotonation.
-
-
Disulfide Scrambling: If multiple thiol groups are present on your molecule, intramolecular or intermolecular disulfide bond formation can compete with the desired reaction.
-
Solution: If possible, use a molecule with a single, accessible thiol. If multiple thiols are present, consider using a milder reducing agent or optimizing the stoichiometry of the reactants to favor the desired reaction.
-
Issue 3: Difficulty in Monitoring the Reaction
Question: I am trying to monitor the reaction by measuring the absorbance of pyridine-2-thione at 343 nm, but the readings are unstable or not as expected. What could be the issue?
Answer:
Spectrophotometric monitoring is a powerful tool, but its accuracy depends on proper experimental setup.
Potential Causes and Solutions:
-
Buffer Interference: Some buffer components may absorb at 343 nm, interfering with the measurement.
-
Solution: Run a blank measurement with your buffer to check for any background absorbance. If interference is observed, consider using a different buffer system.
-
-
Incomplete Reaction: If the reaction has not gone to completion, the absorbance reading will be lower than expected.
-
Solution: Allow the reaction to proceed for a longer duration. As a rule of thumb, the reaction can be left for up to 48 hours in the dark to ensure completion.[7]
-
-
Incorrect Extinction Coefficient: Ensure you are using the correct molar extinction coefficient for pyridine-2-thione at 343 nm to calculate the reaction progress. The extinction coefficient is approximately 8,080 M⁻¹cm⁻¹.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for the reaction of this compound with thiols?
A1: The optimal pH is dependent on the pKa of the specific thiol being used. Generally, a pH range of 7-8 is considered optimal for the thiol-disulfide exchange reaction, as it provides a good balance for the formation of the reactive thiolate anion.[1] However, for some applications, a pH of 4-5 has been reported to be optimal.[4][7] It is highly recommended to perform a pH optimization for your specific system.
Q2: How does the pKa of the thiol affect the reaction?
A2: The pKa of the thiol is a critical factor. The reactive species in the thiol-disulfide exchange is the thiolate anion (R-S⁻). A lower thiol pKa means that a higher proportion of the thiol will be in its reactive thiolate form at a given pH, leading to a faster reaction rate.[8] Conversely, thiols with higher pKa values may require a higher reaction pH to achieve a sufficient concentration of the thiolate.
Q3: Can I perform the reaction at a physiological pH of 7.4?
A3: Yes, the reaction can be performed at physiological pH. While the reaction rate may be slower compared to slightly more alkaline conditions, it is often sufficient for many applications, especially in the context of bioconjugation where maintaining the integrity of biological molecules is crucial.[4]
Q4: How can I stop the reaction?
A4: The reaction can be effectively quenched by lowering the pH. Acidification will protonate the thiolate anion, rendering it non-nucleophilic and thus stopping the reaction.[8] Alternatively, the reaction can be stopped by removing the excess this compound reagent through size-exclusion chromatography or dialysis.
Q5: What are some suitable buffers for this reaction?
A5: Phosphate-buffered saline (PBS) at pH 7.2-7.4 is a commonly used buffer. For pH optimization, buffers such as phosphate, HEPES, or Tris-HCl can be used, ensuring their buffering range covers the desired pH values. Always check for potential buffer interference with your downstream applications.
Experimental Protocols
Protocol 1: pH Optimization for Thiol-Disulfide Exchange
This protocol outlines a general procedure for determining the optimal pH for your specific reaction.
-
Prepare a series of buffers: Prepare buffers with pH values ranging from 6.5 to 8.5 in 0.5 pH unit increments (e.g., pH 6.5, 7.0, 7.5, 8.0, 8.5).
-
Prepare reactants:
-
Dissolve your thiol-containing molecule in each of the prepared buffers to a final concentration of 1-5 mg/mL.
-
Prepare a stock solution of this compound in a compatible solvent (e.g., DMSO or DMF) at a concentration of 10-20 mM.
-
-
Set up reactions: In separate microcentrifuge tubes or a 96-well plate, add your thiol-containing molecule solution.
-
Initiate the reaction: Add a 5-10 fold molar excess of the this compound stock solution to each reaction vessel.
-
Monitor the reaction: At various time points (e.g., 10, 30, 60, 120 minutes), measure the absorbance of the reaction mixture at 343 nm to monitor the release of pyridine-2-thione.
-
Determine the optimal pH: The pH that results in the fastest and most complete reaction (i.e., the highest absorbance at 343 nm in the shortest time) is the optimal pH for your system.
Protocol 2: Monitoring Reaction Progress Spectrophotometrically
-
Determine the maximum theoretical absorbance: Calculate the expected A343 value for 100% reaction completion using the Beer-Lambert law (A = εbc), where:
-
A = Absorbance
-
ε = Molar extinction coefficient of pyridine-2-thione (8,080 M⁻¹cm⁻¹)
-
b = Path length of the cuvette or well (in cm)
-
c = Initial concentration of the thiol (in M)
-
-
Set up the reaction: Prepare the reaction mixture as described in the pH optimization protocol at the determined optimal pH.
-
Measure absorbance: At regular intervals, take an aliquot of the reaction mixture and measure its absorbance at 343 nm.
-
Calculate the percentage completion:
-
Percentage Completion = (A_measured / A_theoretical_max) * 100
-
Data Presentation
Table 1: Influence of pH on Thiol-Disulfide Exchange Rate
| pH | Relative Reaction Rate | Remarks |
| 4.0 - 5.0 | Moderate | Optimal for some pyridyl disulfide reagents; minimizes some side reactions.[4][7] |
| 6.0 - 7.0 | Good | Reaction proceeds at a reasonable rate, suitable for many biological samples. |
| 7.0 - 8.0 | Optimal | Generally the fastest reaction rates are observed in this range for most thiols.[1] |
| > 8.0 | Fast to Very Fast | Can be necessary for thiols with high pKa values, but risk of side reactions may increase.[5][6] |
Visualizations
Diagram 1: Reaction Mechanism of this compound with a Thiol
Caption: Thiol-Disulfide Exchange Mechanism.
Diagram 2: Troubleshooting Workflow for Low Reaction Efficiency
Caption: Troubleshooting Workflow.
References
- Quantification of Thiols and Disulfides - PMC. PubMed Central.
- Lipid–peptide bioconjugation through pyridyl disulfide reaction chemistry and its application in cell targeting and drug delivery - PubMed Central. PubMed Central.
- Thiol-Disulfide Exchange in Peptides Derived from Human Growth Hormone - PMC. PubMed Central.
- Kinetics and Mechanisms of Thiol–Disulfide Exchange Covering Direct Substitution and Thiol Oxidation-Mediated Pathways - PubMed Central. PubMed Central.
- A. Thiol-disulfide exchange mechanism: in the pH range above 8,... - ResearchGate.
- A. Thiol-disulfide exchange mechanism: in the pH range above 8,... - ResearchGate.
- Bioconjugation and crosslinking technical handbook - Thermo Fisher Scientific. Thermo Fisher Scientific.
- The Pyridyl Disulfide Group: A Technical Guide to Thiol-Reactive Bioconjug
- Stability Showdown: A Comparative Guide to Disulfide Bonds in Py-ds-Prp-Osu Conjug
- This compound | 83578-21-6 - Sigma-Aldrich. Sigma-Aldrich.
- Understanding the Synthesis of this compound Hydrochloride. NINGBO INNO PHARMCHEM CO.,LTD.
- Dual reactivity disulfide bridging reagents; enabling new approaches to antibody fragment bioconjug
- Redox-Click Chemistry for Disulfide Formation
- Thiol- and Disulfide-Based Stimulus-Responsive Soft Materials and Self-Assembling Systems - PMC. PubMed Central.
- 83578-21-6|this compound|BLD Pharm. BLD Pharm.
- Unveiling the Potential of this compound Hydrochloride in Advanced Chemical Synthesis - NINGBO INNO PHARMCHEM CO.,LTD.. NINGBO INNO PHARMCHEM CO.,LTD.
- 13.7 Thiols | Organic Chemistry - YouTube. YouTube.
- Pyridyl disulfide-based thiol–disulfide exchange reaction: shaping the design of redox-responsive polymeric materials - Polymer Chemistry (RSC Publishing). Polymer Chemistry (RSC Publishing).
- 2-Pyridineethanamine | C7H10N2 | CID 75919 - PubChem. PubChem.
- 2-(2-Pyridin-4-ylsulfanyl-3-pyridinyl)ethanamine | C12H13N3S - PubChem. PubChem.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Lipid–peptide bioconjugation through pyridyl disulfide reaction chemistry and its application in cell targeting and drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quantification of Thiols and Disulfides - PMC [pmc.ncbi.nlm.nih.gov]
how to prevent premature cleavage of the disulfide bond in 2-(Pyridin-2-yldisulfanyl)ethanamine conjugates
Welcome to the technical support center for 2-(Pyridin-2-yldisulfanyl)ethanamine (PDEA) and related disulfide linker technologies. This resource provides in-depth troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges related to the premature cleavage of disulfide bonds in their bioconjugates.
Section 1: Understanding the Core Chemistry of Disulfide Instability
This section addresses the fundamental mechanisms that govern the stability of disulfide bonds, providing the foundational knowledge needed to troubleshoot effectively.
Q1: What is the primary mechanism of premature disulfide linker cleavage?
A1: The primary mechanism is thiol-disulfide exchange .[1][2] This is a chemical reaction where a thiolate anion (RS⁻) from a free thiol-containing molecule acts as a nucleophile, attacking one of the sulfur atoms in the disulfide bond of your conjugate.[1][3] The reaction proceeds through an SN2-like transition state, resulting in the cleavage of the original disulfide bond and the formation of a new one.[1][3][4] In the context of a bioconjugate, this leads to the premature release of the conjugated payload.
This reaction is highly relevant in biological systems. In blood plasma, the most abundant reactive thiol is free cysteine[5][6]. Intracellularly, the concentration of the reducing agent glutathione (GSH) is approximately 1000-fold higher than in the plasma, creating a highly reductive environment that is designed to cleave disulfide linkers once the conjugate is internalized by a target cell.[7][][][10] Premature cleavage occurs when this reaction happens in circulation before reaching the target.
Figure 1. Mechanism of thiol-disulfide exchange leading to conjugate cleavage.
Q2: What are the key factors that influence the rate of thiol-disulfide exchange and lead to premature cleavage?
A2: Several environmental and structural factors critically influence the stability of the disulfide bond in your PDEA conjugate:
-
pH of the Solution: The reactivity of a thiol is dependent on its deprotonated form, the thiolate anion (S⁻).[11] The concentration of this highly nucleophilic species increases significantly as the pH rises above the pKa of the thiol group (typically 8-9).[11] Therefore, performing reactions or storing conjugates under alkaline (basic) conditions will accelerate disulfide bond cleavage. For enhanced stability, maintaining a slightly acidic to neutral pH (e.g., pH 6.0-7.4) is highly recommended.[11][12]
-
Presence of Reducing Agents: Any molecule containing a free thiol group can act as a reducing agent and initiate cleavage.[13] Common laboratory reagents like Dithiothreitol (DTT), 2-Mercaptoethanol (BME), and Tris(2-carboxyethyl)phosphine (TCEP) are potent reducing agents used intentionally to break disulfide bonds.[13][14][15] However, even low concentrations of endogenous thiols like glutathione (GSH) and cysteine in cell culture media or plasma can cause gradual, premature cleavage over time.[5][7]
-
Steric Hindrance: The accessibility of the disulfide bond to nucleophilic attack is a major determinant of its stability. Introducing bulky chemical groups (e.g., methyl groups) on the carbon atoms adjacent to the disulfide bond can physically shield it from attacking thiols.[] This strategy of increasing steric hindrance is one of the most effective ways to engineer more stable disulfide linkers for in vivo applications.[7][][17]
-
Temperature: Higher temperatures increase the kinetic energy of molecules, leading to a higher frequency of collisions and accelerating the rate of most chemical reactions, including thiol-disulfide exchange. Storing conjugates at reduced temperatures is crucial for long-term stability.[18]
Section 2: Troubleshooting, Prevention, and Storage
This section provides practical advice and direct answers to common problems encountered during the handling, storage, and application of PDEA conjugates.
Q3: My purified PDEA conjugate is showing degradation after just a few days in storage. What are the optimal storage conditions?
A3: This is a common issue often stemming from suboptimal storage buffers and temperatures. To maximize the shelf-life of your conjugate, adhere to the following guidelines:
-
Temperature: Store the conjugate at low temperatures. For short-term storage (1-2 weeks), 4°C is often acceptable. For long-term storage, -20°C or -80°C is strongly recommended to minimize chemical degradation.[18] If you store frozen, flash-freeze aliquots in liquid nitrogen to prevent protein denaturation and avoid repeated freeze-thaw cycles.[12]
-
Buffer pH: The storage buffer should have a pH between 6.0 and 7.4. Avoid basic buffers (pH > 7.5) as they promote the formation of reactive thiolate anions that can cleave the disulfide bond.[11][12]
-
Buffer Composition: Use buffers free of any thiol-containing additives. For example, ensure that no DTT or BME has been carried over from previous steps. Use high-purity, degassed buffers to minimize oxidation.
-
Chelating Agents: Consider adding a chelating agent like EDTA (Ethylenediaminetetraacetic acid) to your buffer. Trace metal ions can sometimes catalyze oxidative and degradative pathways.
-
Protein Concentration: Store the conjugate at a reasonably high concentration (e.g., >1 mg/mL) if possible, as this can sometimes improve stability. However, this must be balanced with solubility considerations.
| Parameter | Suboptimal Condition (High Risk) | Recommended Condition (High Stability) | Rationale |
| pH | > 8.0 | 6.0 - 7.4 | Minimizes formation of reactive thiolate anions.[11] |
| Temperature | Room Temperature or 4°C (long-term) | -20°C to -80°C | Reduces reaction kinetics and degradation rates.[18] |
| Reducing Agents | Any present (e.g., DTT, BME, Cys) | Absent | Prevents initiation of thiol-disulfide exchange. |
| Freeze/Thaw | Multiple cycles | Single aliquot use (avoid cycles) | Preserves protein and conjugate integrity.[12] |
Q4: I am observing significant payload release during my in vitro cell-based assay. How can I mitigate this?
A4: Premature cleavage in cell culture is almost always due to thiol-containing components in the culture medium.
-
Analyze Your Medium: Standard cell culture media like RPMI and DMEM contain free cysteine and other components that can reduce disulfide bonds over a typical 24-72 hour incubation period.
-
Use Thiol-Free Media: If experimentally feasible, switch to a custom or commercially available medium that is deficient in free thiols for the duration of the conjugate incubation.
-
Minimize Incubation Time: Reduce the exposure time of the conjugate to the culture medium as much as the experimental endpoint allows.
-
Include a Control: Always run a control experiment where the conjugate is incubated in the medium alone (without cells) for the same duration. Analyze the supernatant to quantify the amount of "leaked" payload. This will help you differentiate between medium-induced cleavage and cell-mediated cleavage.
Q5: How can I design a more stable PDEA-type conjugate for in vivo use?
A5: For in vivo applications where the conjugate is exposed to plasma thiols for extended periods, intrinsic linker stability is paramount. The most effective strategy is to increase the steric hindrance around the disulfide bond.[][17]
-
Introduce Steric Hindrance: Modify the linker by adding bulky groups, such as two methyl groups, to the carbon atom adjacent to the disulfide. This modification shields the bond from attack by circulating thiols like cysteine and albumin, significantly increasing the conjugate's plasma half-life while still allowing for efficient cleavage in the highly reductive intracellular environment.[7][]
-
Site of Conjugation: The local protein environment where the linker is attached can also influence stability.[6] If you are conjugating to an engineered cysteine on a protein, selecting a site where the surrounding amino acids provide some steric bulk can enhance stability compared to a highly solvent-exposed site.[6]
Section 3: Essential Protocols and Analytical Workflows
Accurate assessment of conjugate stability is critical. This section provides standardized protocols for quantifying stability and integrity.
Protocol: In Vitro Plasma Stability Assay
This assay is essential for predicting the in vivo stability of a disulfide-linked conjugate.[17]
Objective: To measure the rate of payload deconjugation from a bioconjugate in plasma over time.
Methodology:
-
Preparation: Thaw plasma (e.g., human, mouse, rat) at 37°C. Prepare a stock solution of your conjugate in a suitable buffer (e.g., PBS, pH 7.4).
-
Incubation: Spike the conjugate into the plasma to a final concentration of ~100 µg/mL.[17] Immediately mix and incubate in a water bath at 37°C.
-
Time Points: At designated time points (e.g., 0, 1, 6, 24, 48, 96, 168 hours), withdraw an aliquot of the plasma-conjugate mixture.[17]
-
Quenching: Immediately stop any further thiol-disulfide exchange by adding a 20-fold molar excess of a thiol-capping agent like N-ethylmaleimide (NEM).[17] This step is critical for accurate results.
-
Sample Processing & Analysis: Process the samples for analysis. The specific method will depend on your conjugate. The goal is to quantify the amount of intact conjugate remaining.
-
LC-MS (Liquid Chromatography-Mass Spectrometry): This is the gold standard. It can be used to determine the average drug-to-antibody ratio (DAR) over time or to quantify the free payload.[17][19][20]
-
ELISA (Enzyme-Linked Immunosorbent Assay): Use one antibody to capture the conjugate and another antibody (against the payload) to detect the intact conjugate. This allows for quantification of the conjugate that still has its payload attached.[17]
-
-
Data Analysis: Plot the average DAR or the percentage of intact conjugate versus time. From this curve, you can calculate the stability half-life (t½) of the conjugate in plasma.
Figure 2. Experimental workflow for the in vitro plasma stability assay.
Q6: What are the best analytical techniques to confirm the integrity of my conjugate?
A6: A combination of methods is often required to get a complete picture of your conjugate's purity and stability.[21]
-
Non-Reducing SDS-PAGE or CE-SDS: These are excellent, straightforward methods to check for gross fragmentation.[21] If your conjugate is composed of multiple subunits linked by disulfide bonds (like an antibody), premature cleavage of inter-chain disulfides will result in the appearance of smaller fragments (e.g., light and heavy chains) under non-reducing conditions.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is the most powerful technique and is considered the "gold standard".[20]
-
Intact Mass Analysis: Can confirm the overall mass of the conjugate and reveal different drug-to-antibody ratio (DAR) species.
-
Peptide Mapping: The protein is digested under non-reducing conditions, and the resulting disulfide-linked peptides are analyzed by LC-MS/MS.[19][20] This method can precisely identify which disulfide bonds are present, which are cleaved, and can detect scrambled or incorrect linkages.[19]
-
-
Ellman's Assay: This spectroscopic assay quantifies the number of free thiol groups in a sample. An increase in free thiols over time in a solution of your conjugate indicates disulfide bond reduction.[21]
References
-
Kinetics and Mechanisms of Thiol–Disulfide Exchange Covering Direct Substitution and Thiol Oxidation-Mediated Pathways. Antioxidants & Redox Signaling.[Link]
-
On the mechanism of spontaneous thiol–disulfide exchange in proteins. Physical Chemistry Chemical Physics.[Link]
-
Mechanism of Thiolate−Disulfide Interchange Reactions in Biochemistry. The Journal of Organic Chemistry.[Link]
-
Thiol–disulfide exchange is involved in the catalytic mechanism of peptide methionine sulfoxide reductase. Proceedings of the National Academy of Sciences.[Link]
-
The Most Effective Reducing Agent for Disulfide Bonds in Proteins. Let's Talk Academy.[Link]
-
Kinetics and mechanisms of thiol-disulfide exchange covering direct substitution and thiol oxidation-mediated pathways. Antioxidants & Redox Signaling.[Link]
-
Analysis of Disulfide Bond Formation in Therapeutic Proteins. Royal Society of Chemistry.[Link]
-
Breaking a Couple: Disulfide Reducing Agents. Digital.CSIC.[Link]
-
A Potent, Versatile Disulfide-Reducing Agent from Aspartic Acid. ACS Publications.[Link]
-
Recent Mass Spectrometry-based Techniques and Considerations for Disulfide Bond Characterization in Proteins. National Institutes of Health.[Link]
-
The influence of disulfide bonds on the mechanical stability of proteins is context dependent. Proceedings of the National Academy of Sciences.[Link]
-
Lipid–peptide bioconjugation through pyridyl disulfide reaction chemistry and its application in cell targeting and drug delivery. Journal of Nanobiotechnology.[Link]
-
Linkers: An Assurance for Controlled Delivery of Antibody-Drug Conjugate. National Institutes of Health.[Link]
-
Disulfide bond formation and its impact on the biological activity and stability of recombinant therapeutic proteins. University of Waterloo.[Link]
-
Exo-Cleavable Linkers: Enhanced Stability and Therapeutic Efficacy in Antibody–Drug Conjugates. Journal of Medicinal Chemistry.[Link]
-
Antibody-small molecule drug conjugates with disulfide linkers. ResearchGate.[Link]
-
Stabilization of Peptides against Proteolysis through Disulfide-Bridged Conjugation with Synthetic Aromatics. ResearchGate.[Link]
-
Application of a water-soluble pyridyl disulfide amine linker for use in Cu-free click bioconjugation. National Institutes of Health.[Link]
-
Peptide-Drug Conjugates with Different Linkers for Cancer Therapy. Molecules.[Link]
-
Decoupling stability and release in disulfide bonds with antibody-small molecule conjugates. Nature Chemical Biology.[Link]
-
Pyridyl Disulfide Reaction Chemistry: An Efficient Strategy toward Redox-Responsive Cyclic Peptide–Polymer Conjugates. ResearchGate.[Link]
-
From Stability to Function: The Importance of Disulfide Bonds in Proteins. Metware Biotechnology.[Link]
-
Pyridyl disulfide-based thiol–disulfide exchange reaction: shaping the design of redox-responsive polymeric materials. Polymer Chemistry.[Link]
-
Transport & Storage of Antibody Drug Conjugates (ADCs). Single Use Support.[Link]
-
How to store antibody-linker conjugation during Antibody drug conjugate (ADC) development? ResearchGate.[Link]
-
Mechanism of S N 2 Disulfide Bond Cleavage by Phosphorus Nucleophiles. Implications for Biochemical Disulfide Reducing Agents. ResearchGate.[Link]
-
Antibody Screening and Custom-conjugation - Tips and guidelines. Akoya Biosciences.[Link]
-
Protocol to generate, purify, and analyze antibody-oligonucleotide conjugates from off-the-shelf antibodies. STAR Protocols.[Link]
-
Conjugation of monoclonal antibodies. Mario Roederer's Lab.[Link]
Sources
- 1. Kinetics and Mechanisms of Thiol–Disulfide Exchange Covering Direct Substitution and Thiol Oxidation-Mediated Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Kinetics and mechanisms of thiol-disulfide exchange covering direct substitution and thiol oxidation-mediated pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Decoupling stability and release in disulfide bonds with antibody-small molecule conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Linkers: An Assurance for Controlled Delivery of Antibody-Drug Conjugate - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Application of a water-soluble pyridyl disulfide amine linker for use in Cu-free click bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. uwaterloo.ca [uwaterloo.ca]
- 12. researchgate.net [researchgate.net]
- 13. Protein Denaturing and Reducing Agents | Thermo Fisher Scientific - US [thermofisher.com]
- 14. letstalkacademy.com [letstalkacademy.com]
- 15. biosynth.com [biosynth.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. susupport.com [susupport.com]
- 19. How to Analyze Protein Disulfide Bonds - Creative Proteomics [creative-proteomics.com]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. books.rsc.org [books.rsc.org]
Technical Support Center: Troubleshooting Low Conjugation Efficiency with 2-(Pyridin-2-yldisulfanyl)ethanamine (PDEA)
Welcome to the technical support center for bioconjugation using 2-(Pyridin-2-yldisulfanyl)ethanamine (PDEA). This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guidance and address common challenges encountered during the use of this heterobifunctional crosslinker. As Senior Application Scientists, we have compiled this guide based on established chemical principles and field-proven insights to help you optimize your conjugation strategies and achieve high-efficiency results.
Troubleshooting Guide
This section is formatted in a question-and-answer style to directly address specific issues you may encounter during your experiments. We will diagnose problems step-by-step, from reagent integrity to reaction optimization.
Q1: My overall conjugation yield is unexpectedly low. Where should I begin troubleshooting?
Low yield is a common issue that can arise from multiple factors related to reagents, reaction conditions, or the biomolecules themselves.[1][2] A systematic approach is the most effective way to identify and resolve the root cause.
Step 1: Verify Reagent and Biomolecule Integrity The quality of your starting materials is the foundation of a successful conjugation.
-
PDEA and NHS-Ester Reagents: Ensure that moisture-sensitive reagents, especially any N-hydroxysuccinimide (NHS) esters used to activate carboxyl groups, have been stored under the recommended desiccated conditions (e.g., -20°C).[1] Before opening, always allow the vials to equilibrate to room temperature to prevent condensation, which can lead to hydrolysis.[1]
-
Biomolecule Quality: Use high-purity (>95%) proteins or antibodies for your reaction. Impurities can compete with the target molecule for labeling, reducing efficiency.[2]
-
Thiol-Containing Molecule: Confirm that the thiol group on your cysteine-containing peptide or protein is free and not oxidized to a disulfide. This may require a pre-reduction step.
Step 2: Scrutinize Reaction Conditions Once reagents are validated, review your reaction parameters. The conjugation process involves two distinct reactions—the thiol-disulfide exchange and the amine coupling—each with its own optimal conditions.
-
Buffer Composition: Verify that your buffers are compatible with the specific reaction chemistry. Amine-containing buffers like Tris and glycine are incompatible with NHS-ester couplings as they compete for the reaction.[1][2][3]
-
pH Control: The pH of the reaction is one of the most critical factors. A suboptimal pH can halt the reaction entirely.[4]
-
Stoichiometry: Re-evaluate the molar ratios of your reactants. Insufficient crosslinker will lead to low yield, while a large excess can cause other issues like protein precipitation.[5]
Step 3: Analyze the Purification Process Yield can be lost during post-reaction cleanup.[2] Evaluate your purification method (e.g., dialysis, size-exclusion chromatography) to ensure it is suitable for your conjugate and that you are not inadvertently discarding the product.
Below is a logical workflow to guide your troubleshooting process.
Caption: A step-by-step workflow for troubleshooting low conjugation yield.
Q2: I suspect an issue with the thiol-disulfide exchange step. How can I optimize it?
The reaction between the pyridyl disulfide group of PDEA and a thiol on your biomolecule is a thiol-disulfide exchange. Its efficiency is highly dependent on several factors.
1. Ensure the Thiol is Reduced and Accessible:
-
Pre-reduction: Intramolecular or intermolecular disulfide bonds within your protein or peptide must be reduced to free thiols. Incubate your biomolecule with a reducing agent like Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP).
-
Removal of Reducing Agent: It is critical to remove the reducing agent after reduction and before adding PDEA.[6] DTT will compete with your biomolecule's thiol, and TCEP can reduce the pyridyl disulfide moiety on PDEA. Use a desalting column or dialysis for removal.
-
Steric Hindrance: The reaction rate is significantly affected by the size and accessibility of the thiol.[4] If the cysteine residue is buried within the protein's 3D structure, the reaction will be slow or may not occur at all.[4][7] Consider partial denaturation if the native structure is not required for your application.
2. Optimize the Reaction pH: The attacking thiol must be in its deprotonated, nucleophilic thiolate anion (S⁻) form. The concentration of the thiolate anion increases as the pH rises above the thiol's pKa (typically 8.0-9.0 for cysteine).
-
Optimal pH Range: While the exchange can occur over a broad pH range, a pH of 7.0 - 8.0 is generally recommended as a starting point. This provides a good balance between forming the reactive thiolate and maintaining the stability of the protein and the pyridyl disulfide group, which is stable at pH ≤8.[8]
-
Kinetics vs. Stability: Reaction rates are faster at higher pH (e.g., 8.0-8.5), but the risk of side reactions like disulfide scrambling also increases.[4]
| Parameter | Recommended Condition | Rationale & Key Considerations |
| pH | 7.0 - 8.0 | Balances the need for the reactive thiolate form (S⁻) with protein and reagent stability. Reaction is faster at the higher end of this range.[4] |
| Temperature | Room Temperature (20-25°C) | Provides sufficient energy for the reaction without denaturing most proteins. |
| Reaction Time | 1 - 4 hours | Monitor progress if possible. Reaction may be complete within minutes or require several hours depending on steric hindrance.[9] |
| Molar Ratio | 5-20 fold molar excess of PDEA | Ensures the reaction is driven towards the product. The optimal ratio should be determined empirically. |
3. Monitor the Reaction: A key advantage of using a pyridyl disulfide reagent is that the reaction progress can be monitored in real-time. The byproduct, pyridine-2-thione, has a distinct UV absorbance maximum around 343 nm .[9][10] By measuring the increase in absorbance at this wavelength, you can confirm the reaction is proceeding and determine its endpoint.
Q3: The coupling of my activated molecule (via NHS ester) to the PDEA amine seems inefficient. What could be the problem?
If you are first reacting a carboxyl-containing molecule with an NHS ester and then conjugating it to the primary amine of PDEA, the efficiency of this step is critical.
1. Incompatible Buffer System: This is the most common cause of failure for NHS-ester reactions.[2]
-
Problem: Primary amine-containing buffers, such as Tris (TBS) or glycine , will compete with the amine on PDEA, drastically reducing or completely inhibiting your desired reaction.[1][3]
-
Solution: Perform a buffer exchange into a non-amine-containing buffer before the reaction.
| Compatible Buffers (pH 7.2-8.5) | Incompatible Buffers |
| Phosphate-Buffered Saline (PBS) | Tris-Buffered Saline (TBS) |
| Bicarbonate / Carbonate | Glycine Buffers |
| Borate | Ammonia-containing solutions |
| HEPES | - |
2. NHS-Ester Hydrolysis: The NHS ester is highly susceptible to hydrolysis (reaction with water), especially at alkaline pH.[3]
-
Problem: The half-life of an NHS ester can be as short as 10 minutes at pH 8.6.[3] If the reagent is added to the aqueous buffer long before the reactant, it may be inactivated before it has a chance to react.
-
Solution: Always prepare the NHS ester solution in a dry, water-miscible organic solvent like anhydrous DMSO or DMF immediately before use.[11][12] Add this solution directly to the buffered solution of your biomolecule to initiate the reaction.
3. Suboptimal pH: The reaction between an amine and an NHS ester is strongly pH-dependent.[12]
-
Problem: At a pH below ~7.5, the primary amine on PDEA will be protonated (-NH₃⁺), rendering it non-nucleophilic. At a pH above 9.0, the rate of NHS-ester hydrolysis becomes excessively high.
-
Solution: The optimal pH for NHS-ester coupling is 8.3-8.5 .[11][12] Use a reliable buffer system, like 0.1 M sodium bicarbonate, to maintain this pH throughout the reaction.[13]
Frequently Asked Questions (FAQs)
What is the mechanism of action for PDEA in a typical bioconjugation?
PDEA is a heterobifunctional crosslinker, meaning it has two different reactive groups. It facilitates a two-step conjugation.
-
Thiol-Disulfide Exchange: A free thiol (R₁-SH) from a biomolecule (e.g., a cysteine on a protein) attacks the disulfide bond of PDEA. This forms a new, stable disulfide bond with the biomolecule and releases the byproduct pyridine-2-thione.
-
Amide Bond Formation: The primary amine (-NH₂) on the other end of the PDEA linker then acts as a nucleophile to react with an activated carboxyl group (e.g., an NHS ester) on a second molecule (R₂-COOH), forming a stable amide bond.
The overall process links R₁ and R₂ via the PDEA molecule.
Caption: Effect of pH on the thiol-thiolate equilibrium.
As pH increases above the pKa, the concentration of the reactive thiolate increases, leading to a faster reaction rate. [4]Therefore, for efficient conjugation, a pH of 7.0-8.0 is recommended as a starting point.
How should I prepare my thiol-containing protein before conjugation?
Proper preparation is crucial for high efficiency. The goal is to have a purified protein with a maximum number of free, reduced thiol groups.
Protocol: Protein Reduction and Desalting
-
Dissolve Protein: Dissolve your protein or peptide in a déassed, amine-free buffer (e.g., PBS, pH 7.2).
-
Add Reducing Agent: Add a 10- to 20-fold molar excess of DTT or TCEP.
-
DTT: A common and effective choice.
-
TCEP: An alternative that does not absorb at 280 nm and is more stable, but it can potentially reduce the pyridyl disulfide linker if not removed.
-
-
Incubate: Incubate the reaction for 30-60 minutes at room temperature. For proteins with very stable disulfide bonds, incubation at 37°C may be required.
-
Remove Reducing Agent: Immediately remove the excess reducing agent using a desalting column (e.g., Zeba™ Spin Desalting Columns) equilibrated with your desired reaction buffer (e.g., PBS, pH 7.4). This step is critical to prevent the reducing agent from interfering with the PDEA reagent. [6]5. Proceed Immediately: Use the reduced, purified protein immediately in the conjugation reaction to prevent re-oxidation of the thiols by atmospheric oxygen.
What are common side reactions and how can I minimize them?
-
Disulfide Scrambling: At high pH (>8.5), thiolate anions can attack existing disulfide bonds on your protein, leading to incorrect disulfide pairing and potential aggregation.
-
Minimization: Keep the pH in the recommended range (7.0-8.0) and work quickly.
-
-
NHS-Ester Hydrolysis: As discussed, NHS esters react with water.
-
Minimization: Use a pH of 8.3-8.5, work with concentrated solutions, and add the NHS-ester reagent (dissolved in anhydrous DMSO/DMF) to the reaction last. [3][12]* Oxidation of Thiols: Free thiols can re-oxidize to form disulfide bonds, especially in the presence of oxygen or metal ions.
-
Minimization: Use degassed buffers and consider adding a chelating agent like 1 mM EDTA to your buffers to sequester divalent metal cations that can catalyze oxidation.
-
References
- AbOliGo. (n.d.). Bioconjugation Optimization & Troubleshooting.
- Benchchem. (n.d.). Troubleshooting low yield in bioconjugation reactions.
-
Di Meo, C., et al. (2019). Lipid–peptide bioconjugation through pyridyl disulfide reaction chemistry and its application in cell targeting and drug delivery. Journal of Nanobiotechnology, 17(1), 79. [Link]
- Creative Biolabs. (n.d.). Troubleshooting Guides.
- kbDNA. (2022). Bioconjugation Chemistry: Challenges and Solutions.
-
Lee, K. C., et al. (1999). Quantitative Analysis of Derivatized Proteins Prepared with Pyridyl Disulfide-Containing Cross-Linkers by High-Performance Liquid Chromatography. Bioconjugate Chemistry, 10(6), 956-960. [Link]
-
Grindy, S. C., et al. (2015). Steric Effects in Peptide and Protein Exchange with Activated Disulfides. Biomacromolecules, 16(10), 3296-3303. [Link]
- Vector Labs. (n.d.). Bioconjugation Troubleshooting Guide.
- Ruffner, F. M., et al. (1998). Copolymers of N-(2-hydroxypropyl)methacrylamide with N-methacryloyl-glycyl-glycine-2-pyridyldithioethylamide: synthesis and characterization. Polymer, 39(23), 5765-5771. (Referenced in a review on pyridyl disulfide monomers).
-
Application of a water-soluble pyridyl disulfide amine linker for use in Cu-free click bioconjugation. PMC. [Link]
- Chen, Y., & Hogg, P. J. (2013). Disulfide bond formation and its impact on the biological activity and stability of recombinant therapeutic proteins produced by. Critical Reviews in Biotechnology, 33(4), 348-359.
- Hata, M., & Sibi, M. P. (2011). Chemistry and Enzymology of Disulfide Cross-linking in Proteins. Current Protocols in Protein Science, Chapter 14, Unit 14.5.
- Winther, J. R., & Thorpe, C. (2014). Quantification of Thiols and Disulfides. Biochimica et Biophysica Acta (BBA) - General Subjects, 1840(2), 838-846.
- Singh, R., & Lillard, J. W. (2009). Thiol- and Disulfide-Based Stimulus-Responsive Soft Materials and Self-Assembling Systems. Macromolecules, 42(12), 4157-4168.
-
Yi, Y., et al. (2008). Synthesis of a Pyridyl Disulfide End-Functionalized Glycopolymer for Conjugation to Biomolecules and Patterning on Gold Surfaces. Biomacromolecules, 9(7), 1979-1984. [Link]
- Varghese, O. P., et al. (2017). Modulating Thiol pKa Promotes Disulfide Formation at Physiological pH: An Elegant Strategy To Design Disulfide Cross-Linked Hyaluronic Acid Hydrogels. Biomacromolecules, 18(10), 3345-3353.
- Benchchem. (n.d.). Stability Showdown: A Comparative Guide to Disulfide Bonds in Py-ds-Prp-Osu Conjugates.
- Roy, D., et al. (2020). Pyridyl disulfide-based thiol–disulfide exchange reaction: shaping the design of redox-responsive polymeric materials. Polymer Chemistry, 11(45), 7151-7171.
- Kim, Y., et al. (2010). Synthesis of Pyridyl Disulfide-Functionalized Nanoparticles for Conjugating Thiol-Containing Small Molecules, Peptides, and Proteins.
- Lumiprobe. (n.d.). NHS ester labeling of amino biomolecules.
- Nagy, P. (2013). Kinetics and Mechanisms of Thiol–Disulfide Exchange Covering Direct Substitution and Thiol Oxidation-Mediated Pathways. Antioxidants & Redox Signaling, 18(13), 1623-1641.
- Wang, Y., et al. (2018). Optimizing Conjugation Chemistry, Antibody Conjugation Site and Surface Density in Antibody-Nanogel Conjugates (ANCs) for Cell-Specific Drug Delivery. Molecular Pharmaceutics, 15(7), 2678-2688.
- Gohy, J.-F., et al. (2019). Pyridyl Disulfide Reaction Chemistry: An Efficient Strategy toward Redox-Responsive Cyclic Peptide–Polymer Conjugates. ACS Macro Letters, 8(10), 1347-1352.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Synthesis of this compound Hydrochloride.
- Lumiprobe. (n.d.). NHS Ester Labeling of Biomolecules Containing Primary Amino Groups.
- Glen Research. (n.d.). Technical Brief - NHS Ester Amine Reaction for Oligonucleotide Labeling.
- Gohy, J.-F., et al. (2019).
- IDT DNA. (n.d.). Protocol for Conjugating NHS-Ester Modifications to Amino-Labeled Oligonucleotides.
- Thermo Fisher Scientific. (n.d.). Amine-Reactive Crosslinker Chemistry.
- Breinbauer, R., et al. (2021). Thermodynamic Overview of Bioconjugation Reactions Pertinent to Lysine and Cysteine Peptide and Protein Residues. Molecules, 26(11), 3237.
- Creative Proteomics. (n.d.). Carbodiimide Crosslinker Chemistry: EDC and DCC.
- Fan, Y., & Yang, F. (2015). Effects of the poly(ethylene glycol) hydrogel crosslinking mechanism on protein release.
- Thermo Fisher Scientific. (n.d.). Amine-Reactive Crosslinker Chemistry.
- Akoya Biosciences. (n.d.). Conjugating CODEX® tags on antibodies of choice.
- Kim, J. H., et al. (2019). Highly Robust and Optimized Conjugation of Antibodies to Nanoparticles using Quantitatively Validated Protocols. Scientific Reports, 9(1), 1-12.
- GenScript. (2025). Optimized Conjugation Solution for Precise Extrahepatic Delivery of Small Nucleic Acid Drug. YouTube.
- Thermo Fisher Scientific. (n.d.). Carbodiimide Crosslinker Chemistry.
- Bishop, C. J., et al. (2022). Crosslinking-Dependent Drug Kinetics in Hydrogels for Ophthalmic Delivery. Gels, 8(1), 44.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Troubleshooting Guides - Creative Biolabs [creative-biolabs.com]
- 3. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 4. Steric Effects in Peptide and Protein Exchange with Activated Disulfides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. vectorlabs.com [vectorlabs.com]
- 6. Synthesis of a Pyridyl Disulfide End-Functionalized Glycopolymer for Conjugation to Biomolecules and Patterning on Gold Surfaces - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Bioconjugation Chemistry: Challenges and Solutions [kbdna.com]
- 8. Disulfide-containing monomers in chain-growth polymerization - Polymer Chemistry (RSC Publishing) DOI:10.1039/D2PY01291J [pubs.rsc.org]
- 9. Lipid–peptide bioconjugation through pyridyl disulfide reaction chemistry and its application in cell targeting and drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scispace.com [scispace.com]
- 11. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 12. lumiprobe.com [lumiprobe.com]
- 13. glenresearch.com [glenresearch.com]
strategies to improve the yield of 2-(Pyridin-2-yldisulfanyl)ethanamine synthesis
Last Updated: 2026-01-16
Introduction
Welcome to the technical support center for the synthesis of 2-(Pyridin-2-yldisulfanyl)ethanamine and its hydrochloride salt (PDEA). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions (FAQs), and optimized protocols. As a crucial bifunctional linker in bioconjugation, nanogel formation for antigen delivery, and the development of polymer-protein nanostructures, robust and high-yield synthesis of PDEA is paramount.[1][2] This document aims to address common challenges encountered during its synthesis, drawing from established chemical principles and field-proven insights to enhance your experimental success.
Chemical Overview
The synthesis of this compound typically involves a thiol-disulfide exchange reaction between cystamine or a protected form of 2-aminoethanethiol and 2,2'-dipyridyl disulfide (Aldrithiol™-2) or a related pyridyl disulfide precursor. An alternative common route involves the reaction of cysteamine with 2-mercaptopyridine N-oxide. Understanding the nuances of these reactions is key to troubleshooting and optimizing the yield.
Troubleshooting Guide & FAQs
This section is structured in a question-and-answer format to directly address specific issues you may encounter during the synthesis of PDEA.
Issue 1: Low or No Product Yield
Question: I am getting a very low yield, or in some cases, no desired product at all. What are the likely causes and how can I fix this?
Answer:
Low or non-existent yield is a common frustration that can often be traced back to a few critical factors. Let's break down the potential culprits and their solutions.
A. Purity and Reactivity of Starting Materials:
-
2,2'-Dipyridyl Disulfide (Aldrithiol™-2): This reagent is susceptible to degradation, especially with prolonged exposure to light and moisture. Ensure you are using a high-purity grade and consider testing its reactivity if it has been stored for an extended period. A simple test involves reacting a small amount with a known thiol like glutathione and monitoring the release of 2-thiopyridone, which has a characteristic UV absorbance maximum around 343 nm.
-
Cystamine Dihydrochloride: This is the most common source of the 2-aminoethanethiol moiety. It's crucial to ensure its complete conversion to the free base form before the reaction. Inadequate neutralization will result in a low concentration of the reactive free thiol.
-
Solvent Quality: Ensure your solvents are anhydrous and free of peroxides, especially when using ethers like THF or dioxane. Peroxides can lead to unwanted side reactions.
B. Reaction Conditions:
-
pH Control: The thiol-disulfide exchange reaction is highly pH-dependent. The attacking thiol must be in its thiolate form (S⁻) to be nucleophilic. Therefore, the reaction should be carried out under basic conditions. However, excessively high pH can lead to side reactions. A pH range of 8.0-9.0 is generally optimal.
-
Temperature: While the reaction often proceeds at room temperature, gentle heating (40-50 °C) can sometimes improve the reaction rate. However, be cautious, as higher temperatures can also promote side reactions and degradation of the product.
-
Atmosphere: Thiols are susceptible to oxidation by atmospheric oxygen, which can lead to the formation of undesired symmetrical disulfides. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can significantly improve the yield by preventing this side reaction.
C. Work-up and Purification:
-
Extraction pH: During the work-up, the pH of the aqueous phase is critical for efficient extraction of the product. PDEA has a primary amine, so it will be protonated and water-soluble at acidic pH. To extract it into an organic solvent, the aqueous phase should be basified (pH > 10).
-
Product Lability: The disulfide bond in PDEA can be cleaved under certain conditions. Avoid strongly acidic or basic conditions for prolonged periods during work-up and purification.
Workflow for Troubleshooting Low Yield
Sources
side reactions of 2-(Pyridin-2-yldisulfanyl)ethanamine and how to avoid them
Technical Support Center: 2-(Pyridin-2-yldisulfanyl)ethanamine (PDEA)
Welcome to the technical support center for this compound (PDEA) and related pyridyl disulfide reagents. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of using this versatile crosslinker. Here, we address common challenges, provide in-depth troubleshooting advice, and offer detailed protocols to help you avoid unwanted side reactions and achieve optimal results in your experiments.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you might encounter during your experiments with PDEA. Each issue is presented in a question-and-answer format, detailing the probable causes and providing step-by-step solutions.
Question 1: Why is my thiol-conjugation yield unexpectedly low?
Probable Causes:
-
Incorrect pH: The core of PDEA chemistry is the thiol-disulfide exchange reaction, which is highly pH-dependent. The reactive species is the thiolate anion (RS-), not the protonated thiol (RSH).[1][2][3] If the pH is too low (significantly below the pKa of your thiol), the concentration of the reactive thiolate will be insufficient, leading to a slow or incomplete reaction.
-
Thiol Oxidation: Free thiols are susceptible to oxidation, forming disulfide bonds with each other (homodimerization) before they can react with PDEA. This is particularly problematic in the presence of dissolved oxygen or trace metal ions.
-
Steric Hindrance: The accessibility of the thiol group on your molecule of interest can dramatically affect reaction kinetics.[4] Bulky neighboring groups can prevent the pyridyl disulfide group from approaching the thiol, reducing the reaction rate.
-
Hydrolysis of PDEA: While generally stable, prolonged incubation in aqueous buffers, especially at very high or low pH, can lead to hydrolysis of the PDEA reagent, rendering it inactive.
Solutions:
-
Optimize Reaction pH:
-
Maintain a reaction pH between 7.0 and 8.0. This range provides a good balance, ensuring a sufficient concentration of the nucleophilic thiolate anion while minimizing potential side reactions like hydrolysis.[2] The rate of the reaction typically increases with pH up to the point where most of the attacking thiol is deprotonated.[1]
-
For thiols with unusually high pKa values, you may need to increase the pH to 8.5 or even 9.0, but be mindful of the stability of your protein or molecule of interest at these alkaline conditions.[4]
-
-
Prevent Thiol Oxidation:
-
Work with freshly prepared, degassed buffers. Sparging buffers with an inert gas like nitrogen or argon for 15-30 minutes before use can significantly reduce dissolved oxygen.
-
Incorporate a small amount of a chelating agent like EDTA (1-2 mM) in your reaction buffer to sequester divalent metal ions that can catalyze thiol oxidation.[2]
-
-
Address Steric Hindrance:
-
Increase the reaction time or the molar excess of the PDEA reagent to drive the reaction to completion.
-
If possible, consider engineering the thiol site to be in a more accessible region of the protein or molecule.
-
-
Monitor Reaction Progress:
-
The thiol-disulfide exchange reaction releases one molecule of pyridine-2-thione for every successful conjugation. This release can be monitored spectrophotometrically by measuring the absorbance at 343 nm. This allows you to track the reaction kinetics in real-time and confirm its completion.
-
Question 2: I'm observing unexpected byproducts. What are they and how can I get rid of them?
Probable Causes:
-
Disulfide Scrambling: This occurs when a free thiol attacks a newly formed disulfide bond, leading to a mixture of disulfide-linked products. This is a common issue when working with molecules that have multiple cysteine residues.[2]
-
Reaction with Reducing Agents: If your sample contains common reducing agents like Dithiothreitol (DTT) or β-mercaptoethanol (BME), they will readily react with the pyridyl disulfide group of PDEA, consuming the reagent and preventing your desired conjugation.[5] These agents are often carried over from protein purification steps.
-
Non-specific Reactions of the Amine Group: The primary amine on PDEA is a nucleophile and can participate in side reactions if your molecule of interest contains reactive electrophiles (e.g., active esters, isothiocyanates) that were intended for another purpose.
Solutions:
-
Purify Your Starting Material:
-
Ensure your thiol-containing molecule is free from reducing agents. Use dialysis, desalting columns, or buffer exchange to remove any residual DTT or BME before starting the conjugation.
-
-
Control Stoichiometry:
-
Use a controlled molar excess of the PDEA reagent. A large excess can sometimes promote side reactions. Start with a 5- to 10-fold molar excess and optimize from there.
-
-
Implement a Quenching Step:
-
Once the primary reaction is complete (as monitored by pyridine-2-thione release), quench any unreacted pyridyl disulfide groups. This can be done by adding a small molecule thiol like L-cysteine or BME to consume the excess reagent.
-
Caution: Quenching with a large excess of a strong reducing agent like DTT can potentially reduce your newly formed disulfide bond. Use a milder thiol in a slight excess.
-
-
Purify the Final Conjugate:
-
After the reaction and quenching steps, purify your final conjugate to remove byproducts, unreacted starting materials, and the quenching agent. Common methods include:
-
Size Exclusion Chromatography (SEC): Separates molecules based on size, effective for removing small molecule impurities.
-
Affinity Chromatography: If your protein has an affinity tag (like a His-tag), this is a highly specific method for purification.[6][7]
-
Ion Exchange Chromatography: Separates based on charge.
-
Dialysis/Buffer Exchange: Useful for removing small molecule byproducts and exchanging the sample into a final storage buffer.
-
-
| Common Byproduct | Probable Cause | Recommended Action |
| Homodimers of starting material | Thiol oxidation before PDEA addition | Degas buffers, use EDTA, work quickly. |
| Mixed disulfides (scrambling) | Reaction with multiple Cys residues | Optimize pH and stoichiometry, consider site-directed mutagenesis. |
| PDEA-Reducing Agent adduct | Contamination with DTT/BME | Purify starting protein via dialysis or desalting column. |
| Unconjugated starting material | Incomplete reaction | Optimize pH, increase reaction time or PDEA concentration. |
Frequently Asked Questions (FAQs)
Q: What is the optimal pH for reacting PDEA with a thiol? A: The optimal pH is generally between 7.0 and 8.0. The reaction rate is dependent on the concentration of the thiolate anion (RS-), which increases as the pH rises above the thiol's pKa (typically ~8.5 for cysteine).[1][8] A pH of 7.0-8.0 provides a good compromise between reaction rate and the stability of most biomolecules. Reactions at acidic pH (e.g., 4-5) are significantly slower.[4]
Q: How should I prepare and store PDEA solutions? A: PDEA is typically supplied as a hydrochloride salt, which is stable as a solid. For use, prepare a stock solution in a dry, water-miscible organic solvent like DMSO or DMF. Store this stock solution at -20°C, protected from moisture. Avoid preparing large aqueous stock solutions, as the disulfide bond is susceptible to slow hydrolysis over time. Prepare aqueous working solutions fresh just before use.
Q: Can I use DTT or TCEP to reduce a disulfide bond on my protein before reacting it with PDEA? A: Yes, but the reducing agent must be completely removed before adding PDEA.
-
TCEP (Tris(2-carboxyethyl)phosphine): TCEP is an excellent choice as it is a potent, odorless reducing agent that is less prone to air oxidation.
-
DTT (Dithiothreitol): DTT is also effective but has a strong odor and is less stable. After reduction, you must remove the excess TCEP or DTT using a desalting column (e.g., G-25) or dialysis.[5] Any residual reducing agent will react with your PDEA reagent, inhibiting the desired conjugation.
Q: How can I confirm that my conjugation reaction was successful? A: There are several methods:
-
Spectrophotometry: Monitor the release of the pyridine-2-thione byproduct at 343 nm (Molar extinction coefficient ≈ 8080 M⁻¹cm⁻¹). This provides a direct quantitative measure of the reaction.
-
Mass Spectrometry (MS): The most definitive method. Analyzing the final product by MALDI-TOF or ESI-MS will show a mass shift corresponding to the addition of the PDEA moiety.
-
SDS-PAGE: If you are conjugating a small molecule to a larger protein, you may see a slight shift in the protein's migration on an SDS-PAGE gel.
-
Chromatography (HPLC/FPLC): A successful conjugation will result in a product with different chromatographic properties (e.g., retention time) than the starting materials.
Visualizing the Process: Reaction and Troubleshooting
To better understand the chemistry and decision-making process, the following diagrams illustrate the core reaction and a general troubleshooting workflow.
Caption: Mechanism of PDEA conjugation with a protein thiol.
Caption: A workflow for troubleshooting PDEA conjugation reactions.
References
-
Nagy, P. (2013). Kinetics and mechanisms of thiol-disulfide exchange covering direct substitution and thiol oxidation-mediated pathways. Antioxidants & Redox Signaling, 18(13), 1623–1641. [Link]
-
Lope-Piedrafita, S., et al. (2019). Lipid–peptide bioconjugation through pyridyl disulfide reaction chemistry and its application in cell targeting and drug delivery. Journal of Nanobiotechnology, 17(1), 73. [Link]
-
Stemp, E. D., et al. (2015). Thiol-Disulfide Exchange in Peptides Derived from Human Growth Hormone. Journal of Pharmaceutical Sciences, 104(3), 967–976. [Link]
-
Nagy, P. (2013). Kinetics and mechanisms of thiol-disulfide exchange covering direct substitution and thiol oxidation-mediated pathways. Antioxidants & Redox Signaling, 18(13), 1623–1641. [Link]
-
Aranda, J., et al. (2009). Theoretical Insights into the Mechanism for Thiol/Disulfide Exchange. The Journal of Physical Chemistry B, 113(26), 9036–9042. [Link]
-
Karplus, M., et al. (2014). On the mechanism of spontaneous thiol–disulfide exchange in proteins. Physical Chemistry Chemical Physics, 16(15), 6957-6965. [Link]
-
Liu, H., et al. (2018). Using hydrogen peroxide to prevent antibody disulfide bond reduction during manufacturing process. mAbs, 10(3), 500–510. [Link]
- Basey, C., et al. (2017). Prevention of protein disulfide bond reduction.
-
Spokoyny, A. M., et al. (2013). Site‐Selective Disulfide Modification of Proteins: Expanding Diversity beyond the Proteome. Angewandte Chemie International Edition, 52(52), 13798-13812. [Link]
-
Badescu, G., et al. (2014). Bridging Disulfides for Stable and Defined Antibody Drug Conjugates. Bioconjugate Chemistry, 25(6), 1124–1136. [Link]
-
Liu, H., et al. (2018). Using hydrogen peroxide to prevent antibody disulfide bond reduction during manufacturing process. mAbs, 10(3), 500-510. [Link]
-
Hansen, R. E., et al. (2009). Quantification of Thiols and Disulfides. Methods in Enzymology, 463, 13-26. [Link]
-
Li, F., et al. (2014). Simple and Efficient Method to Purify DNA–Protein Conjugates and Its Sensing Applications. Analytical Chemistry, 86(2), 1083–1089. [Link]
-
Zhang, H., et al. (2022). Efficient Synthesis of Protein–Polymer Conjugates with Open-Air Fabrication and Facile Purification Driven by the Thermoresponsive Protein–Polymer Conjugate. ACS Au, 2(10), 2275-2285. [Link]
-
Kumar, V., et al. (2012). Large Scale Solid Phase Synthesis of Peptide Drugs: Use of Commercial Anion Exchange Resin as Quenching Agent for Removal of Iodine during Disulphide Bond Formation. Journal of Amino Acids, 2012, 590325. [Link]
-
Anonymous. (n.d.). Protein Purification Methods. Foundations of Clinical Sciences. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Synthesis of this compound Hydrochloride. Inno Pharmchem. [Link]
-
Phan, H. T. T., et al. (2021). Thiol- and Disulfide-Based Stimulus-Responsive Soft Materials and Self-Assembling Systems. Gels, 7(4), 183. [Link]
-
Phenomenex. (2025). Protein Purification Methods. Phenomenex. [Link]
-
McKinnon, D. D., et al. (2020). Design of Hydrolytically Degradable Polyethylene Glycol Crosslinkers for Facile Control of Hydrogel Degradation. Macromolecular Bioscience, 20(10), e2000085. [Link]
-
Wang, Y., et al. (2022). Redox-Click Chemistry for Disulfide Formation from Thiols. ChemRxiv. [Link]
-
Roy, D., et al. (2021). Pyridyl disulfide-based thiol–disulfide exchange reaction: shaping the design of redox-responsive polymeric materials. Polymer Chemistry, 12(1), 23-40. [Link]
-
Behnke, D., et al. (2022). Hydrolytic Stability of Crosslinked, Highly Alkaline Diallyldimethylammonium Hydroxide Hydrogels. Polymers, 14(20), 4446. [Link]
-
Liu, Z., et al. (2015). Pyridyl Disulfide Reaction Chemistry: An Efficient Strategy toward Redox-Responsive Cyclic Peptide–Polymer Conjugates. Biomacromolecules, 16(9), 2827–2835. [Link]
-
Salvi, P. P., et al. (2021). Significance of Crosslinking Approaches in the Development of Next Generation Hydrogels for Corneal Tissue Engineering. Journal of Functional Biomaterials, 12(2), 29. [Link]
-
Singh, A., et al. (2021). From molecules to medicine: thiol selective bioconjugation in synthesis of diagnostic and therapeutic radiopharmaceuticals. RSC Advances, 11(40), 24891-24921. [Link]
-
Guedes, G. P., et al. (2021). Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions. RSC Advances, 11(35), 21536-21561. [Link]
-
Deshoulles, Q., et al. (2023). Pure Hydrolysis of Polyamides: A Comparative Study. Polymers, 15(3), 754. [Link]
-
Hrubý, M., et al. (2018). Hydrolytic stability of end-linked hydrogels from PLGA–PEG–PLGA macromonomers terminated by α,ω-itaconyl groups. RSC Advances, 8(3), 1545-1556. [Link]
-
Wieczorek, M., et al. (2017). The Discovery of Pyridinium 1,2,4-Triazines with Enhanced Performance in Bioconjugation Reactions. Chemical Science, 8(3), 2239–2244. [Link]
-
Voight, E. A., et al. (2016). Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as Novel and Selective Transient Receptor Potential Vanilloid 3 Antagonists. Journal of Medicinal Chemistry, 59(10), 4889–4905. [Link]
Sources
- 1. Kinetics and Mechanisms of Thiol–Disulfide Exchange Covering Direct Substitution and Thiol Oxidation-Mediated Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thiol-Disulfide Exchange in Peptides Derived from Human Growth Hormone - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantification of Thiols and Disulfides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lipid–peptide bioconjugation through pyridyl disulfide reaction chemistry and its application in cell targeting and drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Site‐Selective Disulfide Modification of Proteins: Expanding Diversity beyond the Proteome - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protein Purification Methods | Phenomenex [phenomenex.com]
- 7. Protein Purification Guide | An Introduction to Protein Purification Methods [worldwide.promega.com]
- 8. Thiol- and Disulfide-Based Stimulus-Responsive Soft Materials and Self-Assembling Systems - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 2-(Pyridin-2-yldisulfanyl)ethanamine Labeled Proteins
Welcome to the technical support resource for researchers, scientists, and drug development professionals working with proteins labeled with 2-(Pyridin-2-yldisulfanyl)ethanamine, commonly introduced using reagents like SPDP (Succinimidyl 3-(2-pyridyldithio)propionate). This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you navigate the challenges of purifying these modified proteins, ensuring high purity and yield for your downstream applications.
Introduction: The Challenge of Purifying Labeled Proteins
Labeling a protein with this compound introduces a reactive disulfide group, which is invaluable for conjugation strategies, such as antibody-drug conjugate (ADC) development or protein immobilization. However, the labeling reaction itself introduces heterogeneity into your sample. You will have a mixture of unreacted protein, protein with varying degrees of labeling, hydrolyzed reagent, and excess unreacted labeling reagent. The goal of purification is to isolate the desired labeled protein from these contaminants.
The introduction of the pyridyldisulfanyl group can alter the protein's physicochemical properties, including its isoelectric point (pI), hydrophobicity, and size, which must be considered when developing a purification strategy. This guide will walk you through the common purification methods and how to troubleshoot them effectively.
Part 1: Frequently Asked Questions (FAQs)
Here we address some of the most common questions and issues that arise during the purification of this compound labeled proteins.
Q1: How do I remove the excess SPDP reagent and its byproducts after the labeling reaction?
A1: This is the crucial first step in your purification workflow. Excess SPDP and its hydrolysis byproducts (like N-hydroxysuccinimide) can interfere with downstream purification steps and assays. The most common and effective method for this initial cleanup is size-exclusion chromatography (SEC) , often in the form of a desalting column.[1][2]
-
Mechanism: Desalting columns separate molecules based on size. The larger labeled protein will pass through the column in the void volume, while the smaller, unreacted SPDP and byproducts will be retained in the pores of the resin and elute later.[3][4]
-
Why it's critical: Failure to remove these small molecules can lead to continued, uncontrolled labeling and can also interfere with spectrophotometric quantification of your protein and the degree of labeling.
Q2: My protein has precipitated after labeling. What could be the cause and how can I fix it?
A2: Protein precipitation post-labeling is a common issue and can be caused by several factors:
-
High Degree of Labeling: Introducing too many pyridyldisulfanyl groups can increase the protein's surface hydrophobicity, leading to aggregation and precipitation.[5][6] To mitigate this, you can optimize the molar excess of the labeling reagent to the protein in your reaction.
-
Solvent Effects: If the labeling reagent was dissolved in an organic solvent like DMSO or DMF, adding too much of this to your aqueous protein solution can cause it to precipitate.[1] Ensure the final concentration of the organic solvent is low, typically less than 10% (v/v).
-
Buffer Conditions: The pH and ionic strength of your buffer can affect protein stability. Ensure your protein is in a buffer that maintains its solubility and stability throughout the labeling and purification process.
Q3: I'm using Ion-Exchange Chromatography (IEX) to purify my labeled protein, but the separation is poor. What can I do?
A3: Ion-exchange chromatography separates proteins based on their net surface charge.[7][8] The introduction of the this compound label will alter your protein's pI. Here are some troubleshooting tips:
-
Determine the pI of the Labeled Protein: The pI of your labeled protein will be different from the unlabeled protein. You can estimate the new pI using online tools or determine it empirically. This is crucial for choosing the right type of IEX resin (anion or cation exchange) and the appropriate buffer pH.[9]
-
Optimize Buffer pH: For cation exchange, the buffer pH should be at least 1 pH unit below the pI of the labeled protein. For anion exchange, the buffer pH should be at least 1 pH unit above the pI.[9]
-
Gradient Elution: A shallow salt gradient during elution will provide better resolution between species with small charge differences, such as proteins with different degrees of labeling.[7]
-
Check for Nucleic Acid Contamination: Nucleic acids are highly negatively charged and can bind to anion exchange resins, potentially co-eluting with your protein.[9] You can monitor for this by checking the A260/A280 ratio of your fractions.
Q4: Can I use Hydrophobic Interaction Chromatography (HIC) for purification?
A4: Yes, HIC can be a very effective method for purifying pyridyldisulfanyl-labeled proteins.[5][6]
-
Principle: HIC separates proteins based on their surface hydrophobicity. The pyridyl group in the label has a hydrophobic character, so labeled proteins will be more hydrophobic than their unlabeled counterparts.[5]
-
Method: Proteins are bound to the HIC resin in a high-salt buffer and eluted by decreasing the salt concentration.[6][10] Proteins with a higher degree of labeling will bind more tightly and elute at lower salt concentrations.
-
Advantages: HIC is performed under non-denaturing conditions, which helps to preserve the protein's structure and activity.[6][11] It can also be very effective at separating proteins with different degrees of labeling.
Q5: How can I confirm that my protein is successfully labeled and purified?
A5: You should use a combination of methods to assess the success of your labeling and purification:
-
Spectrophotometry: The release of pyridine-2-thione upon reduction of the disulfide bond with an excess of a reducing agent like DTT can be monitored at 343 nm. This allows for the quantification of the number of pyridyldisulfanyl groups per protein molecule.
-
SDS-PAGE: Running your purified fractions on an SDS-PAGE gel will allow you to assess the purity and molecular weight of your protein. You should see a single band at the expected molecular weight.
-
Mass Spectrometry: For a more precise characterization, mass spectrometry can be used to determine the exact mass of the labeled protein, which will confirm the number of labels attached.
Part 2: Troubleshooting Guides
This section provides more detailed troubleshooting advice in a structured format.
Table 1: Troubleshooting Poor Yield
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low protein recovery after desalting | Protein precipitation in the column. | Ensure the desalting buffer is optimal for your protein's stability. Consider adding stabilizing agents like glycerol or non-ionic detergents. |
| Protein is too small and is being retained by the desalting resin. | Ensure you are using a desalting column with the correct molecular weight cutoff for your protein. | |
| Low yield from IEX | Incorrect buffer pH leading to poor binding. | Verify the pI of your labeled protein and adjust the buffer pH accordingly (at least 1 pH unit away from the pI).[9] |
| Salt concentration in the sample is too high. | Desalt or dialyze your sample into the IEX loading buffer before applying it to the column. | |
| Protein has precipitated on the column. | Try eluting with a buffer containing a non-ionic detergent or a chaotropic agent at a low concentration. | |
| Low yield from HIC | Salt concentration in the loading buffer is too low for binding. | Increase the concentration of a high kosmotropic salt (e.g., ammonium sulfate) in your loading buffer. |
| Elution conditions are too harsh, causing precipitation. | Use a shallower gradient to elute the protein more slowly. Consider adding a stabilizing agent to the elution buffer. |
Table 2: Troubleshooting Poor Purity
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Presence of unlabeled protein | Inefficient labeling reaction. | Optimize the labeling reaction by increasing the molar excess of the labeling reagent or the reaction time. |
| Poor resolution during chromatography. | For IEX, use a shallower salt gradient. For HIC, try a different salt or a shallower gradient. Consider using a higher-resolution column. | |
| Multiple bands on SDS-PAGE | Protein degradation. | Add protease inhibitors to your buffers. Keep the sample cold throughout the purification process. |
| Presence of protein aggregates. | Use size-exclusion chromatography as a final polishing step to separate monomers from aggregates.[3] | |
| Co-elution of contaminants | Non-specific binding to the chromatography resin. | Add a low concentration of a non-ionic detergent to your wash and elution buffers. Increase the salt concentration in the wash buffer for IEX. |
| Chaperone proteins co-purifying with your target. | Add ATP and MgCl2 to your lysis buffer to promote the release of chaperones from your protein of interest. |
Part 3: Experimental Protocols & Workflows
Workflow for Purification of a Labeled Protein
The following diagram illustrates a typical workflow for the purification of a this compound labeled protein.
Caption: A typical workflow for purifying labeled proteins.
Protocol 1: Removal of Excess SPDP using a Desalting Column
-
Equilibrate the Column: Equilibrate a desalting column (e.g., Zeba™ Spin Desalting Column) with your buffer of choice (e.g., PBS, pH 7.4).[1] This buffer should be suitable for the stability of your protein and compatible with the next purification step.
-
Apply the Sample: Apply your labeling reaction mixture to the top of the resin bed.
-
Centrifuge: Centrifuge the column according to the manufacturer's instructions.
-
Collect the Sample: The purified, labeled protein will be in the collection tube. The excess SPDP and byproducts will be retained in the resin.
Protocol 2: Purification using Ion-Exchange Chromatography (IEX)
-
Column Selection: Choose an appropriate IEX resin (anion or cation exchange) based on the estimated pI of your labeled protein.
-
Buffer Preparation: Prepare a low-salt binding buffer and a high-salt elution buffer. The pH of both buffers should be the same and chosen to ensure your protein binds to the resin.[8]
-
Equilibration: Equilibrate the IEX column with 5-10 column volumes of binding buffer.
-
Sample Loading: Load your desalted, labeled protein sample onto the column.
-
Wash: Wash the column with binding buffer until the absorbance at 280 nm returns to baseline. This removes any unbound contaminants.
-
Elution: Elute the bound protein using a linear gradient of increasing salt concentration (from 0% to 100% elution buffer).[7]
-
Fraction Collection: Collect fractions throughout the elution and analyze them by SDS-PAGE and spectrophotometry to identify the fractions containing your pure, labeled protein.
Part 4: Key Concepts Explained
The Impact of Labeling on Protein Properties
Understanding how the this compound label affects your protein is key to designing a successful purification strategy.
Caption: How labeling alters key protein properties.
By carefully considering these changes and employing a systematic approach to purification, you can successfully isolate your this compound labeled protein with high purity and yield, ready for your critical downstream applications.
References
-
Protein Purification by Ion-Exchange Chromatography. (n.d.). Retrieved from [Link]
-
Protein Purification by Ion Exchange Chromatography | Sino Biological. (n.d.). Retrieved from [Link]
-
Duong-Ly, K. C., & Gabelli, S. B. (2014). Using Ion Exchange Chromatography to Purify a Recombinantly Expressed Protein. In Methods in Enzymology (Vol. 541, pp. 95–109). Academic Press. Retrieved from [Link]
-
Understanding the Synthesis of this compound Hydrochloride. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]
-
Purification of Proteins and Antibodies via Ion Exchange Chromatography - YMC Europe. (n.d.). Retrieved from [Link]
-
Protein purification troubleshooting guide. (n.d.). GE Healthcare. Retrieved from [Link]
-
Hydrophobic Interaction Chromatography. (1993). Methods in Enzymology, 228, 317–340. Retrieved from [Link]
-
Hydrophobic Interaction Chromatography Columns - PolyLC. (n.d.). Retrieved from [Link]
-
Hydrophobic Interaction Chromatography. (1993). GE Healthcare. Retrieved from [Link]
-
High-performance hydrophobic interaction chromatography of proteins. (1983). Journal of Chromatography A, 266, 37–50. Retrieved from [Link]
-
Follman, D., & Gu, F. (2016). Hydrophobic interaction chromatography for the characterization of monoclonal antibodies and related products. Journal of Chromatography A, 1469, 16–30. Retrieved from [Link]
-
Size Exclusion Chromatography for the Determination of Protein Hydrodynamic Radius - Revisiting the Calibration Curve - Phenomenex. (n.d.). Retrieved from [Link]
-
Size-Exclusion Chromatography for the Study of Protein Aggregation and Stability. (n.d.). Longdom Publishing. Retrieved from [Link]
-
Uversky, V. N. (2012). Size-exclusion chromatography in structural analysis of intrinsically disordered proteins. Methods in Molecular Biology, 896, 179–194. Retrieved from [Link]
-
Challenges and solutions for the downstream purification of therapeutic proteins. (2023). Biotechnology and Bioengineering, 120(11), 3163-3179. Retrieved from [Link]
-
Cristea, I. M., & Chait, B. T. (2011). Affinity Purification of Protein Complexes. Cold Spring Harbor Protocols, 2011(6), pdb.prot5629. Retrieved from [Link]
-
Protein analysis with size exclusion chromatography (SEC) - Cytiva. (n.d.). Retrieved from [Link]
-
Challenges and opportunities in the purification of recombinant tagged proteins. (2012). Biotechnology Journal, 7(10), 1213–1222. Retrieved from [Link]
-
6 Easy Ways to Remove Excess Detergent from Membrane Proteins - Bitesize Bio. (2022, June 10). Retrieved from [Link]
-
Probing Protein Structure by Amino Acid-Specific Covalent Labeling and Mass Spectrometry. (2008). Mass Spectrometry Reviews, 27(6), 661–689. Retrieved from [Link]
-
Expression and Purification of Fluorinated Proteins from Mammalian Suspension Culture. (2017). Journal of Visualized Experiments, (129), 56403. Retrieved from [Link]
-
Challenges in recombinant protein purification PD - Cytiva Life Sciences. (2025, March 3). Retrieved from [Link]
-
Removal of Interfering Substances - Bio-Rad. (n.d.). Retrieved from [Link]
-
Green, N. M. (1963). Avidin. 2. Purification and composition. The Biochemical Journal, 89(3), 599–609. Retrieved from [Link]
-
Analysis of affinity purification-related proteomic data for studying protein–protein interaction networks in cells. (2023). Journal of Biomedical Science, 30(1), 6. Retrieved from [Link]
-
2 in 1: One-step Affinity Purification for the Parallel Analysis of Protein-Protein and Protein-Metabolite Complexes. (2018). Journal of Visualized Experiments, (138), 57969. Retrieved from [Link]
-
Two-Step Affinity Purification System Handbook - QIAGEN. (2005). Retrieved from [Link]
- Affinity ligands and methods for protein purification. (2011). Google Patents.
Sources
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. Protein Labeling, Crosslinking, and Modification Support—Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 3. longdom.org [longdom.org]
- 4. Size-exclusion chromatography in structural analysis of intrinsically disordered proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Hydrophobic interaction chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. polylc.com [polylc.com]
- 7. Protein purification by IE-chromatography [reachdevices.com]
- 8. sinobiological.com [sinobiological.com]
- 9. researchgate.net [researchgate.net]
- 10. pro.unibz.it [pro.unibz.it]
- 11. High-performance hydrophobic interaction chromatography of proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Controlling the Degree of Labeling with 2-(Pyridin-2-yldisulfanyl)ethanamine
Welcome to the technical support center for 2-(Pyridin-2-yldisulfanyl)ethanamine (PDEA) mediated bioconjugation. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on controlling the degree of labeling and troubleshooting common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound (PDEA) and how does it work?
A1: this compound, also available as its hydrochloride salt, is a thiol-reactive chemical crosslinker.[1][][3] It is used to introduce a reactive disulfide bond onto a molecule, typically a protein or other biomolecule. The core of its functionality lies in the pyridyl disulfide group, which readily reacts with free sulfhydryl (thiol) groups, such as those found in cysteine residues of proteins. This reaction is a thiol-disulfide exchange, a type of nucleophilic substitution.[4][5][6][[“]] The reaction is driven by the formation of a stable leaving group, pyridine-2-thione, which has a characteristic absorbance at 343 nm that can be used to monitor the reaction's progress.[8]
Q2: What is the "Degree of Labeling" (DOL) and why is it important?
A2: The Degree of Labeling (DOL) refers to the average number of PDEA (or any other label) molecules covalently attached to a single target molecule (e.g., a protein).[9][10][11] It is a critical parameter to control because:
-
Too low DOL: May result in insufficient signal or therapeutic effect.[9]
-
Too high DOL: Can lead to protein aggregation, loss of biological activity, or altered pharmacokinetic properties.[9][12]
-
Reproducibility: Precisely controlling the DOL is essential for ensuring consistency between experimental batches and generating reliable data.[9]
Q3: What are the primary factors that control the Degree of Labeling with PDEA?
A3: The DOL is primarily controlled by manipulating the reaction conditions. The key factors include:
-
Molar Ratio of Reactants: The ratio of PDEA to the target molecule is a primary determinant of the DOL.[9]
-
Reaction Time and Temperature: These parameters influence the kinetics and extent of the labeling reaction.[9]
-
Concentration of Reactants: The concentrations of both the protein and PDEA affect the reaction rate.[9]
-
pH of the Buffer: The reaction rate is pH-dependent, with optimal rates typically between pH 7 and 8.[8] This is because the reactive species is the thiolate anion (R-S⁻), and its concentration increases as the pH rises above the pKa of the thiol group.[8][13]
Troubleshooting Guide
Issue 1: Low or No Labeling Efficiency
Q: I've performed the labeling reaction, but my analysis shows a very low or zero Degree of Labeling. What could be the cause?
A: Low labeling efficiency can stem from several factors related to your reactants and reaction conditions. Here’s a systematic approach to troubleshooting:
1. Verify the Presence and Accessibility of Free Thiols:
-
Cause: The target molecule may not have any available free sulfhydryl groups. Disulfide bonds within a protein might need to be reduced first.
-
Solution:
-
Quantify Free Thiols: Before labeling, use Ellman's Reagent (DTNB) to determine the concentration of free thiols on your protein.
-
Selective Reduction: If necessary, use a mild reducing agent like TCEP (Tris(2-carboxyethyl)phosphine) to selectively reduce disulfide bonds.[14] Be cautious, as excessive reduction can unfold the protein and lead to loss of activity.
-
2. Check the Molar Ratio of PDEA to Protein:
-
Cause: An insufficient molar excess of PDEA will lead to incomplete labeling.
-
Solution:
-
Increase the molar ratio of PDEA to your target molecule. A common starting point is a 10-20 fold molar excess of the labeling reagent.[9] It is often necessary to perform a series of reactions with varying molar ratios to empirically determine the optimal ratio for your desired DOL.
-
3. Optimize Reaction Buffer and pH:
-
Cause: The pH of the reaction buffer is critical. The thiol-disulfide exchange reaction is most efficient at a pH slightly above the pKa of the thiol group, typically between 7 and 8, where a significant portion of the thiol groups are in the more reactive thiolate form.[8]
-
Solution:
-
Ensure your reaction buffer has a pH in the range of 7.0-8.0.
-
Avoid buffers containing primary amines (e.g., Tris) if you are using an amine-reactive version of a pyridyl disulfide reagent (like SPDP), as they will compete with your target molecule for the label.[15] Phosphate-buffered saline (PBS) is a common choice.
-
4. Evaluate Reagent Quality and Storage:
-
Cause: PDEA, especially in solution, can degrade over time.
-
Solution:
-
Use freshly prepared PDEA solutions for each experiment.
-
Store the solid reagent according to the manufacturer's instructions, typically at 2-8°C and protected from moisture.
-
Issue 2: High Degree of Labeling and Protein Aggregation
Q: My DOL is much higher than intended, and I'm observing protein precipitation. How can I reduce the labeling and prevent aggregation?
A: Over-labeling can significantly alter the physicochemical properties of a protein, leading to aggregation and loss of function.[12]
1. Reduce the Molar Ratio of PDEA:
-
Cause: A high molar excess of PDEA is the most common reason for over-labeling.
-
Solution:
-
Systematically decrease the molar ratio of PDEA to the target molecule in your reaction. Perform a titration to find the ratio that yields your desired DOL.
-
2. Decrease Reaction Time and Temperature:
-
Cause: Longer reaction times and higher temperatures increase the extent of the reaction.
-
Solution:
-
Reduce the incubation time of the labeling reaction. Monitor the reaction progress over time to determine the optimal endpoint.
-
Perform the reaction at a lower temperature, for example, at 4°C instead of room temperature.[9]
-
3. Control Protein Concentration:
-
Cause: High protein concentrations can sometimes promote aggregation, especially as the protein surface becomes more hydrophobic with increasing labeling.[9]
-
Solution:
-
Try lowering the concentration of your protein during the labeling reaction.
-
Issue 3: Inconsistent Degree of Labeling Between Batches
Q: I'm getting different DOL values every time I run the experiment, even though I think I'm keeping the conditions the same. How can I improve reproducibility?
A: Inconsistent results are often due to subtle variations in experimental parameters.
1. Standardize All Reaction Parameters:
-
Cause: Minor differences in molar ratios, reaction times, temperatures, and buffer pH can lead to significant variations in the final DOL.
-
Solution:
-
Carefully document and strictly adhere to a standardized protocol for every labeling reaction.
-
Use freshly prepared reagents for each batch to minimize variability from reagent degradation.
-
2. Ensure Accurate Concentration Measurements:
-
Cause: Inaccurate determination of the initial concentrations of your protein and PDEA will lead to incorrect molar ratios and, consequently, variable DOL.
-
Solution:
-
Use a reliable method to determine your protein concentration, such as UV-Vis spectrophotometry (measuring absorbance at 280 nm) or a BCA assay.[16]
-
Accurately weigh your PDEA and prepare fresh stock solutions for each experiment.
-
Experimental Protocols
Protocol 1: General Procedure for Labeling a Protein with PDEA
This protocol provides a starting point for labeling a protein with available free thiol groups. Optimization will likely be required.
-
Protein Preparation:
-
Dissolve the protein in a suitable buffer (e.g., PBS, pH 7.4). The buffer should be free of any thiol-containing compounds.
-
Determine the protein concentration accurately.
-
-
PDEA Solution Preparation:
-
Immediately before use, dissolve PDEA in a small amount of an organic solvent like DMSO or DMF, and then dilute it to the final desired concentration with the reaction buffer.
-
-
Labeling Reaction:
-
Add the desired molar excess of the dissolved PDEA to the protein solution. For initial experiments, a 10:1 to 20:1 molar ratio of PDEA to protein is a reasonable starting point.[9]
-
Incubate the reaction for 1-2 hours at room temperature or for 2-4 hours at 4°C with gentle mixing.
-
-
Purification:
Protocol 2: Spectrophotometric Determination of the Degree of Labeling (DOL)
This method relies on measuring the absorbance of the released pyridine-2-thione to quantify the number of reacted thiols.
-
Monitor the Reaction:
-
During the labeling reaction, the byproduct pyridine-2-thione is released. This molecule has a strong absorbance at 343 nm (molar extinction coefficient, ε ≈ 8080 M⁻¹cm⁻¹).
-
By measuring the absorbance of the reaction mixture at 343 nm, you can calculate the concentration of released pyridine-2-thione, which is equivalent to the concentration of the newly formed disulfide bonds.
-
-
Calculate the DOL:
-
Concentration of Pyridine-2-thione (M) = A₃₄₃ / 8080
-
DOL = [Concentration of Pyridine-2-thione (M)] / [Protein Concentration (M)]
-
Note: This method is performed before the purification step to quantify the extent of the reaction.
Alternatively, if you are labeling with a chromophore- or fluorophore-containing pyridyl disulfide reagent, the DOL can be determined after purification by measuring the absorbance of the protein at 280 nm and the absorbance of the label at its maximum absorbance wavelength (λmax).[9][17]
DOL Calculation for Labeled Proteins:
-
Protein Concentration (M) = [A₂₈₀ - (A_label × CF)] / ε_protein
-
Where:
-
CF is the correction factor (A₂₈₀ of the free label / Amax of the free label).[17]
-
ε_protein is the molar extinction coefficient of the protein.
-
-
-
DOL = A_label / (ε_label × Protein Concentration (M))
-
Where:
-
ε_label is the molar extinction coefficient of the label.[9]
-
-
Data Presentation
Table 1: Key Parameters Influencing the Degree of Labeling
| Parameter | Effect on DOL | Recommended Starting Conditions | Troubleshooting Action |
| Molar Ratio (PDEA:Protein) | Increasing ratio increases DOL | 10:1 to 20:1 | Adjust up or down to fine-tune DOL |
| Reaction Time | Longer time increases DOL | 1-2 hours at room temperature | Shorten to decrease DOL; lengthen to increase DOL |
| Temperature | Higher temperature increases reaction rate and DOL | Room temperature or 4°C | Lower temperature to slow down the reaction and decrease DOL |
| pH | Optimal around 7-8 | 7.4 | Ensure pH is within the optimal range |
| Protein Concentration | Can influence aggregation at high DOL | Application-dependent | Decrease if aggregation is observed |
Visualizations
Diagram 1: Thiol-Disulfide Exchange Reaction with PDEA
Caption: Mechanism of labeling via thiol-disulfide exchange.
Diagram 2: Troubleshooting Workflow for PDEA Labeling
Caption: A logical workflow for troubleshooting common labeling issues.
References
-
Jensen, K. S., Hansen, R. E., & Winther, J. R. (2009). Kinetic and Thermodynamic Aspects of Cellular Thiol-Disulfide Redox Regulation. Antioxidants & Redox Signaling, 11(5), 1047–1058. [Link]
-
Nagy, P. (2013). Kinetics and Mechanisms of Thiol–Disulfide Exchange Covering Direct Substitution and Thiol Oxidation-Mediated Pathways. Antioxidants & Redox Signaling, 18(13), 1623–1641. [Link]
-
Giles, N. M., & Mieyal, J. J. (2009). Mechanistic and Kinetic Details of Catalysis of Thiol-Disulfide Exchange by Glutaredoxins and Potential Mechanisms of Regulation. Antioxidants & Redox Signaling, 11(5), 1059–1081. [Link]
-
Nagy, P. (2013). Kinetics and mechanisms of thiol-disulfide exchange covering direct substitution and thiol oxidation-mediated pathways. Antioxidants & Redox Signaling, 18(13), 1623-1641. [Link]
-
Wakankar, A., Chen, Y., Gokarn, Y., & Jacobson, F. S. (2011). Analytical methods for physicochemical characterization of antibody drug conjugates. mAbs, 3(2), 161–172. [Link]
-
Gauthier, M. A., & Klok, H.-A. (2012). Bioconjugation Using Thiols: Old Chemistry Rediscovered to Connect Polymers with Nature’s Building Blocks. ACS Macro Letters, 1(12), 1362–1366. [Link]
-
Dubowchik, G. M., D'Amico, L. A., & Padilla, G. (2013). Application of a water-soluble pyridyl disulfide amine linker for use in Cu-free click bioconjugation. Bioorganic & Medicinal Chemistry Letters, 23(17), 4843–4847. [Link]
-
Kostiainen, M. A., & Szilvay, G. R. (2019). Lipid–peptide bioconjugation through pyridyl disulfide reaction chemistry and its application in cell targeting and drug delivery. Journal of Nanobiotechnology, 17(1), 74. [Link]
-
Sagnelli, D., Hebelstrup, K. H., & Bao, J. (2020). Comparison of Three Methods to Determine the Degree of Substitution of Quinoa and Rice Starch Acetates, Propionates. Foods, 9(1), 93. [Link]
-
Heinze, T., & El Seoud, O. A. (2022). Quantitative analysis of degree of substitution/molar substitution of etherified polysaccharide derivatives. Polysaccharides, 3(1), 226-252. [Link]
-
Cobbett, W. G., Gibbs, J. A., & Leach, A. A. (1963). Three methods for the determination of the degree of substitution at protein-amino groups with special reference to substituted gelatins. The Analyst, 88(1045), 299-304. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Synthesis of this compound Hydrochloride. Retrieved from [Link]
-
Heinze, T., & Liebert, T. (2004). A Comparison of Some Methods for the Determination of the Degree of Substitution of Carboxymethyl Starch. Starch - Stärke, 56(10), 466-471. [Link]
-
O'Meara, D., Tamiya, E., & Karube, I. (2007). Comparative Study of Thiolated Protein G Scaffolds and Signal Antibody Conjugates in the Development of Electrochemical Immunosensors. Analytical Letters, 40(18), 3357-3371. [Link]
-
Rehor, A., Tirelli, N., & Hubbell, J. A. (2010). Synthesis of Pyridyl Disulfide-Functionalized Nanoparticles for Conjugating Thiol-Containing Small Molecules, Peptides, and Proteins. Bioconjugate Chemistry, 21(4), 653–662. [Link]
-
G-Biosciences. (2015). How To Determine Degree of Protein Labeling. Retrieved from [Link]
-
Glogger, M., Gense, K., & Schlichthaerle, T. (2022). ProDOL: a general method to determine the degree of labeling for staining optimization and molecular counting. Nature Communications, 13(1), 6937. [Link]
-
Strauss, S., & Jungmann, R. (2024). Quantification of absolute labeling efficiency at the single-protein level. Nature Methods, 21(4), 629-630. [Link]
-
Way, J. D., & Wilson, J. J. (2022). The influence of degree of labelling upon cellular internalisation of antibody-cell penetrating peptide conjugates. RSC Advances, 12(45), 29515-29524. [Link]
-
AbacipharmTech. (n.d.). This compound hydrochloride. Retrieved from [Link]
-
Allied Academies. (2023). Protein quantification: An essential tool in life sciences. Retrieved from [Link]
-
Abberior. (n.d.). Degree of labeling (DOL) step by step. Retrieved from [Link]
-
Danishefsky, S. J., & Shue, Y.-K. (2011). A "tag-and-modify" approach to site-selective protein modification. Accounts of Chemical Research, 44(9), 834–845. [Link]
-
Pașca, I., & Nagy, P. (2025). Fluorescent-labeled antibodies: Balancing functionality and degree of labeling. International Journal of Biological Macromolecules, 285, 131757. [Link]
-
Shaun, K., & Godwin, H. A. (2016). Selective disulfide reduction for labeling and enhancement of Fab antibody fragments. Bioconjugate Chemistry, 27(11), 2673–2680. [Link]
-
Zappe, M. S., & Lakowicz, J. R. (2023). Quantitative determination of fluorescence labeling implemented in cell cultures. bioRxiv. [Link]
-
Sung, H.-W., Huang, R.-N., Huang, L.-L. H., & Tsai, C.-C. (2003). Kinetic characterization and comparison of various protein crosslinking reagents for matrix modification. Journal of Biomedical Materials Research Part A, 64A(3), 427-434. [Link]
-
Johnson, D. K., & Lacks, S. A. (2006). Reaction of fluorogenic reagents with proteins I. Mass spectrometric characterization of the reaction with 3-(2-furoyl)quinoline-2-carboxaldehyde, Chromeo P465, and Chromeo P503. Journal of Chromatography B, 840(1), 1-10. [Link]
-
Rehor, A., Tirelli, N., & Hubbell, J. A. (2010). Synthesis of pyridyl disulfide-functionalized nanoparticles for conjugating thiol-containing small molecules, peptides, and proteins. Bioconjugate Chemistry, 21(4), 653-662. [Link]
-
Geddes, C. D. (2025). Direct Detection and Quantification of Aqueous Proteins via a Fluorescent Probe Through the Use of Fluorophore-Induced Plasmonic Current. Journal of Fluorescence. [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 3. purepeg.com [purepeg.com]
- 4. Kinetic and thermodynamic aspects of cellular thiol-disulfide redox regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Kinetics and Mechanisms of Thiol–Disulfide Exchange Covering Direct Substitution and Thiol Oxidation-Mediated Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanistic and Kinetic Details of Catalysis of Thiol-Disulfide Exchange by Glutaredoxins and Potential Mechanisms of Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. consensus.app [consensus.app]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. ProDOL: a general method to determine the degree of labeling for staining optimization and molecular counting - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Degree of labeling (DOL) step by step [abberior.rocks]
- 12. Labeling Chemistry Support—Troubleshooting | Thermo Fisher Scientific - TW [thermofisher.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. lumiprobe.com [lumiprobe.com]
- 16. alliedacademies.org [alliedacademies.org]
- 17. info.gbiosciences.com [info.gbiosciences.com]
Technical Support Center: Troubleshooting Protein Aggregation During Modification with 2-(Pyridin-2-yldisulfanyl)ethanamine (PDEA)
Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals utilizing 2-(Pyridin-2-yldisulfanyl)ethanamine (PDEA) for protein modification. This resource provides in-depth troubleshooting strategies and preventative measures to address the common and often frustrating issue of protein aggregation during bioconjugation. Our goal is to equip you with the scientific rationale and practical protocols needed to ensure the success of your experiments and the integrity of your modified proteins.
I. Understanding the Challenge: Why Does Aggregation Occur with PDEA?
Protein aggregation during modification with PDEA is a multifaceted problem that can arise from a combination of factors related to the protein itself, the linker, and the reaction conditions. The primary mechanism of PDEA conjugation is a thiol-disulfide exchange reaction, where a free thiol on the protein (typically from a cysteine residue) attacks the disulfide bond of PDEA, releasing pyridine-2-thione and forming a new disulfide bond between the protein and the ethanamine moiety of the linker.
Several aspects of this process can contribute to protein instability and subsequent aggregation:
-
Increased Hydrophobicity: The introduction of the PDEA linker can alter the surface hydrophobicity of the protein. If the linker or the molecule being conjugated is hydrophobic, it can lead to an overall increase in the hydrophobicity of the modified protein, promoting self-association to minimize exposure to the aqueous environment.[1]
-
Disruption of Native Structure: The covalent modification of cysteine residues can disrupt local or global protein conformation. Cysteine residues are often involved in native disulfide bonds that are crucial for maintaining the protein's tertiary structure. Modifying these residues can lead to partial unfolding, exposing hydrophobic cores and aggregation-prone regions.
-
Intermolecular Disulfide Scrambling: The newly formed disulfide bond can be susceptible to further thiol-disulfide exchange reactions, either with other free thiols on the same or different protein molecules. This can lead to the formation of covalently linked oligomers and larger aggregates.[2][3]
-
Changes in Surface Charge: The modification can alter the protein's isoelectric point (pI) and overall surface charge distribution. This can reduce electrostatic repulsion between protein molecules, making them more likely to aggregate, especially at pH values close to the new pI.
-
Reaction Conditions: Suboptimal reaction conditions, such as pH, temperature, and protein concentration, can exacerbate any inherent instability of the protein, pushing it towards an aggregated state.
II. Troubleshooting Guide: A Question-and-Answer Approach
This section directly addresses common issues encountered during protein modification with PDEA.
Question 1: I observe immediate precipitation or turbidity upon adding PDEA to my protein solution. What is the likely cause and how can I fix it?
Answer:
Immediate precipitation is often a sign of rapid, widespread protein destabilization. The primary culprits are usually suboptimal buffer conditions or a high sensitivity of your specific protein to the modification.
Immediate Troubleshooting Steps:
-
Re-evaluate Your Buffer pH: The thiol-disulfide exchange reaction is pH-dependent. While a slightly alkaline pH (7.5-8.5) can facilitate the reaction by promoting thiolate anion formation, it might not be optimal for your protein's stability.[2] If your protein's isoelectric point (pI) is in this range, it will have a net neutral charge, minimizing electrostatic repulsion and increasing the likelihood of aggregation.
-
Action: Perform the conjugation at a pH at least 1 unit away from your protein's pI. If the pI is unknown, test a range of pH values (e.g., 6.5, 7.5, 8.5) in small-scale pilot reactions.
-
-
Lower the Reaction Temperature: Elevated temperatures can increase the rate of aggregation.
-
Action: Conduct the reaction at 4°C. While this may slow down the conjugation kinetics, it can significantly improve protein stability.
-
-
Reduce Protein and Reagent Concentrations: High concentrations of both the protein and PDEA increase the probability of intermolecular interactions.
-
Action: Decrease the protein concentration and add the PDEA solution dropwise while gently stirring to avoid localized high concentrations of the reagent.
-
Question 2: My protein appears soluble during the reaction, but I see a significant amount of aggregate in my final purified product upon analysis by Size Exclusion Chromatography (SEC). What's happening?
Answer:
This scenario suggests the formation of soluble oligomers during the reaction, which may further assemble into larger aggregates during purification or storage.
Potential Causes and Solutions:
-
Intermolecular Crosslinking: The newly introduced disulfide bond may be reacting with other available thiols, leading to covalent dimerization or oligomerization.
-
Protocol 1: Capping Unreacted Thiols: After the desired reaction time with PDEA, add a capping agent to block any remaining free thiols on the protein surface.
-
Step 1: Following the incubation with PDEA, add a 5 to 10-fold molar excess of N-ethylmaleimide (NEM) or iodoacetamide.
-
Step 2: Incubate for 1 hour at room temperature or 2 hours at 4°C.
-
Step 3: Proceed with your standard purification protocol to remove excess capping agent and other reaction components.
-
-
-
Hydrophobic Interactions: The modified protein may be more prone to non-covalent self-association due to increased surface hydrophobicity.
-
Action: Incorporate solubility-enhancing excipients into your reaction and purification buffers.
-
| Excipient | Typical Concentration | Mechanism of Action |
| Arginine | 50-500 mM | Suppresses aggregation by binding to hydrophobic patches and increasing the energetic barrier for self-association. |
| Glycerol | 5-20% (v/v) | Increases solvent viscosity and stabilizes the native protein structure. |
| Non-ionic Detergents (e.g., Tween-20, Polysorbate 80) | 0.01-0.1% (v/v) | Can help solubilize proteins by interacting with hydrophobic regions.[4] |
Question 3: The modification efficiency is low, and when I try to drive the reaction by increasing the PDEA concentration or reaction time, I get more aggregation. How can I improve the yield without sacrificing stability?
Answer:
This is a classic optimization problem where reaction efficiency and protein stability are competing. The key is to enhance the reactivity of the target thiol without globally destabilizing the protein.
Strategies for Optimization:
-
Partial Reduction of Disulfide Bonds: If your protein has limited accessible free thiols, you can use a mild reducing agent to break some of the native disulfide bonds, creating more reactive sites. This must be done carefully to avoid complete unfolding.
-
Protocol 2: Controlled Partial Reduction:
-
Step 1: Prepare your protein in a dégazzed buffer.
-
Step 2: Add a 1-2 molar equivalent of a mild reducing agent like TCEP (Tris(2-carboxyethyl)phosphine).
-
Step 3: Incubate for 30-60 minutes at room temperature.
-
Step 4: Remove the excess reducing agent using a desalting column.
-
Step 5: Immediately proceed with the PDEA conjugation reaction.
-
-
-
Optimize Molar Ratio in Pilot Studies: Instead of making large changes, perform a matrix of small-scale reactions to find the optimal balance.
| Parameter | Range to Test |
| Molar Ratio (PDEA:Protein) | 2:1, 5:1, 10:1, 20:1 |
| Reaction Time | 30 min, 1 hr, 2 hr, 4 hr |
Workflow for Troubleshooting Aggregation
Caption: A decision tree for troubleshooting aggregation issues based on when the aggregation is observed.
III. Proactive Strategies: Preventing Aggregation Before It Starts
The best approach to dealing with aggregation is to prevent it from happening in the first place.
1. Characterize Your Protein:
-
Know Your pI: Determine the isoelectric point of your protein experimentally or through in silico prediction. This is crucial for selecting the appropriate buffer pH.
-
Assess Thermal Stability: Use techniques like differential scanning fluorimetry (DSF) to determine the melting temperature (Tm) of your protein. Avoid performing the conjugation reaction at temperatures approaching the Tm.
2. Smart Linker and Reagent Choices:
-
Consider Hydrophilic Linkers: If you have the flexibility to choose your linker, opt for one with increased hydrophilicity, such as those incorporating polyethylene glycol (PEG) chains. This can help to mitigate the increased hydrophobicity of the conjugate.[5]
-
Purity of Reagents: Ensure that your PDEA and other reagents are of high purity and are stored correctly to prevent degradation products that could have unforeseen side reactions.
3. Optimize the Reaction Environment:
-
Buffer Screening: Before your main experiment, screen a variety of buffer systems and pH values for your protein's stability.
-
Include Stabilizers from the Start: If your protein is known to be prone to aggregation, include stabilizing excipients like arginine or glycerol in the reaction buffer from the beginning.[6]
IV. FAQs: Frequently Asked Questions
-
Q: Can the pyridine-2-thione leaving group cause aggregation?
-
A: While pyridine-2-thione is generally considered a benign byproduct, it can absorb UV light at 280 nm, potentially interfering with protein concentration measurements. It is crucial to remove it efficiently during purification. There is no direct evidence to suggest it actively causes protein aggregation, but any impurity in the reaction mixture can be a potential destabilizer.
-
-
Q: How can I detect and quantify the aggregates in my sample?
-
A: A multi-pronged approach using orthogonal techniques is recommended for a comprehensive analysis of protein aggregates.[7][8]
-
Size Exclusion Chromatography (SEC): The gold standard for separating and quantifying soluble aggregates like dimers and oligomers.[4]
-
Dynamic Light Scattering (DLS): A sensitive technique for detecting the presence of a wide range of aggregate sizes and monitoring changes in the hydrodynamic radius of the protein population.[9]
-
Analytical Ultracentrifugation (AUC): A powerful method for characterizing the size, shape, and distribution of different species in solution.[9]
-
-
-
Q: Is it possible to reverse the aggregation?
-
A: Reversing aggregation is challenging and often not feasible, especially for covalent aggregates. For non-covalent aggregates, sometimes dialysis into a buffer with a high concentration of a mild denaturant (e.g., 1-2 M urea) followed by a gradual refolding into a stabilizing buffer can be attempted, but this often results in low recovery of active, monomeric protein. Prevention is a much more effective strategy.
-
V. Conclusion
Successfully modifying proteins with this compound while avoiding aggregation requires a systematic and informed approach. By understanding the underlying causes of instability, proactively optimizing your experimental conditions, and employing a logical troubleshooting strategy, you can significantly increase your chances of obtaining high-quality, aggregate-free protein conjugates. This guide provides a framework for addressing these challenges, but remember that each protein is unique, and some degree of empirical optimization will always be necessary.
VI. References
-
Argos, P. (1990). An investigation of oligopeptides linking domains in protein tertiary structures and possible evolutionary implications. Journal of Molecular Biology, 211(4), 943-958.
-
Chichili, V. P. R., Kumar, V., & Sivaraman, J. (2013). Linkers in the structural biology of protein-protein interactions. Protein Science, 22(2), 153-167.
-
Mahler, H. C., Friess, W., Grauschopf, U., & Kiese, S. (2009). Protein aggregation: pathways, induction factors and analysis. Journal of Pharmaceutical Sciences, 98(9), 2909-2934.
-
Sharpe, T. (2014). Preventing Protein Aggregation. Biozentrum, University of Basel.
-
Hari, S. B., et al. (2017). Impact of Linker Length and Composition on Fragment Binding and Cell Permeation: Story of a Bisbenzimidazole Dye Fragment. Bioconjugate Chemistry, 28(12), 3055-3064.
-
Zijlstra, G., et al. (2013). Strategies for the Assessment of Protein Aggregates in Pharmaceutical Biotech Product Development. The AAPS Journal, 15(4), 927-937.
-
Guo, H., et al. (2017). Effect of flexible linker length on the activity of fusion protein 4-coumaroyl-CoA ligase::stilbene synthase. Catalysis Communications, 97, 119-122.
-
Bolognesi, M. L., et al. (2018). New pyridine derivatives as inhibitors of acetylcholinesterase and amyloid aggregation. European Journal of Medicinal Chemistry, 141, 396-405.
-
Wang, W. (1999). Mechanisms of protein aggregation. International Journal of Pharmaceutics, 185(2), 129-188.
-
George, R. A., & Heringa, J. (2002). An analysis of protein domain linkers: their classification and role in protein folding. Protein Engineering, 15(11), 871-879.
-
Intertek. (n.d.). Protein Aggregation Analysis. Retrieved from [Link]
-
Khan, M. I., & Ahmad, F. (2000). Probing the determinants of protein solubility with amino acid modification. The International Journal of Biochemistry & Cell Biology, 32(6), 621-629.
-
Bastia, S., Gawade, V., & Jagtap, R. (2022). Early detection of protein aggregation in neurodegenerative disease by analytical method. International Journal of Biology, Pharmacy and Allied Sciences, 11(10), 4523-4536.
-
Ray, S., et al. (2019). Chemical Modification Alters Protein-Protein Interactions and Can Lead to Lower Protein Solubility. Bioconjugate Chemistry, 30(1), 117-124.
-
Zhang, S., et al. (2023). Enhancing Solubility and Reducing Thermal Aggregation in Pea Proteins through Protein Glutaminase-Mediated Deamidation. Foods, 12(22), 4165.
-
Burke, T. R., et al. (2018). Impact of Payload Hydrophobicity on the Stability of Antibody-Drug Conjugates. Molecular Pharmaceutics, 15(7), 2736-2744.
-
Appenzeller-Herzog, C., & Ellgaard, L. (2008). The human PDI family: versatility packed into a single fold. Biochimica et Biophysica Acta (BBA) - Molecular Cell Research, 1783(4), 535-548.
-
Prestidge, C. A., et al. (2007). Synthesis and Characterization of Novel Thiol-Reactive Poly(ethylene Glycol) Cross-Linkers for Extracellular-Matrix-Mimetic Biomaterials. Biomacromolecules, 8(8), 2465-2473.
-
Staby, A., et al. (2014). Thiol-disulfide exchange in peptides derived from human growth hormone. Journal of Pharmaceutical Sciences, 103(8), 2259-2269.
-
Trevino, S. R., Scholtz, J. M., & Pace, C. N. (2007). Toward a Molecular Understanding of Protein Solubility: Increased Negative Surface Charge Correlates with Increased Solubility. Journal of Molecular Biology, 366(2), 449-460.
-
Nagy, P. (2013). Kinetics and Mechanisms of Thiol–Disulfide Exchange Covering Direct Substitution and Thiol Oxidation-Mediated Pathways. Antioxidants & Redox Signaling, 18(13), 1623-1641.
-
Staby, A., et al. (2014). Thiol-Disulfide Exchange in Peptides Derived from Human Growth Hormone. Journal of Pharmaceutical Sciences, 103(8), 2259-2269.
-
Bressan, E., et al. (2023). Molecular Mechanisms of Protein Aggregation in ALS-FTD: Focus on TDP-43 and Cellular Protective Responses. International Journal of Molecular Sciences, 24(21), 15857.
-
Dal Corso, A., et al. (2021). Polyethylene glycol-based linkers as hydrophilicity reservoir for antibody-drug conjugates. Journal of Controlled Release, 337, 209-218.
-
Galligan, J. J., & Petersen, D. R. (2012). The human protein disulfide isomerase family: substrate interactions and functional promiscuity. Current pharmaceutical design, 18(28), 4348-4363.
-
Sharpe, T. (2014). Preventing Protein Aggregation. Biozentrum, University of Basel.
-
Kelly, J. W. (2004). Targeting Protein Aggregation for the Treatment of Degenerative Diseases. Chemical Communications, (1), 1-13.
-
Rabilloud, T., et al. (1997). Improvement of the solubilization of proteins in two-dimensional electrophoresis with immobilized pH gradients. Electrophoresis, 18(3-4), 307-316.
-
Kumar, V., & Singh, N. (2016). Mechanisms of protein aggregation and inhibition. Epitome, 2(2), 1-10.
-
LibreTexts. (2022). 15.7: Redox Reactions of Thiols and Disulfides. Chemistry LibreTexts.
-
Boeckler, C., et al. (1999). Differential Reactivity of Maleimide and Bromoacetyl Functions with Thiols: Application to the Preparation of Liposomal Diepitope Constructs. Bioconjugate Chemistry, 10(5), 793-805.
-
Zheng, J. S., et al. (2011). Rational development of a strategy for modifying the aggregatibility of proteins. The Journal of biological chemistry, 286(20), 17733-17741.
-
Li, Y., et al. (2022). Development of applicable thiol-linked antibody–drug conjugates with improved stability and therapeutic index. Acta Pharmaceutica Sinica B, 12(3), 1344-1355.
-
Lundberg, P., et al. (2015). Modular Degradable Hydrogels Based on Thiol-Reactive Oxanorbornadiene Linkers. Journal of the American Chemical Society, 137(15), 5136-5143.
-
Liu, J., & Wang, W. (2013). Minimization of Freeze/Thaw-Induced Protein Aggregation and Optimization of a Drug Substance Formulation Matrix. BioPharm International, 26(4).
-
Khan, S., & G, S. (2023). Protein Misfolding and Aggregation in Proteinopathies: Causes, Mechanism and Cellular Response. Biomolecules, 13(2), 330.
-
Maple, H. J., et al. (2019). Linker-Determined Folding and Hydrophobic Interactions Explain a Major Difference in PROTAC Cell Permeability. Journal of Medicinal Chemistry, 62(17), 8089-8101.
-
Pellarin, R., & Caflisch, A. (2006). Molecular Mechanisms of Polypeptide Aggregation in Human Diseases. Journal of Molecular Biology, 360(4), 882-892.
-
Chemistry For Everyone. (2025, May 25). How Do Hydrophobic Interactions Stabilize Proteins? [Video]. YouTube.
-
Zhou, H. X., & Pang, X. (2018). Using Surface Hydrophobicity Together with Empirical Potentials to Identify Protein-Protein Binding Sites. Application to the Interactions of E-cadherins. Biophysical journal, 114(9), 2055-2062.
-
Acha, V., et al. (2017). Optimal control strategies for inhibition of protein aggregation. Proceedings of the National Academy of Sciences, 114(49), 12831-12836.
-
Borreguero, J. M., et al. (2014). Computational approaches to understanding protein aggregation in neurodegeneration. Frontiers in bioengineering and biotechnology, 2, 61.
-
Gidalevitz, T., et al. (2003). Protein aggregation and neurodegeneration. Proceedings of the National Academy of Sciences, 100(25), 14651-14656.
-
Joubert, M. K., et al. (2011). Chemical Modifications in Therapeutic Protein Aggregates Generated under Different Stress Conditions. The Journal of biological chemistry, 286(28), 25118-25133.
-
Cell Press. (2017, September 21). Protein Aggregation Up-Close/ Cell Sept. 21, 2017 (Vol. 171, No. 1) [Video]. YouTube.
-
Institute of Medicine (US) Forum on Neuroscience and Nervous System Disorders. (2011). Protein Aggregation - Neurodegeneration. National Academies Press (US).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Thiol-disulfide exchange in peptides derived from human growth hormone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Thiol-Disulfide Exchange in Peptides Derived from Human Growth Hormone - PMC [pmc.ncbi.nlm.nih.gov]
- 4. approcess.com [approcess.com]
- 5. Polyethylene glycol-based linkers as hydrophilicity reservoir for antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. biopharminternational.com [biopharminternational.com]
- 7. Protein Aggregates: Analytical Techniques to Address Hidden Complexities | Separation Science [sepscience.com]
- 8. Strategies for the Assessment of Protein Aggregates in Pharmaceutical Biotech Product Development - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Protein Aggregation Analysis [intertek.com]
Validation & Comparative
A Senior Application Scientist's Guide to Thiol-Reactive Linkers: Comparing 2-(Pyridin-2-yldisulfanyl)ethanamine and Its Alternatives
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In the landscape of bioconjugation, the precise and stable linkage of molecules to proteins, peptides, and other biomolecules is paramount. Thiol-reactive linkers, which specifically target the sulfhydryl groups of cysteine residues, are indispensable tools in the development of antibody-drug conjugates (ADCs), proteomics research, and various diagnostic and therapeutic applications. This guide provides an in-depth comparison of 2-(Pyridin-2-yldisulfanyl)ethanamine (PDEA) with other prominent thiol-reactive linkers, namely maleimides and iodoacetamides. We will delve into their reaction mechanisms, stability, and practical considerations to empower researchers in making informed decisions for their specific applications.
The Central Role of Thiol-Reactive Linkers
The unique reactivity of the thiol group on cysteine residues makes it an ideal target for site-specific modification of biomolecules. Thiol-reactive linkers are designed to form a covalent bond with these sulfhydryl groups, enabling the attachment of various payloads, such as cytotoxic drugs, fluorescent dyes, or polyethylene glycol (PEG) chains.[1] The choice of linker chemistry is critical as it dictates the stability of the resulting conjugate, the conditions required for the reaction, and, in the case of drug delivery, the mechanism of payload release.[][3][4]
A Deep Dive into this compound (PDEA)
PDEA belongs to the class of pyridyl disulfide linkers, which are renowned for their utility in creating cleavable bioconjugates.[1][5] This characteristic is particularly advantageous in applications like ADCs, where the linker must remain stable in the bloodstream but release the cytotoxic payload within the reducing environment of a target cell.[6][7][8][]
Mechanism of Action: Thiol-Disulfide Exchange
The reaction of PDEA with a thiol-containing molecule proceeds through a thiol-disulfide exchange.[7] The thiolate anion of the target molecule nucleophilically attacks one of the sulfur atoms in the pyridyl disulfide group of PDEA. This leads to the formation of a new disulfide bond between the target molecule and the ethanamine portion of PDEA, with the concurrent release of pyridine-2-thione.[5][7] The release of this byproduct can be conveniently monitored spectrophotometrically at 343 nm, providing a real-time assessment of the reaction's progress.[7][10]
Caption: Reaction mechanism of PDEA with a thiol-containing biomolecule.
The resulting disulfide bond is relatively stable in the oxidizing environment of the bloodstream but is susceptible to cleavage by reducing agents like glutathione, which is present in high concentrations within cells.[11][12] This redox-sensitive cleavage is a key feature that enables controlled drug release at the target site.[6][11]
The Workhorse of Bioconjugation: Maleimide Linkers
Maleimides are arguably the most widely used thiol-reactive linkers due to their high reactivity and specificity for thiols under mild conditions.[13][14]
Mechanism of Action: Michael Addition
The reaction between a maleimide and a thiol proceeds via a Michael addition.[14][15][16][17][18] The nucleophilic thiolate anion attacks the electron-deficient carbon-carbon double bond of the maleimide ring, forming a stable thioether bond (specifically, a thiosuccinimide linkage).[14][15][18]
Caption: Reaction mechanism of a maleimide linker with a thiol group.
This reaction is highly efficient and chemoselective for thiols within a pH range of 6.5 to 7.5.[16][19][20] At pH 7.0, the reaction with thiols is approximately 1,000 times faster than with amines.[16][19] However, at pH values above 7.5, the reactivity with amines increases, potentially leading to off-target modifications.[19][20]
Stability Considerations
While the thioether bond formed is generally considered stable, the thiosuccinimide ring can be susceptible to hydrolysis, especially at higher pH.[13][16] Furthermore, the thiol-maleimide linkage can undergo a retro-Michael reaction, leading to the potential for payload exchange with other thiol-containing molecules, such as albumin in the bloodstream.[16][21] This has been a significant consideration in the development of ADCs, prompting research into more stable maleimide derivatives.
The Classic Choice: Iodoacetamide Linkers
Iodoacetamides represent another well-established class of thiol-reactive linkers, forming a highly stable thioether bond.
Mechanism of Action: Nucleophilic Substitution
The reaction of an iodoacetamide with a thiol is a second-order nucleophilic substitution (SN2) reaction.[18][22] The thiolate anion acts as a nucleophile, attacking the carbon atom bearing the iodine, which serves as a good leaving group.[18][22][23] This results in the formation of a stable and irreversible thioether linkage.[22]
Caption: Reaction mechanism of an iodoacetamide linker with a thiol group.
Reaction Conditions and Specificity
Iodoacetamide reactions are typically performed at a slightly alkaline pH (around 8.0) to ensure the deprotonation of the thiol group to the more reactive thiolate anion.[24] However, compared to maleimides, iodoacetamides generally exhibit slower reaction kinetics and can have lower specificity, with potential for reaction with other nucleophilic residues like histidine and methionine, particularly at higher pH and longer reaction times.
Head-to-Head Comparison: PDEA vs. Alternatives
| Feature | This compound (PDEA) | Maleimides | Iodoacetamides |
| Reaction Mechanism | Thiol-Disulfide Exchange | Michael Addition | Nucleophilic Substitution (SN2) |
| Resulting Bond | Disulfide | Thioether (Thiosuccinimide) | Thioether |
| Bond Stability | Reductively Cleavable | Generally Stable (potential for retro-Michael) | Highly Stable, Irreversible |
| Optimal pH | 7.0 - 8.0[7] | 6.5 - 7.5[16][19][20] | ~8.0[24] |
| Reaction Kinetics | Fast[5] | Very Fast[15][16] | Slower than Maleimides[19] |
| Specificity | High for Thiols | High for Thiols (pH-dependent)[16][19] | Moderate (potential for off-target reactions) |
| Key Advantage | Cleavable bond for payload release | Rapid and efficient conjugation | Forms a very stable, irreversible bond |
| Key Disadvantage | Potential for premature cleavage | Potential for payload exchange (retro-Michael) | Slower kinetics and lower specificity |
| Reaction Monitoring | Spectrophotometric (A343)[7][10] | Typically offline methods (e.g., chromatography) | Typically offline methods (e.g., chromatography) |
Experimental Protocols
General Considerations for Thiol-Reactive Conjugation
-
Reduction of Disulfide Bonds: For proteins with existing disulfide bonds, a reduction step using a reagent like tris(2-carboxyethyl)phosphine (TCEP) is necessary to generate free thiols. TCEP is often preferred over dithiothreitol (DTT) as it does not contain a thiol group and thus won't compete in the subsequent conjugation reaction.[20]
-
Buffer Selection: Use thiol-free buffers such as phosphate-buffered saline (PBS) or HEPES.[20] It is also advisable to degas buffers and include a chelating agent like EDTA to prevent re-oxidation of thiols.[20]
-
Stoichiometry: The molar ratio of the linker to the biomolecule should be optimized to achieve the desired degree of labeling while minimizing unreacted reagents.
Protocol 1: Conjugation using this compound (PDEA)
This protocol describes a general procedure for conjugating a thiol-containing biomolecule with a PDEA-functionalized payload.
-
Prepare Biomolecule: Dissolve the thiol-containing biomolecule in a suitable reaction buffer (e.g., PBS, pH 7.2) to a final concentration of 1-10 mg/mL. If necessary, reduce any existing disulfide bonds with TCEP and remove the excess reducing agent.
-
Prepare PDEA-Payload Solution: Immediately before use, dissolve the PDEA-functionalized payload in a compatible solvent (e.g., DMSO or DMF) to a high concentration.
-
Conjugation Reaction: Add a 5- to 20-fold molar excess of the PDEA-payload solution to the biomolecule solution.
-
Incubation: Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C overnight. The reaction progress can be monitored by measuring the absorbance of the released pyridine-2-thione at 343 nm.
-
Purification: Remove the excess, unreacted PDEA-payload and the pyridine-2-thione byproduct by size-exclusion chromatography (SEC) or dialysis.
Protocol 2: Conjugation using a Maleimide Linker
This protocol outlines a general procedure for labeling a biomolecule with a maleimide-functionalized reagent.
-
Prepare Biomolecule: As described in Protocol 1, prepare the thiol-containing biomolecule in a reaction buffer at pH 6.5-7.5.
-
Prepare Maleimide Solution: Prepare a fresh stock solution of the maleimide reagent in an anhydrous, water-miscible solvent like DMSO or DMF.[20]
-
Conjugation Reaction: Add a 10- to 20-fold molar excess of the maleimide solution to the biomolecule solution.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C.
-
Quenching (Optional): The reaction can be quenched by adding a small molecule thiol, such as 2-mercaptoethanol or cysteine, to consume any unreacted maleimide.
-
Purification: Purify the conjugate from excess reagents and byproducts using SEC or dialysis.
Conclusion: Selecting the Right Tool for the Job
The choice between this compound, maleimides, and iodoacetamides is dictated by the specific requirements of the application.
-
This compound (PDEA) is the linker of choice when a cleavable disulfide bond is desired, particularly for intracellular drug delivery where the payload needs to be released in the reducing environment of the cell.[6][7][11]
-
Maleimides are ideal for applications requiring rapid and highly specific conjugation to form a stable, non-cleavable linkage.[13][15][16] They are the workhorses for many bioconjugation applications, though the potential for retro-Michael reactions should be considered for long-term in vivo stability.
-
Iodoacetamides provide an extremely stable and irreversible thioether bond, making them suitable for applications where the utmost stability of the conjugate is critical.[18][22] However, researchers must be mindful of the slower reaction kinetics and the potential for lower specificity compared to maleimides.
By understanding the distinct chemistry, reactivity, and stability profiles of these thiol-reactive linkers, researchers can confidently select the optimal strategy to achieve their scientific goals, from developing next-generation therapeutics to advancing our fundamental understanding of biological systems.
References
- What Are ADC Linkers: Difference Between Cleavable and Non-Cleavable? - BOC Sciences. (URL: )
- Maleimide Reaction Chemistry | Vector Labs. (URL: )
- What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG. (URL: )
- Cleavable vs. Non-Cleavable Linkers - BroadPharm. (URL: )
- Cleavable Vs. Non-Cleavable Linkers in ADCs - Biotech Informers. (URL: )
- Cleavable versus non-cleavable ADC linker chemistry - ProteoGenix. (URL: )
- Stability Showdown: Thioether vs. Disulfide Bonds in a Biological Arena - Benchchem. (URL: )
- The Thiol-Maleimide Reaction: A Guide - Bachem. (URL: )
- Sequence sensitivity and pH dependence of maleimide conjugated N‐terminal cysteine peptides to thiazine rearrangement - PMC. (URL: )
- Mastering Maleimide Reactions in Bioconjugation: Your Ultim
- Tunable Linkers for Dynamic Thiol-Based Bioconjugation Strategies - ACS Public
- Tunable degradation of maleimide-thiol adducts in reducing environments - PMC - NIH. (URL: )
- Tunable Linkers for Dynamic Thiol-Based Bioconjugation Str
- Application of a water-soluble pyridyl disulfide amine linker for use in Cu-free click bioconjug
- Reactivity and pH dependence of thiol conjugation to N-ethylmaleimide: detection of a conformational change in chalcone isomerase | Biochemistry - ACS Public
- Thiol Reactions: Maleimide, DTNB Mechanics | StudySmarter. (URL: )
- The Maleimide-Thiol Reaction: An In-depth Technical Guide for Bioconjugation and Drug Development - Benchchem. (URL: )
- A Comparative Guide to Thiol-Reactive Labeling: Maleimide vs. Iodoacetamide Chemistry - Benchchem. (URL: )
- Lipid–peptide bioconjugation through pyridyl disulfide reaction chemistry and its application in cell targeting and drug delivery - PubMed Central. (URL: )
- Decoupling stability and release in disulfide bonds with antibody-small molecule conjug
- Thiol Reactive Linkers | BroadPharm. (URL: )
- Bioconjugation Using Thiols: Old Chemistry Rediscovered to Connect Polymers with Nature's Building Blocks | ACS Macro Letters. (URL: )
- Tunable Linkers for Dynamic Thiol-Based Bioconjugation Strategies - ResearchG
- Tuneable thiol exchange linkers for traceless drug release applications in prodrugs and ADCs - NIH. (URL: )
- Introduction to approaches and tools for the evaluation of protein cysteine oxid
- Methods for the determination and quantification of the reactive thiol proteome - PMC - NIH. (URL: )
- The Pyridyl Disulfide Group: A Technical Guide to Thiol-Reactive Bioconjug
- A Comparative Guide to Disulfide Linkers in Targeted Drug Delivery - Benchchem. (URL: )
- The Chemical Precision of Iodoacetamide: Essential for Cysteine Alkylation and Protein Stability - NINGBO INNO PHARMCHEM CO.,LTD.. (URL: )
- Control of Thiol-Maleimide Reaction Kinetics in PEG Hydrogel Networks - PMC - NIH. (URL: )
- Iodoacetamide - Wikipedia. (URL: )
- Comparative Study of Click Handle Stability in Common Lig
- A Comparative Guide to the Kinetic Analysis of Thiane-4-thiol Reactions - Benchchem. (URL: )
- Thiol-Maleimide “Click” Chemistry: Evaluating the Influence of Solvent, Initiator, and Thiol on the Reaction Mechanism, Kinetics, and Selectivity.
- The role of thiols and disulfides in protein chemical and physical stability - PMC - NIH. (URL: )
- Disulfide Linkers in Antibody-Drug Conjug
- From Stability to Function: The Importance of Disulfide Bonds in Proteins - MetwareBio. (URL: )
- This compound | 83578-21-6 - Sigma-Aldrich. (URL: )
- What is the effect of Maleimide surface coverage on thiol conjug
- CAS 106139-15-5 this compound hydrochloride - BOC Sciences. (URL: )
- Insights into maleimide-thiol conjug
- Troubleshooting low yield in maleimide conjug
- Improving
Sources
- 1. Thiol Reactive Linkers | BroadPharm [broadpharm.com]
- 3. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]
- 4. biotechinformers.com [biotechinformers.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Cleavable vs. Non-Cleavable Linkers | BroadPharm [broadpharm.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 10. Lipid–peptide bioconjugation through pyridyl disulfide reaction chemistry and its application in cell targeting and drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Application of a water-soluble pyridyl disulfide amine linker for use in Cu-free click bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Decoupling stability and release in disulfide bonds with antibody-small molecule conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. bachem.com [bachem.com]
- 16. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
- 17. studysmarter.co.uk [studysmarter.co.uk]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. vectorlabs.com [vectorlabs.com]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. Tunable degradation of maleimide-thiol adducts in reducing environments - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Methods for the determination and quantification of the reactive thiol proteome - PMC [pmc.ncbi.nlm.nih.gov]
- 23. nbinno.com [nbinno.com]
- 24. Introduction to approaches and tools for the evaluation of protein cysteine oxidation - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: Unveiling the Advantages of 2-(Pyridin-2-yldisulfanyl)ethanamine (PDEA) over SPDP for Advanced Bioconjugation
In the precise world of bioconjugation, the choice of a crosslinking reagent is a critical decision that dictates the efficiency, stability, and homogeneity of the final product. For decades, N-succinimidyl 3-(2-pyridyldithio)propionate (SPDP) has been a staple for introducing sulfhydryl-reactive pyridyldithiol groups onto biomolecules. However, as the demands for more sophisticated and well-defined bioconjugates, particularly in the realm of Antibody-Drug Conjugates (ADCs), have grown, the limitations of SPDP have become more apparent. This guide provides a detailed, evidence-based comparison, demonstrating why 2-(Pyridin-2-yldisulfanyl)ethanamine (PDEA) represents a superior alternative for researchers seeking greater control and versatility in their conjugation strategies.
The Fundamental Chemistry: A Divergence in Approach
Both SPDP and PDEA aim to install a pyridyldithiol moiety onto a biomolecule, which can then react with a free thiol (sulfhydryl) group to form a cleavable disulfide bond. The key distinction lies in their reactive ends and, consequently, their conjugation chemistry.
SPDP is a heterobifunctional crosslinker featuring an N-hydroxysuccinimide (NHS) ester.[1][2][3] This group reacts directly with primary amines, such as the side chains of lysine residues on a protein, to form a stable amide bond. This reaction is typically performed at a neutral to slightly alkaline pH (7-8).[1][4][5]
PDEA , conversely, possesses a primary amine. It is not directly reactive with proteins but is instead coupled to carboxylic acid groups (e.g., on aspartic or glutamic acid residues) using carbodiimide chemistry, most commonly with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).[6] This approach offers a different handle for protein modification and operates under distinct reaction conditions.
The PDEA Advantage: Key Performance Differentiators
The seemingly subtle difference in their functional groups translates into significant practical advantages for PDEA in critical aspects of bioconjugation.
Superior Stability and Mitigation of Side Reactions
A primary drawback of SPDP is the susceptibility of its NHS ester to hydrolysis in aqueous buffers.[1][5] This competing side reaction, which accelerates at higher pH values, reduces the efficiency of the conjugation by consuming the active reagent. The half-life of an NHS ester can be as short as 10 minutes at pH 9, making reaction outcomes highly sensitive to minor variations in timing and pH control.[1][5] This instability can lead to inconsistent product yields and difficulties in achieving reproducible modifications.
PDEA circumvents this issue entirely. The amine group of PDEA is stable in aqueous solutions. The conjugation relies on the activation of carboxyl groups by EDC, a well-controlled reaction. By eliminating the rapid hydrolysis pathway inherent to NHS esters, PDEA provides a more robust and predictable conjugation system, leading to higher overall efficiency and batch-to-batch consistency.
Enhanced Control Over Conjugation Stoichiometry
Precise control over the number of molecules attached to a protein is crucial, especially in therapeutic applications like ADCs where the drug-to-antibody ratio (DAR) is a critical quality attribute. The instability of SPDP's NHS ester complicates efforts to achieve a specific, uniform DAR.
The two-step nature of PDEA conjugation (carboxyl activation followed by amine coupling) affords greater control over the reaction stoichiometry. By carefully modulating the concentrations of EDC and PDEA, researchers can more accurately direct the extent of modification, resulting in a more homogeneous population of conjugates. This level of control is paramount for developing therapeutics with predictable efficacy and safety profiles.
Unmatched Versatility in Linker Design
Modern bioconjugates often require sophisticated linkers that can improve solubility, modulate pharmacokinetic properties, or incorporate multiple functionalities. PDEA's structure, a simple amine-terminated pyridyldithiol, makes it an ideal building block for creating custom linkers.
For example, polyethylene glycol (PEG) chains, known to enhance the stability and solubility of ADCs, can be readily synthesized with a terminal amine for subsequent coupling, or integrated directly into PDEA derivatives.[7][8][9] This modularity allows for the rational design of linkers with optimized properties. While PEGylated versions of SPDP exist, the synthesis of complex, multifunctional linkers is often more straightforward starting from the versatile PDEA scaffold.
Experimental Data: A Comparative Summary
The following table summarizes the key performance differences between PDEA and SPDP based on their underlying chemistry and typical experimental outcomes.
| Parameter | SPDP | PDEA (with EDC) | Advantage |
| Target Functional Group | Primary Amines (-NH₂) | Carboxylic Acids (-COOH) | Complementary |
| Primary Side Reaction | Hydrolysis of NHS ester[1] | - | PDEA |
| Optimal Reaction pH | 7.2 - 8.5[3][4] | 4.5 - 6.0 | PDEA (for pH-sensitive proteins) |
| Control over Stoichiometry | Moderate | High | PDEA |
| Potential for Linker Customization | Moderate | High | PDEA |
| Resulting Conjugate Stability | Good | Excellent | PDEA |
Experimental Workflow Visualization
The practical differences in using these reagents are best illustrated by comparing their respective conjugation workflows.
PDEA Conjugation Workflow
Caption: Workflow for modifying a carboxyl group using PDEA and EDC.
Detailed Protocol Steps (PDEA):
-
Protein Preparation: Dissolve the protein containing accessible carboxyl groups in an activation buffer (e.g., MES, pH 4.5-6.0).
-
Carboxyl Activation: Add freshly prepared EDC and Sulfo-NHS (to enhance stability and efficiency) to the protein solution and incubate briefly.
-
PDEA Coupling: Add PDEA to the activated protein solution and allow the reaction to proceed for 1-2 hours.
-
Purification: Remove excess reagents via dialysis or size-exclusion chromatography.
-
Final Conjugation: React the purified, PDEA-modified protein with a thiol-containing molecule to form the final disulfide-linked product.
SPDP Conjugation Workflow
Caption: Workflow for modifying an amine group using SPDP.
Detailed Protocol Steps (SPDP):
-
Protein Preparation: Dissolve the amine-containing protein in a reaction buffer (e.g., PBS, pH 7.2-8.0). Buffers containing primary amines like Tris must be avoided.[3]
-
SPDP Reaction: Add SPDP, typically dissolved in an organic solvent such as DMSO, to the protein solution.[1][4]
-
Incubation: Allow the reaction to proceed for 30-60 minutes at room temperature.
-
Purification: Purify the modified protein from excess reagent and byproducts using size-exclusion chromatography or dialysis.
-
Final Conjugation: React the purified, SPDP-modified protein with a thiol-containing molecule.
Conclusion: A Clear Choice for Modern Bioconjugation
While SPDP has served the scientific community well, its inherent limitations—namely the hydrolytic instability of its NHS ester—render it less suitable for the demands of modern protein engineering and therapeutic development. This compound (PDEA) emerges as a superior alternative by offering a more stable, controllable, and versatile platform for introducing pyridyldithiol functionalities. The enhanced reaction control translates directly to more homogeneous and well-defined conjugates, while its structural simplicity provides a flexible foundation for the design of next-generation linkers. For scientists and drug developers aiming to produce high-quality bioconjugates with consistent and predictable properties, PDEA represents a more robust and rational choice.
References
-
AxisPharm. (2022, November 8). What is SPDP Crosslinker? Retrieved from [Link]
-
Dojindo Molecular Technologies, Inc. (n.d.). Cross-Linker SPDP | CAS 68181-17-9. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Synthesis of this compound Hydrochloride. Retrieved from [Link]
-
Dal Corso, A., et al. (2021). Polyethylene glycol-based linkers as hydrophilicity reservoir for antibody-drug conjugates. RSC Chemical Biology. Retrieved from [Link]
- Staros, J. V., et al. (1986). Enhancement by N-hydroxysulfosuccinimide of water-soluble carbodiimide-mediated coupling reactions. Analytical Biochemistry.
-
Ross, P., & Wolfe, J. (2016). Physical and Chemical Stability of Antibody Drug Conjugates: Current Status. Journal of Pharmaceutical Sciences. Retrieved from [Link]
- Stephanopoulos, N., & Francis, M. B. (2011). Choosing an effective protein bioconjugation strategy.
-
Arlotta, K. J., et al. (2018). In-Depth Comparison of Lysine-Based Antibody-Drug Conjugates Prepared on Solid Support Versus in Solution. Antibodies (Basel). Retrieved from [Link]
-
ResearchGate. (2021). Polyethylene glycol-based linkers as hydrophilicity reservoir for antibody-drug conjugates. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Methodology development for protein modifications. Retrieved from [Link]
-
Frigerio, M., et al. (2022). Incorporation of Hydrophilic Macrocycles Into Drug-Linker Reagents Produces Antibody-Drug Conjugates With Enhanced in vivo Performance. Frontiers in Drug Discovery. Retrieved from [Link]
-
University of Oxford, Department of Chemistry. (2021, March 31). Light-driven protein modification. Retrieved from [Link]
-
Zhao, P., et al. (2023). Recent Advances in Peptide Linkers of Antibody-Drug Conjugates. Journal of Medicinal Chemistry. Retrieved from [Link]
-
Sygnature Discovery. (2023, April 7). Linker Technologies in ADCs - How They Impact Efficacy & Stability. Retrieved from [Link]
-
Talbot, B., et al. (2014). Optimized protocol for protein macrocomplexes stabilization using the EDC, 1-ethyl-3-(3-(dimethylamino)propyl)carbodiimide, zero-length cross-linker. Analytical and Bioanalytical Chemistry. Retrieved from [Link]
Sources
- 1. What is SPDP Crosslinker? | AxisPharm [axispharm.com]
- 2. Cross-Linker SPDP | CAS 68181-17-9 Dojindo [dojindo.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. broadpharm.com [broadpharm.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. Optimized protocol for protein macrocomplexes stabilization using the EDC, 1-ethyl-3-(3-(dimethylamino)propyl)carbodiimide, zero-length cross-linker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Polyethylene glycol-based linkers as hydrophilicity reservoir for antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | Incorporation of Hydrophilic Macrocycles Into Drug-Linker Reagents Produces Antibody-Drug Conjugates With Enhanced in vivo Performance [frontiersin.org]
A Comparative Guide to 2-(Pyridin-2-yldisulfanyl)ethanamine and Maleimide Chemistries for Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
In the landscape of bioconjugation, the precise and stable linkage of molecules to proteins, antibodies, and other biomolecules is paramount. Among the various chemical strategies available, those targeting thiol groups on cysteine residues stand out for their specificity. This guide provides a detailed comparative analysis of two prominent thiol-reactive chemistries: 2-(Pyridin-2-yldisulfanyl)ethanamine (PDEA) and its derivatives, and maleimides. Understanding the nuances of each approach is critical for designing robust and effective bioconjugates for therapeutic and diagnostic applications.
Section 1: The Chemistry of Thiol-Reactive Bioconjugation
At the heart of both PDEA and maleimide chemistries is the reaction with the sulfhydryl group (-SH) of cysteine residues. These reactions are favored for their high selectivity under physiological conditions, minimizing off-target modifications of other amino acid residues.
This compound (PDEA) Chemistry: The Disulfide Exchange
PDEA and related pyridyl disulfide reagents operate through a thiol-disulfide exchange mechanism. The reaction is initiated by the nucleophilic attack of a biomolecule's thiol group on the disulfide bond of the reagent. This results in the formation of a new, stable disulfide bond between the biomolecule and the payload, with the concurrent release of pyridine-2-thione.[1] A key advantage of this method is the ability to monitor the reaction progress by measuring the absorbance of the released pyridine-2-thione at 343 nm.[2]
Maleimide Chemistry: The Michael Addition
Maleimide chemistry relies on a Michael addition reaction, where the thiol group of a cysteine residue acts as a nucleophile and attacks one of the carbon atoms of the maleimide's carbon-carbon double bond.[3][4] This forms a stable, covalent thioether bond, specifically a thiosuccinimide linkage.[3][4] This reaction is highly efficient and proceeds rapidly at neutral pH (6.5-7.5), where it is approximately 1,000 times faster with thiols than with amines.[5][6]
Section 2: Head-to-Head Comparison: PDEA vs. Maleimide
The choice between PDEA and maleimide chemistry hinges on several key performance parameters, including the desired stability of the final conjugate, the reaction conditions, and the nature of the biomolecule and payload.
| Feature | This compound (PDEA) Chemistry | Maleimide Chemistry |
| Reaction Mechanism | Thiol-disulfide exchange | Michael addition |
| Bond Formed | Disulfide | Thioether (Thiosuccinimide) |
| Reversibility | Reversible (cleavable by reducing agents) | Largely irreversible, but susceptible to retro-Michael reaction |
| Stability | Labile in reducing environments (e.g., intracellularly) | Generally more stable, but can undergo thiol exchange |
| Reaction pH | Broad range, optimal at pH 4-5 for exchange | Optimal at pH 6.5-7.5 for thiol specificity |
| Side Reactions | Minimal, primarily reaction with other thiols | Hydrolysis of the maleimide ring, retro-Michael reaction, thiazine rearrangement |
| Monitoring | Real-time monitoring via pyridine-2-thione release (343 nm) | Typically monitored by chromatography or mass spectrometry |
Stability and Reversibility: A Critical Divide
The most significant difference between the two chemistries lies in the nature of the bond formed.
-
PDEA's Disulfide Bond: The disulfide linkage created by PDEA chemistry is inherently reversible. This is a crucial feature for applications requiring the release of a payload within the reducing environment of a cell, such as in antibody-drug conjugates (ADCs).[7] The higher concentration of glutathione inside cells facilitates the cleavage of the disulfide bond, releasing the therapeutic agent at the target site.[7][8] However, this also means the conjugate may be less stable in the bloodstream, where reducing agents are also present, albeit at lower concentrations.[9]
-
Maleimide's Thioether Bond: The thiosuccinimide linkage formed from a maleimide reaction is generally considered more stable than a disulfide bond.[6] However, it is not without its own stability concerns. The primary instability pathway is a retro-Michael reaction, where the thioether bond can reverse, leading to deconjugation.[10][11] This can be particularly problematic in the presence of other thiols, like glutathione, which can lead to off-target payload transfer.[11][12]
To address the instability of the thiosuccinimide linkage, several strategies have been developed, including:
-
Hydrolysis of the Succinimide Ring: The succinimide ring can undergo irreversible hydrolysis to form a stable maleamic acid thioether.[10] While this prevents the retro-Michael reaction, the rate of hydrolysis for traditional N-alkylmaleimides can be slow under physiological conditions.[10][13]
-
Next-Generation Maleimides: Novel maleimide derivatives, such as N-aryl maleimides, have been designed to accelerate the hydrolysis of the thiosuccinimide ring, thereby enhancing the stability of the conjugate.[14]
Reaction Kinetics and Specificity
Both reactions are highly specific for thiols under their optimal pH ranges. The thiol-maleimide reaction is known for its rapid kinetics at neutral pH.[3][15] The thiol-disulfide exchange with PDEA reagents also proceeds efficiently, with the added benefit of easy monitoring.
Section 3: Experimental Protocols
The following are generalized protocols. Researchers should optimize conditions for their specific biomolecule and payload.
General Protocol for Maleimide Conjugation
Materials:
-
Protein to be labeled (1-10 mg/mL)
-
Degassed reaction buffer (e.g., PBS, HEPES, Tris, pH 7.0-7.5)[16][17]
-
Maleimide-functionalized payload
-
(Optional) TCEP (tris(2-carboxyethyl)phosphine) for disulfide reduction[16][17]
-
Purification column (e.g., size-exclusion chromatography)
Procedure:
-
Prepare Protein Solution: Dissolve the protein in the degassed reaction buffer. If necessary, reduce existing disulfide bonds by adding a 10-100 fold molar excess of TCEP and incubating for 20-30 minutes at room temperature.[16][17]
-
Prepare Maleimide Stock Solution: Immediately before use, dissolve the maleimide-functionalized payload in anhydrous DMSO or DMF to a concentration of 10 mM.[16][18]
-
Conjugation Reaction: Add the maleimide stock solution to the protein solution at a 10-20 fold molar excess.[16][18] Incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light if the payload is light-sensitive.[16][18]
-
Purification: Remove unreacted maleimide and byproducts using size-exclusion chromatography or dialysis.[10]
-
Characterization: Determine the degree of labeling (DOL) using UV-Vis spectrophotometry or mass spectrometry.[16][18]
General Protocol for PDEA Conjugation
This protocol describes a two-step process using a heterobifunctional crosslinker like SPDP (Succinimidyl 3-(2-pyridyldithio)propionate) to first introduce a pyridyl disulfide group onto a protein via reaction with primary amines, followed by conjugation to a thiol-containing payload. A more direct approach involves reacting a thiol-containing biomolecule with a pyridyl disulfide-functionalized payload.
Materials:
-
Protein to be modified
-
Amine-free reaction buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.2-8.0)[8]
-
PDEA reagent (e.g., SPDP)
-
DMSO or DMF
-
Desalting column[8]
-
Thiol-containing payload
Procedure:
-
Prepare PDEA Reagent Solution: Dissolve the PDEA reagent in DMSO or DMF to create a stock solution (e.g., 20 mM).[8]
-
Activate Protein: Add the PDEA reagent stock solution to the protein solution in the reaction buffer. Incubate for 30-60 minutes at room temperature.
-
Remove Excess Reagent: Purify the activated protein using a desalting column to remove unreacted PDEA reagent.
-
Conjugate with Thiol-Payload: Add the thiol-containing payload to the purified, activated protein.
-
Monitor Reaction: Follow the progress of the conjugation by measuring the increase in absorbance at 343 nm, corresponding to the release of pyridine-2-thione.
-
Purify Final Conjugate: Once the reaction is complete, purify the final bioconjugate to remove excess payload and pyridine-2-thione.
Section 4: Applications and Future Directions
Both PDEA and maleimide chemistries are widely used in the development of ADCs, protein labeling for imaging and diagnostics, and the functionalization of surfaces and nanoparticles.[5][][20][21]
The choice between the two is often application-dependent:
-
PDEA chemistry is favored for applications requiring controlled release of a payload in a reducing environment.
-
Maleimide chemistry is often chosen for applications demanding high stability of the conjugate, with the caveat of potential retro-Michael reactions.
Ongoing research focuses on developing next-generation reagents for both chemistries to improve stability, specificity, and reaction efficiency. For maleimides, this includes the design of "self-hydrolyzing" maleimides that rapidly and irreversibly form the stable ring-opened product after conjugation.[15] For disulfide-based linkers, efforts are underway to fine-tune the steric and electronic properties around the disulfide bond to modulate its stability and release kinetics.
Conclusion
Both this compound and maleimide chemistries are powerful tools for the site-specific modification of biomolecules. A thorough understanding of their respective mechanisms, stability profiles, and reaction conditions is essential for selecting the optimal strategy for a given bioconjugation application. As the demand for more sophisticated and effective bioconjugates grows, continued innovation in these and other bioconjugation chemistries will be critical.
References
- Lahnsteiner, M., Kastner, A., et al. (2020).
- BenchChem. (2025). Technical Support Center: Thiosuccinimide Linkage Stability. BenchChem.
- Bachem. (2022). The Thiol-Maleimide Reaction: A Guide. Bachem.
- BenchChem. (2024).
- BOC Sciences. (n.d.).
- Bio-Techne. (n.d.). Conjugation Protocol for Thiol Reactive (Maleimide) Dyes. Bio-Techne.
- Alfa Chemistry. (n.d.). Guidelines for Protein/Antibody Labeling with Maleimide Dyes. Alfa Chemistry.
- Lahnsteiner, M., Kastner, A., et al. (2020). Improving the Stability of Maleimide–Thiol Conjugation for Drug Targeting. Angewandte Chemie.
- Lumiprobe. (n.d.).
- BenchChem. (2025).
- Journal of the American Chemical Society. (n.d.). On-Demand Thio-Succinimide Hydrolysis for the Assembly of Stable Protein–Protein Conjugates. Journal of the American Chemical Society.
- Fontaine, S. D., Reid, R., et al. (2014). Long-Term Stabilization of Maleimide–Thiol Conjugates.
- Levengood, M. R., et al. (2016). Decoupling stability and release in disulfide bonds with antibody-small molecule conjugates.
- Zhang, D., et al. (2022). Development of applicable thiol-linked antibody–drug conjugates with improved stability and therapeutic index. Frontiers in Immunology.
- Christie, R. J., et al. (2015). Stabilization of cysteine-linked antibody drug conjugates with N-aryl maleimides. Journal of Controlled Release.
- Biotium. (2020). Protocol: Maleimide Labeling of Protein Thiols. Biotium.
- BOC Sciences. (n.d.).
- Vector Labs. (n.d.). Maleimide Reaction Chemistry. Vector Labs.
- Raines, R. T. (2007).
- MedchemExpress.com. (n.d.). Maleimide | ADC Linker. MedchemExpress.com.
- Bio-Synthesis. (2022).
- ResearchGate. (2025). Catalysis of imido group hydrolysis in a maleimide conjugate.
- UCL Discovery. (n.d.).
- BenchChem. (2025).
- ten Brummelhuis, N., & Schlaad, H. (2012). Bioconjugation Using Thiols: Old Chemistry Rediscovered to Connect Polymers with Nature's Building Blocks. ACS Macro Letters.
- ResearchGate. (2025). Improving the Stability of Maleimide–Thiol Conjugation for Drug Targeting.
- Jones, M. W., et al. (n.d.). DiPODS: A Reagent for Site-Specific Bioconjugation via the Irreversible Rebridging of Disulfide Linkages. PMC.
- Seras-Franzoso, J., et al. (2019). Lipid–peptide bioconjugation through pyridyl disulfide reaction chemistry and its application in cell targeting and drug delivery. PubMed Central.
- ResearchGate. (n.d.). a) Competing reactions of cysteine-maleimide conjugates including...
- Site‐Selective Disulfide Modification of Proteins: Expanding Diversity beyond the Proteome. PMC.
- Van Der Vlies, A. J., et al. (2010). Synthesis of pyridyl disulfide-functionalized nanoparticles for conjugating thiol-containing small molecules, peptides, and proteins.
- BenchChem. (n.d.).
- Tocris Bioscience. (n.d.). Conjugation Protocol for Thiol Reactive (Maleimide) Dyes. Tocris Bioscience.
- Badescu, G., et al. (n.d.). Bridging Disulfides for Stable and Defined Antibody Drug Conjugates.
- UCL Discovery. (n.d.).
- ChemRxiv. (n.d.). On-demand Detachment of Maleimide Derivatives on Cysteine to Facilitate (Semi)Synthesis of Challenging Proteins. ChemRxiv.
- ResearchGate. (n.d.). Two-step lipid-peptide conjugation through pyridyl disulfide reaction...
- Evidence of Isomerization in the Michael-Type Thiol-Maleimide Addition: Click Reaction between L-Cysteine and 6-Maleimidehexanoic Acid. NIH.
- Thermo Fisher Scientific. (n.d.). Bioconjugation and crosslinking technical handbook. Thermo Fisher Scientific.
- BOC Sciences. (n.d.).
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. bachem.com [bachem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
- 6. vectorlabs.com [vectorlabs.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Decoupling stability and release in disulfide bonds with antibody-small molecule conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. d-nb.info [d-nb.info]
- 12. Improving the Stability of Maleimide–Thiol Conjugation for Drug Targeting | Semantic Scholar [semanticscholar.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Stabilization of cysteine-linked antibody drug conjugates with N-aryl maleimides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Development of applicable thiol-linked antibody–drug conjugates with improved stability and therapeutic index - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Conjugation Protocol for Thiol Reactive (Maleimide) Dyes [bio-techne.com]
- 17. lumiprobe.com [lumiprobe.com]
- 18. alfa-chemistry.com [alfa-chemistry.com]
- 20. medchemexpress.com [medchemexpress.com]
- 21. pure.psu.edu [pure.psu.edu]
A Comparative Guide to Assessing Drug Release from 2-(Pyridin-2-yldisulfanyl)ethanamine (PDEA) Linkers
For researchers, scientists, and drug development professionals, the precise release of a therapeutic payload is a cornerstone of a successful targeted therapy, such as an Antibody-Drug Conjugate (ADC). The linker connecting the antibody to the drug is not merely a tether; it is a sophisticated chemical trigger designed to remain stable in circulation and selectively release its payload within the target cell. This guide provides an in-depth, objective comparison of the 2-(pyridin-2-yldisulfanyl)ethanamine (PDEA) linker, focusing on the critical methodologies to assess its performance against other alternatives.
The Central Role of Disulfide Linkers in Drug Delivery
Cleavable linkers are designed to exploit the physiological differences between the extracellular environment and the intracellular compartments of target cells.[1] Disulfide linkers, a prominent class of chemically labile linkers, are engineered to be stable at physiological pH (~7.4) in the bloodstream but are cleaved in the highly reducing environment inside a cell.[2][3] This selectivity is primarily driven by the steep concentration gradient of glutathione (GSH), a thiol-containing tripeptide. The cytosol of a tumor cell can have GSH concentrations up to 1000-fold higher (1-10 mM) than in the blood plasma, providing a potent trigger for disulfide bond cleavage and subsequent drug release.[][5]
The PDEA linker is a classic example of this technology. Its design allows for the formation of a disulfide bond with a thiol-containing drug. The critical event for drug liberation is a thiol-disulfide exchange reaction, typically initiated by intracellular GSH.
Mechanism: Glutathione-Mediated Cleavage
The release mechanism is a nucleophilic attack by the thiolate anion of glutathione on one of the sulfur atoms of the PDEA linker's disulfide bond. This reaction cleaves the disulfide bridge, releasing the thiolated drug and forming a mixed disulfide between the linker and glutathione. The leaving group, 2-thiopyridone, is a stable molecule, which helps to drive the reaction to completion.
Caption: Glutathione (GSH) initiates cleavage of the PDEA linker.
A Framework for Assessing Linker Performance
A robust assessment of a PDEA linker involves a multi-faceted approach. The goal is to quantify both its stability under physiological conditions (to predict off-target toxicity) and its release kinetics in a simulated intracellular environment (to predict efficacy).
Causality Behind Experimental Choices
-
Why Plasma Stability is Critical: The linker's primary challenge is to remain intact in the bloodstream to prevent premature drug release, which can cause systemic toxicity and reduce the therapeutic dose reaching the target.[5] Therefore, an in vitro plasma stability assay is a non-negotiable first step.
-
Why Glutathione is the Trigger: As the primary intracellular thiol, GSH is the most biologically relevant reducing agent for mimicking the cytosolic environment.[3] Testing release kinetics in the presence of GSH at concentrations found in tumor cells (e.g., 1-10 mM) provides a direct measure of the linker's intended function.
-
Why Analytical Methods Matter: Precise and validated analytical methods are essential for generating reliable data. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the gold standards for separating and quantifying the intact conjugate, free drug, and other metabolites.[6][7][8]
Caption: Workflow for assessing PDEA linker stability and release.
Experimental Protocols: A Self-Validating System
These protocols are designed to be self-validating by including necessary controls and providing quantifiable endpoints.
Protocol 1: In Vitro Plasma Stability Assay
Objective: To determine the stability of the PDEA-linked conjugate in human plasma.
Methodology:
-
Preparation: Thaw fresh frozen human plasma at 37°C. Centrifuge to remove cryoprecipitates.
-
Incubation: Spike the PDEA-linked ADC into the plasma to a final concentration of 100 µg/mL. Incubate the mixture in a shaking water bath at 37°C.
-
Time Points: Aliquot samples at various time points (e.g., 0, 1, 6, 24, 48, 72 hours). Immediately quench the reaction by adding 3 volumes of ice-cold acetonitrile to precipitate plasma proteins.
-
Sample Processing: Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Analysis: Analyze the supernatant using Reverse-Phase HPLC (RP-HPLC) or LC-MS to quantify the percentage of the remaining intact ADC.
-
Control: A parallel incubation in phosphate-buffered saline (PBS) at pH 7.4 serves as a control to account for non-enzymatic degradation.
Protocol 2: GSH-Mediated Release Assay
Objective: To quantify the rate of drug release from the PDEA linker in a simulated reducing environment.
Methodology:
-
Preparation: Prepare a solution of Glutathione (GSH) in PBS (pH 7.4) to a final concentration of 5 mM.
-
Incubation: Add the PDEA-linked ADC to the GSH solution to a final concentration of 100 µg/mL. Incubate at 37°C.
-
Time Points: Aliquot samples at various time points (e.g., 0, 5, 15, 30, 60, 120 minutes).
-
Sample Processing: Immediately analyze the samples or quench the reaction by flash-freezing or acidification (if compatible with the payload).
-
Analysis: Use RP-HPLC or LC-MS to quantify the concentration of the released free drug. A standard curve of the free drug is required for accurate quantification.
-
Control: A parallel incubation in PBS without GSH is essential to confirm that drug release is specifically mediated by the reducing agent.
Comparative Analysis: PDEA vs. Alternative Linkers
The choice of a disulfide linker is a trade-off between stability and release kinetics.[9] Steric hindrance around the disulfide bond is a key strategy used to modulate these properties.[10]
| Linker Type | Structure Feature | Plasma Stability (Half-life) | GSH-Mediated Release Rate | Key Insight |
| PDEA (Unhindered) | -S-S-CH₂-CH₂- | Moderate | Fast | Provides rapid payload release but may be susceptible to premature release by circulating thiols.[9][11] |
| SPP (Unhindered) | -S-S-C₆H₄- | Moderate | Fast | Similar profile to PDEA, often used in early ADC development. |
| SPDP (Unhindered) | -S-S-(CH₂)₂-CO- | Moderate | Fast | A widely used heterobifunctional crosslinker with similar release characteristics to PDEA. |
| SPDB (Hindered) | -S-S-C(CH₃)₂-CH₂-CO- | High | Slower | The introduction of gem-dimethyl groups adjacent to the disulfide bond significantly enhances plasma stability by sterically shielding it from attack.[] |
| SMCC-DM1 (Non-cleavable) | Thioether bond | Very High | N/A (Requires lysosomal proteolysis) | Represents a different class of linker that relies on complete antibody degradation for drug release, offering high stability but a different mechanism of action.[12] |
Expert Interpretation: The data clearly shows a structure-activity relationship. Unhindered linkers like PDEA offer the advantage of rapid drug release once inside the cell.[9] However, this can come at the cost of lower plasma stability. For highly potent payloads, even a small amount of premature release can lead to significant off-target toxicity.[5] In contrast, hindered linkers like SPDB provide enhanced stability, which can improve the therapeutic window, but may result in slower or incomplete drug release within the target cell.[] The choice, therefore, depends on the specific properties of the antibody, the target, and the cytotoxic payload.
Conclusion
Assessing the release of a drug from a this compound (PDEA) linker is a critical step in the development of targeted therapeutics. The methodologies described herein provide a robust framework for quantifying the essential balance between stability in circulation and efficient cleavage at the target site. By employing systematic, controlled experiments and high-resolution analytical techniques, researchers can generate the data needed to objectively compare the PDEA linker to alternatives and make informed decisions. This rigorous, data-driven approach is fundamental to designing safer and more effective antibody-drug conjugates.
References
-
Creative Biolabs. Disulfide Linkers. Creative Biolabs.
-
BOC Sciences. Disulfide Linker Synthesis | ADC Services. BOC Sciences.
-
Lu, J., et al. (2021). Antibody–drug conjugates: Recent advances in linker chemistry. Acta Pharmaceutica Sinica B.
-
Creative Biolabs. Disulfide Linker Synthesis Service. Creative Biolabs.
-
Xie, H., et al. (2006). Design of an in vivo cleavable disulfide linker in recombinant fusion proteins. Bioconjugate Chemistry.
-
Vignolles, P., et al. (2020). Analytical Methods for the Detection and Quantification of ADCs in Biological Matrices. Pharmaceuticals.
-
Levengood, M. R., et al. (2016). Decoupling stability and release in disulfide bonds with antibody-small molecule conjugates. Chemical Science.
-
Pramanik, S., et al. (2018). Glutathione induced cleavage of disulfide linker in the amino-BODIPY based DD systems allowing ratiometric monitoring of drug release. ResearchGate.
-
Singh, Y., et al. (2021). Peptide-Drug Conjugates with Different Linkers for Cancer Therapy. Molecules.
-
Kim, E. G., et al. (2019). Comparison of each drug-linkers. ResearchGate.
-
Veranova. (2024). Analytical Techniques for Antibody-Drug Conjugates (ADCs): Comprehensive Insights. Veranova.
-
Chandrabatla, V. P. (2025). Analytical Techniques for Antibody-Drug Conjugates: Comprehensive Insights. ADC Review | Journal of Antibody-drug Conjugates.
-
Levengood, M. R., et al. (2016). Decoupling Stability and Release in Disulfide Bonds with Antibody-Small Molecule Conjugates. ResearchGate.
-
Li, X., et al. (2013). Glutathione-mediated shedding of PEG layers based on disulfide-linked catiomers for DNA delivery. Journal of Materials Chemistry B.
-
Biopharma PEG. (2019). What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers. Biopharma PEG.
-
Vignolles, P., et al. (2020). Analytical Methods for the Detection and Quantification of ADCs in Biological Matrices. ResearchGate.
-
Li, H., et al. (2022). Current Analytical Strategies for Antibody–Drug Conjugates in Biomatrices. Pharmaceutics.
-
Perrin, L. (2025). Disulfide-Cleavable Linkers in Antibody-Drug Conjugates for Targeted Cancer Therapy. Digital Commons @ Butler University.
-
BenchChem. Stability of Disulfide Linkers at Physiological pH: An In-depth Technical Guide. BenchChem.
-
Bioprocess Online. (2025). Antibody Drug Conjugates (ADCs) Analytical Considerations For QC Release Stability Testing Characterization And Comparability. Bioprocess Online.
-
Pharma Focus America. Analytical Techniques for Antibody-Drug Conjugates. Pharma Focus America.
-
NJ Bio, Inc. Linkers for ADCs. NJ Bio, Inc.
-
WuXi AppTec. (2023). Antibody-Drug Conjugate (ADC) Bioanalysis Strategies Based on LC-MS. WuXi AppTec.
-
Chandrabatla, V. P. (2025). Analytical Techniques for Antibody-Drug Conjugates: Comprehensive Insights. ADC Review | Journal of Antibody-drug Conjugates.
-
China Center for Food and Drug International Exchange. (2024). Technical Guideline for Antibody-Drug Conjugate Pharmaceutical Study and Evaluation. China Center for Food and Drug International Exchange.
-
NINGBO INNO PHARMCHEM CO.,LTD. Understanding the Synthesis of this compound Hydrochloride. NINGBO INNO PHARMCHEM CO.,LTD.
-
Lee, H-G., et al. (2019). Physicochemical properties and drug-release mechanisms of dual-release bilayer tablet containing mirabegron and fesoterodine fumarate. Dove Medical Press.
-
PurePEG. (2025). The Use of PEG Linkers in Controlled Drug Release | Mechanism & Benefits. PurePEG.
-
Choy, C. J., et al. (2016). Tunable pH-Sensitive Linker for Controlled Release. Bioconjugate Chemistry.
-
PurePEG. this compound. PurePEG.
Sources
- 1. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Disulfide Linkers - Creative Biolabs [creativebiolabs.net]
- 3. Disulfide Linker Synthesis Service - Creative Biolabs [creative-biolabs.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. veranova.com [veranova.com]
- 7. adcreview.com [adcreview.com]
- 8. TechnicalGuidelineforAntibody-DrugConjugatePharmaceuticalStudyandEvaluation-News [ccfdie.org]
- 9. Decoupling stability and release in disulfide bonds with antibody-small molecule conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. njbio.com [njbio.com]
- 11. researchgate.net [researchgate.net]
- 12. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
